Chlorogold;thiolan-1-ium
Description
Structure
2D Structure
Properties
Molecular Formula |
C4H9AuClS+ |
|---|---|
Molecular Weight |
321.60 g/mol |
IUPAC Name |
chlorogold;thiolan-1-ium |
InChI |
InChI=1S/C4H8S.Au.ClH/c1-2-4-5-3-1;;/h1-4H2;;1H/q;+1; |
InChI Key |
UCGCVRKULHHWGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[SH+]C1.Cl[Au] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Chloro(tetrahydrothiophene)gold(I) from Tetrachloroauric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Chloro(tetrahydrothiophene)gold(I), systematically referred to as Chlorogold;thiolan-1-ium, from tetrachloroauric acid. This compound is a vital precursor in gold chemistry, widely utilized in the synthesis of more complex gold compounds for applications ranging from catalysis to medicinal chemistry.
Compound Identification and Properties
The target compound, Chloro(tetrahydrothiophene)gold(I), often abbreviated as [AuCl(tht)], is a coordination complex where gold(I) is linearly coordinated to a chloride ion and a tetrahydrothiophene (tht) ligand. The tetrahydrothiophene ligand is labile, making [AuCl(tht)] an excellent starting material for substitution reactions to introduce other ligands to the gold center.[1]
Table 1: Physicochemical and Crystallographic Properties of Chloro(tetrahydrothiophene)gold(I)
| Property | Value | Reference |
| Chemical Formula | C₄H₈AuClS | [1] |
| Molar Mass | 320.58 g·mol⁻¹ | [1] |
| Appearance | White to off-white powder | [1] |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pmc2₁ | [1] |
| Lattice Constants | a = 6.540(1) Å, b = 8.192(1) Å, c = 12.794(3) Å | [1] |
| Formula Units (Z) | 4 | [1] |
| CAS Number | 39929-21-0 | [1] |
Synthesis Pathway and Stoichiometry
The synthesis of Chloro(tetrahydrothiophene)gold(I) is achieved through the reduction of tetrachloroauric acid (HAuCl₄) using tetrahydrothiophene. In this reaction, tetrahydrothiophene serves a dual role as both a reducing agent and a coordinating ligand. The gold(III) in tetrachloroauric acid is reduced to gold(I), which is then stabilized by coordination with a molecule of tetrahydrothiophene. The overall balanced chemical equation for this transformation is:
HAuCl₄ + 2 SC₄H₈ + H₂O → AuCl(SC₄H₈) + OSC₄H₈ + 3 HCl [1][2][3]
This equation highlights that for each mole of tetrachloroauric acid, two moles of tetrahydrothiophene are required, yielding one mole of the desired product, one mole of tetrahydrothiophene sulfoxide (OSC₄H₈), and three moles of hydrochloric acid.
Experimental Protocol
The following experimental protocol is based on the well-established and widely cited procedure reported by Uson, Laguna, and Laguna in Inorganic Syntheses.[1] This method is recognized for its reliability and reproducibility.
3.1. Reagents and Materials
-
Tetrachloroauric(III) acid (HAuCl₄·nH₂O)
-
Tetrahydrothiophene (tht, C₄H₈S)
-
Ethanol or a Methanol/Water mixture
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Reaction vessel (e.g., round-bottom flask)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying apparatus (e.g., vacuum desiccator)
3.2. Step-by-Step Synthesis Procedure
-
Dissolution of Tetrachloroauric Acid: Dissolve a known quantity of tetrachloroauric acid in ethanol or a water/methanol mixture in the reaction vessel.
-
Addition of Tetrahydrothiophene: While stirring the solution, slowly add a stoichiometric excess (at least two equivalents) of tetrahydrothiophene. The reaction is typically carried out at room temperature.
-
Reaction and Precipitation: Continue stirring the mixture. The formation of a white or off-white precipitate of Chloro(tetrahydrothiophene)gold(I) should be observed. The reaction time can vary, but it is generally allowed to proceed until precipitation is complete.
-
Isolation of the Product: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a suitable solvent (such as the reaction solvent or a non-polar solvent like diethyl ether) to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified product under vacuum to obtain the final, solid Chloro(tetrahydrothiophene)gold(I).
Table 2: Summary of Key Experimental Parameters
| Parameter | Recommended Conditions |
| Solvent System | Ethanol or Water/Methanol |
| Stoichiometry | HAuCl₄ : tht ratio of 1 : ≥2 |
| Temperature | Room Temperature |
| Product Isolation | Vacuum Filtration |
| Purification | Washing with solvent (e.g., ethanol, diethyl ether) |
| Drying | Under vacuum |
Note: For precise quantities, reaction times, and yields, it is imperative to consult the original literature in Inorganic Syntheses, Vol. 26, pp. 85-91.
Visualization of the Synthesis Workflow
The logical flow of the synthesis process, from starting materials to the final product, is depicted in the following diagram.
Caption: A flowchart illustrating the key stages in the synthesis of [AuCl(tht)].
Safety Considerations
-
Gold compounds, including tetrachloroauric acid, can be corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Tetrahydrothiophene is a volatile and flammable liquid with an unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
The synthesis of Chloro(tetrahydrothiophene)gold(I) from tetrachloroauric acid is a fundamental and reliable procedure in inorganic chemistry. By following the established protocol, researchers can readily produce this versatile gold(I) precursor, which serves as a gateway to a wide array of gold-containing molecules for diverse scientific applications. The lability of the tetrahydrothiophene ligand is the key to its utility, allowing for facile substitution and further functionalization.
References
An In-depth Technical Guide to the Chemical Properties and Stability of Chloro(tetrahydrothiophene)gold(I)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloro(tetrahydrothiophene)gold(I), commonly abbreviated as (tht)AuCl, is a pivotal coordination complex in the field of gold chemistry. Its utility as a stable, yet reactive, precursor has made it an invaluable tool for the synthesis of a diverse array of gold(I) compounds, including catalysts, therapeutic agents, and materials with unique optical and electronic properties. This technical guide provides a comprehensive overview of the chemical properties and stability of (tht)AuCl, with a focus on data-driven insights and detailed experimental methodologies. The content is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile gold(I) synthon.
Chemical Properties
(tht)AuCl is a white to off-white or yellowish crystalline powder. The complex exhibits a linear coordination geometry around the gold(I) center, a common feature for Au(I) complexes, with the gold atom bonded to a chlorine atom and the sulfur atom of the tetrahydrothiophene (tht) ligand.[1][2] The tetrahydrothiophene ligand is labile and can be readily displaced by other stronger ligands, which is the key to its widespread use as a precursor in gold chemistry.[1][3]
Physical and Chemical Data
A summary of the key physical and chemical properties of (tht)AuCl is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₈AuClS | [1][4] |
| Molar Mass | 320.58 g/mol | [1] |
| Appearance | White to off-white/yellowish powder/crystal | [1][2][4] |
| Melting Point | >140 °C (with decomposition) | [2] |
| Crystal Structure | Orthorhombic | [1] |
| Space Group | Pmc2₁ | [1] |
| Lattice Constants | a = 6.540(1) Å, b = 8.192(1) Å, c = 12.794(3) Å | [1] |
| Formula Units (Z) | 4 | [1] |
Solubility
| Solvent | Solubility | Reference(s) |
| Ethanol | Soluble | [5] |
| Dimethylformamide | Soluble | [5] |
| Dichloromethane | Soluble | [7] |
| Acetone | Soluble | [6] |
| Water | Insoluble | [8] |
Spectroscopic Data
While specific, high-resolution NMR spectra for (tht)AuCl are not widely published, the chemical shifts of the tetrahydrothiophene ligand are expected to shift upon coordination to the gold center. For reference, the protons of free tetrahydrothiophene appear as multiplets around 1.9 ppm and 2.8 ppm. In related gold(I)-phosphine complexes, the coordination of phosphine ligands to gold(I) results in a characteristic downfield shift in the ³¹P NMR spectrum.[9]
Stability and Handling
(tht)AuCl is a relatively stable gold(I) complex, particularly when compared to its dimethyl sulfide analogue, (Me₂S)AuCl.[1] However, it is sensitive to heat, light, and air, and proper handling and storage are crucial to maintain its integrity.[1][2]
Thermal Stability
Handling and Storage
Due to its sensitivity, (tht)AuCl should be handled in an inert atmosphere (e.g., under nitrogen or argon) whenever possible. It should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration is recommended.
Experimental Protocols
Synthesis of Chloro(tetrahydrothiophene)gold(I)
The most common and well-established method for the synthesis of (tht)AuCl involves the reduction of tetrachloroauric acid (HAuCl₄) with tetrahydrothiophene.
Reaction:
HAuCl₄ + 2 SC₄H₈ + H₂O → AuCl(SC₄H₈) + OSC₄H₈ + 3 HCl[1]
Detailed Protocol (Adapted from Inorganic Syntheses[1]):
-
Preparation of Tetrachloroauric Acid Solution: Dissolve a known quantity of HAuCl₄·3H₂O in a minimal amount of distilled water.
-
Reaction with Tetrahydrothiophene: To the stirred aqueous solution of HAuCl₄, slowly add a twofold molar excess of tetrahydrothiophene (tht). The reaction is typically carried out at room temperature.
-
Precipitation: Upon addition of tht, a white to off-white precipitate of (tht)AuCl will form.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid sequentially with diethyl ether and n-hexane to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified product under vacuum.
Characterization: The identity and purity of the synthesized (tht)AuCl can be confirmed by elemental analysis, melting point determination, and comparison of its infrared spectrum with literature data.
Mandatory Visualizations
Synthesis and Reactivity of (tht)AuCl
The following diagram illustrates the synthesis of (tht)AuCl and its subsequent use as a precursor for the formation of other gold(I) complexes through ligand exchange reactions.
Caption: Synthesis of (tht)AuCl and its use as a precursor.
Inhibition of Thioredoxin Reductase by Gold(I) Compounds
Gold(I) compounds, often synthesized from (tht)AuCl, are known to exhibit anticancer activity by inhibiting the enzyme thioredoxin reductase (TrxR), a key regulator of cellular redox balance. This inhibition leads to an increase in reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis of cancer cells.[5][10]
Caption: Gold(I) inhibition of the thioredoxin reductase pathway.
Experimental Workflow for a Gold-Catalyzed Reaction
(tht)AuCl is a common precursor for generating active gold catalysts for various organic transformations. The following diagram outlines a typical experimental workflow for a gold-catalyzed reaction.
Caption: Workflow for a typical gold-catalyzed reaction.
Conclusion
Chloro(tetrahydrothiophene)gold(I) stands as a cornerstone in modern gold chemistry, offering a convenient and versatile entry point for the synthesis of a vast range of gold(I) compounds. Its moderate stability, coupled with the lability of the tetrahydrothiophene ligand, provides an ideal balance for its role as a precursor. A thorough understanding of its chemical properties, stability, and handling procedures, as outlined in this guide, is paramount for its effective and safe utilization in research and development. The continued exploration of the reactivity of (tht)AuCl and its derivatives promises to unlock new frontiers in catalysis, materials science, and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Chloro(tetrahydrothiophene)gold(I) - Wikipedia [en.wikipedia.org]
- 3. ijmra.us [ijmra.us]
- 4. rsc.org [rsc.org]
- 5. NP-MRD: 1H NMR Spectrum (1D, 200 MHz, chcl3, predicted) (NP0035391) [np-mrd.org]
- 6. Chlorine - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. Measurement and Correlation of the Solubility of Telmisartan (Form A) in Nine Different Solvents from 277.85 to 338.35 K | Semantic Scholar [semanticscholar.org]
- 9. (13)C, (31)P and (15)N NMR studies of the ligand exchange reactions of auranofin and chloro(triethylphosphine)gold(I) with thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docta.ucm.es [docta.ucm.es]
Unveiling the Linear Geometry of Chloro(tetrahydrothiophene)gold(I): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and coordination geometry of Chloro(tetrahydrothiophene)gold(I), a pivotal starting material in gold chemistry. The compound, abbreviated as (tht)AuCl, is a valuable precursor for the synthesis of various gold(I) complexes, making a thorough understanding of its structural parameters essential for rational drug design and catalyst development.
Molecular Structure and Coordination Geometry
Chloro(tetrahydrothiophene)gold(I) is a coordination complex that exhibits a linear coordination geometry, a common feature for two-coordinate gold(I) compounds.[1][2] In this arrangement, the gold(I) center is bonded to a chlorine atom and the sulfur atom of a tetrahydrothiophene (tht) ligand. This linearity is a consequence of the d¹⁰ electron configuration of Au(I), which favors sp hybridization.
The molecule crystallizes in the orthorhombic space group Pmc2₁, with four formula units (Z = 4) per unit cell.[1][2] The crystal structure reveals a well-defined arrangement of the individual (tht)AuCl molecules.
Quantitative Crystallographic Data
The structural parameters of Chloro(tetrahydrothiophene)gold(I) have been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pmc2₁ |
| a (Å) | 6.540(1) |
| b (Å) | 8.192(1) |
| c (Å) | 12.794(3) |
| Z | 4 |
Table 1: Crystallographic data for Chloro(tetrahydrothiophene)gold(I).[1][2]
Experimental Protocols
Synthesis of Chloro(tetrahydrothiophene)gold(I)
The synthesis of Chloro(tetrahydrothiophene)gold(I) is typically achieved through the reduction of tetrachloroauric acid (HAuCl₄) with tetrahydrothiophene (THT).[1]
Reaction:
HAuCl₄ + 2 SC₄H₈ + H₂O → AuCl(SC₄H₈) + OSC₄H₈ + 3 HCl
Detailed Methodology:
A detailed and established procedure for the synthesis can be found in Inorganic Syntheses.[1] The general steps involve the careful addition of tetrahydrothiophene to a solution of tetrachloroauric acid, leading to the precipitation of the white to off-white product. The product is sensitive to temperature and light and should be stored accordingly.[1][2]
X-ray Crystallography
The determination of the molecular structure of Chloro(tetrahydrothiophene)gold(I) is performed using single-crystal X-ray diffraction.
Methodology:
-
Crystal Growth: Suitable single crystals of (tht)AuCl are grown, often by slow evaporation of a solvent or by cooling a saturated solution.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods, followed by refinement using least-squares methods. The final refined structure provides precise bond lengths, bond angles, and other geometric parameters.
Visualizing the Molecular Structure and Synthesis Workflow
To further elucidate the structural and synthetic aspects of Chloro(tetrahydrothiophene)gold(I), the following diagrams are provided.
Caption: Molecular structure of Chloro(tetrahydrothiophene)gold(I).
Caption: Experimental workflow for synthesis and characterization.
References
An In-depth Technical Guide to the Thermal and Light Sensitivity of Chloro(tetrahydrothiophene)gold(I)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal and light sensitivity of chloro(tetrahydrothiophene)gold(I), commonly abbreviated as (tht)AuCl. This gold(I) complex is a pivotal precursor in the synthesis of various gold-based compounds, including therapeutic agents and nanomaterials. Understanding its stability is paramount for ensuring the integrity of experimental outcomes and the quality of resulting products.
Core Properties and Stability of (tht)AuCl
Chloro(tetrahydrothiophene)gold(I) is a white to off-white, air-sensitive, and photosensitive solid. Its utility as a precursor stems from the labile nature of the tetrahydrothiophene (tht) ligand, which is readily displaced by stronger nucleophiles. However, this reactivity also contributes to its limited stability under ambient conditions.
General Stability Profile
(tht)AuCl is known to be sensitive to both heat and light[1]. It is considered to be more thermally stable than the analogous dimethyl sulfide complex, (Me₂S)AuCl[1]. Proper handling and storage are crucial to prevent its degradation.
Storage Recommendations
To maintain its chemical integrity, (tht)AuCl should be stored under specific conditions.
| Parameter | Recommendation | Citation |
| Temperature | -20°C | [2] |
| Atmosphere | Inert gas (e.g., nitrogen, argon) | [2] |
| Light | Protected from light | [2] |
| Container | Tightly sealed, opaque container |
Thermal Sensitivity
Decomposition Temperature and Products
The melting point of (tht)AuCl is reported to be above 140 °C, at which point it decomposes[2]. The primary decomposition products upon heating are elemental gold and tetrahydrothiophene[3].
(tht)AuCl (s) → Au (s) + C₄H₈S (g) + ...
Note: The exact stoichiometry and potential formation of other byproducts under various conditions have not been extensively detailed in available literature.
For comparison, other gold(I) and gold(III) chlorides exhibit the following thermal decomposition behavior:
| Compound | Decomposition Temperature | Products | Citation |
| AuCl₃ | ~160 °C | AuCl + Cl₂ | [4] |
| AuCl | >210 °C | AuCl₃ + Au (disproportionation) | [4] |
This comparative data underscores the inherent thermal instability of gold chlorides.
Light Sensitivity
(tht)AuCl is susceptible to degradation upon exposure to light, particularly in solution. The energy from photons can be absorbed by the molecule, leading to electronic excitation and subsequent chemical reactions.
Photodecomposition
While a specific quantum yield for the photodecomposition of (tht)AuCl has not been reported, it is known to be photosensitive[1][2]. The mechanism of photodecomposition for gold(I) complexes can be complex and may involve the formation of reactive intermediates. For analogous compounds, photochemical processes can lead to changes in the oxidation state of the gold center and ligand dissociation.
Experimental Protocols for Stability Assessment
To rigorously evaluate the thermal and light sensitivity of (tht)AuCl, standardized analytical techniques should be employed. The following are detailed methodologies for key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss profile of (tht)AuCl as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of (tht)AuCl is placed in a TGA crucible (e.g., alumina, platinum). Due to its air sensitivity, the sample should be loaded into the instrument under an inert atmosphere (e.g., in a glovebox).
-
Instrumentation: A calibrated thermogravimetric analyzer is used.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon gas is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert environment.
-
Temperature Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 300 °C).
-
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition. The derivative of the TGA curve (DTG curve) can be used to pinpoint the temperatures of maximum mass loss rates. The residual mass at the end of the experiment corresponds to the non-volatile decomposition products (primarily elemental gold).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of (tht)AuCl is hermetically sealed in a DSC pan (e.g., aluminum). This should be performed in an inert atmosphere.
-
Instrumentation: A calibrated differential scanning calorimeter is used.
-
Experimental Conditions:
-
Atmosphere: A constant flow of inert gas (nitrogen or argon) is maintained over the sample.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events.
-
-
Data Analysis: The heat flow to or from the sample is measured relative to an empty reference pan. The resulting DSC thermogram (heat flow vs. temperature) will show endothermic or exothermic peaks corresponding to melting and decomposition events, respectively.
Photostability Analysis in Solution
Objective: To assess the degradation of (tht)AuCl in solution upon exposure to light.
Methodology:
-
Sample Preparation: A solution of (tht)AuCl of a known concentration is prepared in a suitable, degassed solvent (e.g., dichloromethane, acetonitrile) in a quartz cuvette. The preparation should be conducted under dim or red light to minimize premature degradation.
-
Instrumentation: A photolysis setup equipped with a light source of a specific wavelength or a broad-spectrum lamp, and a UV-Vis spectrophotometer.
-
Experimental Protocol:
-
An initial UV-Vis spectrum of the solution is recorded.
-
The solution is irradiated for defined time intervals.
-
After each irradiation period, the UV-Vis spectrum is recorded again.
-
-
Data Analysis: Changes in the absorbance spectrum, such as the decrease in the intensity of characteristic absorption bands of (tht)AuCl and the appearance of new bands, are monitored over time to determine the rate of photodecomposition. For a more detailed analysis, aliquots of the irradiated solution can be analyzed by techniques such as HPLC, NMR, or mass spectrometry to identify degradation products.
Visualizing Decomposition and Experimental Workflows
Proposed Thermal Decomposition Pathway
Caption: Proposed thermal decomposition pathway of (tht)AuCl.
Experimental Workflow for Thermal Stability Analysis
Caption: Workflow for the thermal analysis of (tht)AuCl.
Experimental Workflow for Photostability Assessment
Caption: Workflow for assessing the photostability of (tht)AuCl.
Conclusion
The thermal and light sensitivity of (tht)AuCl are critical parameters that influence its storage, handling, and application in synthesis. While a complete quantitative dataset on its stability is not yet available in the literature, the qualitative understanding and the provided experimental protocols offer a robust framework for researchers, scientists, and drug development professionals to work with this important gold(I) precursor safely and effectively. Further research to quantify its decomposition kinetics and elucidate the precise mechanisms of its degradation would be of significant value to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. web.mit.edu [web.mit.edu]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. Phytochemical characterization and anticancer potential of Psidium cattleianum Sabine aerial parts’ n-hexane extract and its subfractions | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Mechanism of Ligand Substitution on Chloro(tetrahydrothiophene)gold(I)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloro(tetrahydrothiophene)gold(I), denoted as [AuCl(tht)], is a pivotal starting material in gold chemistry, valued for the labile nature of its tetrahydrothiophene (tht) ligand. This lability facilitates its substitution by a wide array of other ligands, enabling the synthesis of a diverse range of gold(I) complexes with applications in catalysis, materials science, and medicine. This technical guide provides a comprehensive overview of the mechanism of ligand substitution on [AuCl(tht)], consolidating current understanding of the reaction pathway, presenting qualitative reactivity data, and detailing experimental protocols for synthesis and monitoring of these reactions. While specific quantitative kinetic data for the substitution on [AuCl(tht)] is not extensively available in peer-reviewed literature, this guide infers the mechanistic details from established principles of gold(I) chemistry and related systems.
Core Concepts: The Mechanism of Ligand Substitution
Ligand substitution reactions on linear, two-coordinate d10 gold(I) complexes, such as [AuCl(tht)], are generally understood to proceed via an associative mechanism .[1][2][3] This is in contrast to many other transition metal complexes which may favor dissociative pathways. The associative pathway involves the initial formation of a three-coordinate intermediate, which is then followed by the departure of the leaving group.
The key steps of the associative mechanism for the substitution of the tetrahydrothiophene ligand in [AuCl(tht)] by an incoming ligand (L), such as a phosphine, are as follows:
-
Formation of an Encounter Complex: The incoming ligand (L) approaches the linear [AuCl(tht)] complex.
-
Associative Step (Rate-Determining Step): The incoming ligand attacks the gold(I) center, forming a new bond and generating a transient, higher-energy, three-coordinate T-shaped or trigonal planar intermediate, [AuCl(tht)(L)].[3]
-
Dissociative Step: The leaving group, tetrahydrothiophene, departs from the intermediate, resulting in the formation of the final, linear product, [AuCl(L)].
This mechanism is favored due to the relatively low coordination number of the gold(I) center and its ability to accommodate an additional ligand in a low-energy transition state.
Logical Relationship Diagram of the Associative Substitution Mechanism
Caption: Associative mechanism for ligand substitution on [AuCl(tht)].
Qualitative Reactivity Data
| Reactant System | Incoming Ligand (L) | Product | Relative Rate of Substitution | Reference |
| [AuCl(tht)] | Phosphines (e.g., PPh3) | [AuCl(PPh3)] | Fast | [5] |
| [AuCl(tht)] | N-Heterocyclic Carbenes (NHCs) | [AuCl(NHC)] | Fast | Implied by synthesis routes |
| [AuCl(tht)] | Thiolates | [AuCl(SR)] | Fast | Implied by synthesis routes |
| [AuCl(tht)] | Isocyanides | [AuCl(CNR)] | Fast | [6] |
Table 1: Qualitative summary of ligand substitution reactivity on Chloro(tetrahydrothiophene)gold(I).
The rate of substitution is influenced by the nucleophilicity and steric bulk of the incoming ligand. Generally, stronger nucleophiles will react faster. The role of tetrahydrothiophene as an excellent leaving group is crucial to the utility of [AuCl(tht)] as a synthetic precursor.
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of a phosphine-gold(I) complex from [AuCl(tht)] and a general method for monitoring the progress of such a ligand substitution reaction.
Synthesis of Chloro(triphenylphosphine)gold(I) from [AuCl(tht)]
This procedure is a representative example of a ligand substitution reaction where triphenylphosphine (PPh3) displaces tetrahydrothiophene.
Materials:
-
Chloro(tetrahydrothiophene)gold(I) ([AuCl(tht)])
-
Triphenylphosphine (PPh3)
-
Dichloromethane (CH2Cl2)
-
Diethyl ether or pentane
-
Schlenk flask or round-bottom flask with a magnetic stirrer
-
Stir bar
-
Syringe or dropping funnel
-
Filter funnel and filter paper
Procedure:
-
In a clean, dry Schlenk flask, dissolve Chloro(tetrahydrothiophene)gold(I) in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, prepare a solution of a stoichiometric equivalent of triphenylphosphine in dichloromethane.
-
Slowly add the triphenylphosphine solution to the stirring solution of [AuCl(tht)] at room temperature.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction is typically rapid.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC) or by observing the disappearance of the starting material.
-
Once the reaction is complete, reduce the volume of the solvent in vacuo.
-
Precipitate the product by adding a non-polar solvent such as diethyl ether or pentane.
-
Collect the white solid product, Chloro(triphenylphosphine)gold(I), by filtration, wash with the non-polar solvent, and dry under vacuum.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of [AuCl(PPh3)] from [AuCl(tht)].
Monitoring Ligand Substitution by Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 31P NMR spectroscopy are powerful techniques to monitor the progress of ligand substitution reactions involving phosphine ligands.[7][8][9][10][11]
General Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known concentration of [AuCl(tht)] in a suitable deuterated solvent (e.g., CDCl3 or CD2Cl2).
-
Initial Spectrum: Acquire a 1H and/or 31P NMR spectrum of the starting material to establish the initial chemical shifts. The protons of the coordinated tetrahydrothiophene will be visible in the 1H NMR spectrum.
-
Initiate Reaction: Add a known amount of the incoming ligand (e.g., PPh3) to the NMR tube.
-
Time-Resolved Spectra: Acquire a series of NMR spectra at regular time intervals.
-
Data Analysis:
-
In the 1H NMR spectra, monitor the decrease in the intensity of the signals corresponding to the coordinated tht ligand and the appearance of signals for the free tht ligand.
-
In the 31P NMR spectra, monitor the decrease in the intensity of the signal for the free phosphine and the appearance of a new signal corresponding to the coordinated phosphine in the product, [AuCl(PR3)]. The chemical shift of the coordinated phosphine is typically downfield compared to the free phosphine.
-
By integrating the relevant peaks at each time point, the relative concentrations of reactants and products can be determined, allowing for the determination of reaction kinetics if the data is collected quantitatively.
-
Conclusion
The ligand substitution on Chloro(tetrahydrothiophene)gold(I) is a fundamental and synthetically vital reaction in gold chemistry. The prevailing evidence strongly supports an associative mechanism, driven by the lability of the tetrahydrothiophene ligand and the propensity of the linear gold(I) center to form a three-coordinate intermediate. While a detailed quantitative kinetic analysis of this specific system remains an area for further investigation, the qualitative understanding and the established synthetic protocols provide a robust framework for researchers in the field. This guide has synthesized the current knowledge to provide a practical and in-depth resource for professionals working with this versatile gold(I) precursor.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Associative substitution - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of chloro(triphenylphosphine)gold(I) and [µ-l,2-bis(diphenylphosphine)ethane]-bis[bromogold(I)] with oxopurine bases. Molecular and crystal structure and bonding of (theophyllinato)(triphenylphosphine)gold(I) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative analysis of thiolated ligand exchange on gold nanoparticles monitored by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of the ligand preferences of gold nanoparticles during ligand exchange - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Chloro(tetrahydrothiophene)gold(I) [(tht)AuCl]: A Comprehensive Technical Guide for Organometallic Chemistry
Abstract
Chloro(tetrahydrothiophene)gold(I), commonly abbreviated as (tht)AuCl, stands as a cornerstone precursor in the field of organometallic gold chemistry. Its stability, commercial availability, and the labile nature of the tetrahydrothiophene (tht) ligand make it an ideal and versatile starting material for the synthesis of a vast array of gold(I) complexes. This technical guide provides an in-depth examination of the synthesis, properties, and reactivity of (tht)AuCl. It details its crucial role in the preparation of phosphine, N-heterocyclic carbene (NHC), and other gold(I) derivatives, and explores its applications in homogeneous catalysis and the development of novel therapeutic agents. This document serves as a comprehensive resource, complete with structured data, detailed experimental protocols, and process visualizations to support researchers in leveraging this pivotal gold(I) precursor.
Introduction to (tht)AuCl
Gold(I) complexes have emerged as powerful catalysts for a multitude of organic transformations, primarily due to the ability of the gold center to act as a soft, carbophilic π-acid.[1][2] Among the various starting materials used to access these catalytically active species, chloro(tetrahydrothiophene)gold(I) is one of the most widely employed.[3] It serves as a convenient entry point into gold chemistry because the tetrahydrothiophene ligand is weakly coordinated and can be readily displaced by a wide range of stronger donor ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and thiols.[3][4] This lability is the key to its utility, allowing for the systematic synthesis of structurally diverse gold(I) complexes with tailored electronic and steric properties.
Synthesis and Physicochemical Properties
(tht)AuCl is typically prepared through the reduction of tetrachloroauric acid (HAuCl₄) with tetrahydrothiophene.[3] The tht acts as both a reducing agent and a stabilizing ligand for the resulting gold(I) center. The complex is a white to off-white, air-stable powder, which simplifies its handling and storage.[3][5]
General Properties
A summary of the key physical and chemical properties of (tht)AuCl is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₄H₈AuClS | [3] |
| Molecular Weight | 320.58 g·mol⁻¹ | [3] |
| Appearance | White to off-white powder | [3] |
| Coordination Geometry | Linear | [3] |
| Crystal Structure | Orthorhombic | [3] |
| Space Group | Pmc2₁ | [3] |
| Lattice Constants | a = 6.540(1) Å, b = 8.192(1) Å, c = 12.794(3) Å | [3] |
Table 1: Physicochemical properties of Chloro(tetrahydrothiophene)gold(I).
Synthesis Workflow
The synthesis of (tht)AuCl involves a straightforward redox reaction. The overall transformation can be visualized as a simple workflow.
Caption: Synthesis of (tht)AuCl from HAuCl₄.
Role as a Precursor in Organometallic Synthesis
The primary utility of (tht)AuCl lies in its function as a precursor for other gold(I) complexes via ligand exchange reactions. The weakly bound tht ligand is easily substituted by stronger σ-donating ligands.
Synthesis of Gold(I) Phosphine Complexes
The reaction of (tht)AuCl with phosphine ligands (PR₃) is one of the most common methods for synthesizing linear L-Au-Cl complexes.[6] These complexes are often the direct precatalysts used in homogeneous catalysis. The reaction is typically rapid and proceeds in high yield.[6][7]
Caption: General ligand exchange pathway.
The nature of the phosphine ligand, from sterically bulky ligands like Ad₂BnP to chelating diphosphines, can lead to diverse structures, including ionic complexes or multimetallic assemblies.[6][8]
Synthesis of Gold(I) N-Heterocyclic Carbene (NHC) Complexes
N-Heterocyclic carbenes are strong σ-donor ligands that form highly stable bonds with gold(I). The resulting (NHC)AuCl complexes are exceptionally robust and have found widespread use in catalysis.[2] (tht)AuCl is a common precursor for their synthesis, often reacting with the free carbene or via a transmetalation reaction from a corresponding silver-NHC complex.[2][9]
Representative Ligand Exchange Reactions
Table 2 summarizes several representative ligand exchange reactions starting from (tht)AuCl.
| Incoming Ligand (L) | Product Complex | Application Area | Reference |
| 2-(diphenylphosphino)ethanamine | [AuCl(Ph₂PCH₂CH₂NH₂)] | Medicinal Chemistry | [7] |
| N-diphenylphosphino-triphenylphosphinimine | [AuCl(Ph₃PNPPh₂)] | Fundamental Chemistry | [6] |
| bis(diphenylphosphino)acetonitrile | [(ClAu)₂(dppm-CN)] | Materials Science | [4] |
| Sydnone-based NHC | [(Sydnone)Au(tht)]⁺ | Catalysis | [9] |
| Diphosphine-dithiocarbamate | [Ni{S₂CN(CH₂CH₂PPh₂AuCl)₂}₂] | Multimetallic Systems | [8] |
Table 2: Examples of gold(I) complexes synthesized from (tht)AuCl.
Experimental Protocols
The following sections provide generalized protocols for the synthesis of common gold(I) complexes from (tht)AuCl.
Protocol: Synthesis of a Generic Phosphine-Gold(I) Chloride Complex [L-Au-Cl]
-
Preparation: In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (tht)AuCl (1.0 mmol) in an appropriate anhydrous solvent (e.g., 10-20 mL of dichloromethane or THF).[7][10]
-
Ligand Addition: In a separate flask, prepare a solution of the desired phosphine ligand (1.0 mmol) in the same solvent.
-
Reaction: Add the phosphine ligand solution dropwise to the stirred (tht)AuCl solution at room temperature. The reaction is often immediate, as indicated by a color change or the formation of a precipitate.
-
Stirring: Allow the reaction mixture to stir for a period of 1 to 3 hours to ensure complete ligand exchange.[7]
-
Isolation: Reduce the solvent volume in vacuo. Add a non-polar solvent such as hexane or pentane to precipitate the product.[7]
-
Purification: Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Protocol: Synthesis of a Generic NHC-Gold(I) Chloride Complex [(NHC)AuCl] via Transmetalation
-
Silver-NHC Synthesis: First, prepare the [(NHC)AgCl] complex by reacting the corresponding imidazolium salt with silver(I) oxide (Ag₂O) in a solvent like dichloromethane.
-
Preparation: In a light-protected Schlenk flask under an inert atmosphere, suspend (tht)AuCl (1.0 mmol) in anhydrous dichloromethane (15-20 mL).
-
Transmetalation: Add the solid [(NHC)AgCl] complex (1.0 mmol) to the (tht)AuCl suspension.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by the formation of AgCl precipitate.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the AgCl precipitate.
-
Isolation: Wash the Celite pad with additional dichloromethane. Combine the filtrates and remove the solvent in vacuo to yield the crude (NHC)AuCl product, which can be purified by recrystallization.
Applications in Homogeneous Catalysis
(tht)AuCl and its derivatives, particularly phosphine and NHC complexes, are primarily precatalysts. The active catalytic species is typically a cationic gold(I) complex, [L-Au]⁺, generated in situ by abstracting the chloride ligand with a silver salt (e.g., AgSbF₆, AgOTf).[2]
Caption: In-situ activation and catalytic cycle.
These cationic gold catalysts are highly effective for a range of transformations, including:
-
Hydrosilylation and Hydroalkoxylation: Catalyzing the addition of silanes or alcohols to unsaturated bonds.[1][5]
-
Cycloisomerization Reactions: Facilitating intramolecular reactions to form complex cyclic structures, such as phenols.[5]
-
Gold Nanoparticle Synthesis: Serving as a precursor for the synthesis of gold nanoparticles, which have applications in heterogeneous catalysis.[5]
Applications in Drug Development
The unique chemical properties of gold(I) complexes have made them attractive candidates for therapeutic applications. The ability to easily synthesize a library of compounds by varying the ligand 'L' allows for the fine-tuning of biological activity. (tht)AuCl is a key starting material in this endeavor. For instance, phosphine gold(I) complexes derived from (tht)AuCl have been investigated for their potential as anti-HIV agents.[7] The synthesis involves reacting (tht)AuCl with functionalized phosphine ligands, such as those bearing amine or glyco- moieties, to improve bioavailability and target specificity.[7]
Conclusion
Chloro(tetrahydrothiophene)gold(I) is an indispensable tool in modern organometallic chemistry. Its utility stems from the labile nature of the tht ligand, which permits facile access to a vast landscape of gold(I) complexes with diverse steric and electronic profiles. As a stable, easily handled solid, it serves as the preferred entry point for synthesizing phosphine and NHC-gold(I) precatalysts that are fundamental to homogeneous gold catalysis. Furthermore, its role as a precursor extends to the synthesis of biologically active compounds and gold-based nanomaterials. The protocols and data compiled in this guide underscore the central and enabling role of (tht)AuCl for researchers across catalysis, materials science, and medicinal chemistry.
References
- 1. The key role of Au-substrate interactions in catalytic gold subnanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anatomy of gold catalysts: facts and myths - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00736D [pubs.rsc.org]
- 3. Chloro(tetrahydrothiophene)gold(I) - Wikipedia [en.wikipedia.org]
- 4. Synthesis and characterization of gold (I) complexes of bis(diphenylphosphino)-acetonitrile. [researchspace.ukzn.ac.za]
- 5. [(tht)AuCl] | Umicore [pmc.umicore.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Synthesis and characterization of gold(I) thiolate derivatives and bimetallic complexes for HIV inhibition [frontiersin.org]
- 8. Multimetallic complexes based on a diphosphine-dithiocarbamate "Janus" ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Au30(PiPr2nBu)12Cl6—An Open Cluster Provides Insight into the Influence of the Sterical Demand of the Phosphine Ligand in the Formation of Metalloid Gold Clusters - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Foundational Reactivity of Chloro(thiolan-1-ium)gold(I) and Related Gold(I) Thiolate Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the fundamental reactivity of chloro(thiolan-1-ium)gold(I), a term closely associated with the reactive intermediates of clinically relevant gold(I) complexes like Auranofin. The content herein focuses on the core principles governing the interactions of these gold(I) species with biological thiols and selenols, crucial for understanding their therapeutic mechanisms and for the development of novel gold-based drugs.
Introduction to Gold(I) Reactivity
Gold(I) complexes, particularly those with sulfur-based ligands, are a cornerstone of medicinal inorganic chemistry. Their reactivity is primarily characterized by ligand exchange reactions, where the gold(I) center demonstrates a high affinity for soft donor atoms like sulfur and selenium.[1][2][3][4] This inherent thiophilicity drives their interactions with biological macromolecules, most notably proteins containing cysteine and selenocysteine residues.[1][2][3][5] The complex chloro(tetrahydrothiophene)gold(I), often abbreviated as AuCl(THT) or AuCl(tht), serves as a common and versatile starting material in the synthesis of more complex gold(I) compounds due to the labile nature of the tetrahydrothiophene (thiolane) ligand.[6][7][8]
Auranofin, a clinically approved anti-rheumatic drug, is a prime example of a therapeutic gold(I) complex. Its structure features a gold(I) ion coordinated to a triethylphosphine and a 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosato ligand.[1] Upon entering a biological system, Auranofin undergoes ligand exchange reactions, and the reactive [(Et3P)Au]+ moiety is believed to be the key species that interacts with biological targets.[1][3]
Synthesis of Gold(I) Thiolate Precursors
The synthesis of gold(I) complexes relevant to the study of chloro(thiolan-1-ium)gold(I) reactivity often starts from chloro(tetrahydrothiophene)gold(I) (AuCl(THT)).
Experimental Protocol: Synthesis of Chloro(tetrahydrothiophene)gold(I) (AuCl(THT))
This protocol is adapted from established literature procedures for the synthesis of AuCl(THT).[6]
-
Materials: Tetrachloroauric acid (HAuCl₄), tetrahydrothiophene (THT), ethanol, water.
-
Procedure:
-
Tetrachloroauric acid (HAuCl₄) is dissolved in a mixture of ethanol and water.
-
An excess of tetrahydrothiophene (THT) is added to the solution.
-
The reaction mixture is stirred, leading to the reduction of Au(III) to Au(I) and the formation of the AuCl(THT) complex.
-
The product precipitates as a white to off-white solid.
-
The solid is collected by filtration, washed with a suitable solvent like diethyl ether, and dried under vacuum.
-
Experimental Protocol: Synthesis of a Gold(I) Phosphine Thiolate Complex (Auranofin Analogue)
This generalized protocol outlines the synthesis of a gold(I) complex with a phosphine and a thiol ligand, starting from AuCl(THT).
-
Materials: Chloro(tetrahydrothiophene)gold(I) (AuCl(THT)), a phosphine ligand (e.g., triethylphosphine), a thiol (R-SH), a non-interfering solvent (e.g., dichloromethane), and a base (e.g., triethylamine).
-
Procedure:
-
AuCl(THT) is dissolved in dichloromethane.
-
One equivalent of the phosphine ligand is added to the solution, leading to the formation of the intermediate (phosphine)AuCl.
-
The thiol is then added to the reaction mixture, followed by the addition of a base to deprotonate the thiol, forming the thiolate.
-
The thiolate displaces the chloride ligand to form the final gold(I) phosphine thiolate complex.
-
The product is typically isolated by precipitation or crystallization.
-
Reactivity with Thiols and Disulfides
A fundamental aspect of gold(I) chemistry is its reaction with thiols and disulfides, a process known as thiol-disulfide exchange.
3.1. Ligand Exchange with Thiols
Gold(I) complexes readily undergo ligand exchange with free thiols. This is a critical step in the biological activity of gold-based drugs, as they can interact with endogenous thiols like glutathione (GSH) and cysteine residues in proteins.[9] The general reaction can be represented as:
[L-Au-SR] + R'-SH ⇌ [L-Au-SR'] + R-SH
where L is a stabilizing ligand (e.g., a phosphine) and R-SH and R'-SH are different thiols.
3.2. Reaction with Disulfides
Gold(I) thiolates can also react with disulfides. Kinetic studies have shown that these reactions can proceed through different mechanisms. For some gold(I) thiolate complexes, the reaction with aromatic disulfides is first order in both the gold complex and the disulfide.[10]
Table 1: Reactivity of Gold(I) Thiolate Complexes with Disulfides
| Gold(I) Complex | Disulfide | Rate Law | Reference |
| dppm(AuSC₆H₄CH₃)₂ | (p-SC₆H₄Cl)₂ | First order in disulfide, partial order in the gold complex. | [11],[12] |
| Ph₃PAu(SC₆H₄CH₃) | (p-SC₆H₄Cl)₂ | Second order overall; first order in both the gold complex and the disulfide. | [10] |
dppm = bis(diphenylphosphino)methane
The reactivity order for different gold-thiolate complexes with (p-SC₆H₄Cl)₂ has been reported as: dppm(AuSC₆H₄CH₃)₂ >> dppe(AuSC₆H₄CH₃)₂ > Ph₂PAu(SC₆H₄CH₃).[11]
Experimental Protocol: Monitoring Thiol-Disulfide Exchange by ¹H NMR
-
Objective: To observe the formation of mixed disulfides and the progress of the exchange reaction.
-
Procedure:
-
Prepare solutions of the gold(I) thiolate complex and the disulfide in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum of each reactant individually.
-
Mix the reactants in an NMR tube and acquire spectra at different time intervals.
-
Monitor the appearance of new signals corresponding to the mixed disulfide and the final symmetrical disulfide product. For example, in the reaction of dppm(AuSC₆H₄CH₃)₂ with (p-SC₆H₄Cl)₂, the formation of the mixed disulfide, ClC₆H₄SSC₆H₄CH₃, is observed first, followed by the formation of (p-SC₆H₄CH₃)₂.[11]
-
Logical Relationship of Thiol-Disulfide Exchange
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vibrational analysis of auranofin complexes with cysteine and selenocysteine unveils distinct binding motifs and specific unimolecular reactivity - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI02023E [pubs.rsc.org]
- 4. Auranofin: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Speciation Analysis Highlights the Interactions of Auranofin with the Cytoskeleton Proteins of Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloro(tetrahydrothiophene)gold(I) - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reactions of Organic Disulfides and Gold(I) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic and Structural Characterization of Chloro(tetrahydrothiophene)gold(I): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloro(tetrahydrothiophene)gold(I), with the chemical formula C₄H₈AuClS, is a pivotal coordination complex in the field of gold chemistry.[1] It serves as a common and versatile starting material for the synthesis of a wide array of gold(I) compounds, owing to the labile nature of its tetrahydrothiophene (tht) ligand.[1] This technical guide provides a comprehensive overview of the spectroscopic and structural characterization of this important precursor. While it is extensively used as a reactant in syntheses leading to novel complexes that are thoroughly characterized, detailed spectroscopic data for Chloro(tetrahydrothiophene)gold(I) itself is not broadly disseminated in readily available literature. This guide compiles the established physical and structural properties and outlines the general experimental protocols required for its full spectroscopic characterization.
Physical and Structural Properties
Chloro(tetrahydrothiophene)gold(I) is a white to off-white powder.[1] It is recognized for being less thermally labile than its dimethyl sulfide analog, (Me₂S)AuCl, though it remains sensitive to both temperature and light.[1] The complex exhibits a linear coordination geometry, a common structural motif for gold(I) compounds.[1]
Table 1: Physical and Crystallographic Data for Chloro(tetrahydrothiophene)gold(I)
| Property | Value | Reference |
| Chemical Formula | C₄H₈AuClS | [1] |
| Molar Mass | 320.58 g·mol⁻¹ | [1] |
| Appearance | White to off-white powder | [1] |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pmc2₁ | [1] |
| Lattice Constants | a = 6.540(1) Å, b = 8.192(1) Å, c = 12.794(3) Å | [1] |
| Formula Units (Z) | 4 | [1] |
Synthesis of Chloro(tetrahydrothiophene)gold(I)
The preparation of Chloro(tetrahydrothiophene)gold(I) involves the reduction of tetrachloroauric acid (HAuCl₄) with tetrahydrothiophene.[1]
Reaction: HAuCl₄ + 2 SC₄H₈ + H₂O → AuCl(SC₄H₈) + OSC₄H₈ + 3 HCl[1]
Caption: Synthesis pathway for Chloro(tetrahydrothiophene)gold(I).
Spectroscopic Characterization Data
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
| Data not available | - | - | - |
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
| Data not available | - |
Table 4: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |
| Data not available | - |
| Data not available | - |
Table 5: UV-Vis Spectroscopic Data
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment of Transition |
| Data not available | - | - |
Table 6: Mass Spectrometry Data
| m/z | Assignment |
| Data not available | - |
Experimental Protocols
Given the sensitivity of Chloro(tetrahydrothiophene)gold(I) to light and air, appropriate handling techniques are crucial for obtaining reliable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton and carbon framework of the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Due to the compound's sensitivity, all sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Weigh a precise amount of Chloro(tetrahydrothiophene)gold(I) (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) into a clean, dry NMR tube.
-
Add approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or d₆-acetone) via a gas-tight syringe. The choice of solvent should be based on the solubility of the compound and should not have overlapping signals with the analyte.
-
Cap the NMR tube securely. If necessary, the headspace can be flushed with an inert gas before sealing.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C{¹H} NMR spectra at room temperature.
-
Reference the chemical shifts to the residual solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the characteristic vibrational modes of the functional groups.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Under an inert atmosphere, place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the spectrum. This method is often preferred for air-sensitive samples as it requires minimal sample preparation.
-
-
Data Acquisition:
-
Collect the spectrum over a typical range of 4000-400 cm⁻¹.
-
Perform a background scan of the clean ATR crystal before analyzing the sample.
-
UV-Visible (UV-Vis) Spectroscopy
-
Objective: To investigate the electronic transitions within the molecule.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of known concentration by dissolving a precisely weighed sample of Chloro(tetrahydrothiophene)gold(I) in a suitable UV-grade solvent (e.g., dichloromethane, acetonitrile) in a volumetric flask under an inert atmosphere.
-
Prepare a dilute solution from the stock solution in a quartz cuvette.
-
-
Data Acquisition:
-
Record the absorption spectrum over a range of approximately 200-800 nm.
-
Use the pure solvent as a reference.
-
Mass Spectrometry (MS)
-
Objective: To determine the mass-to-charge ratio of the parent molecule and any fragments, confirming its molecular weight.
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI).
-
Sample Preparation:
-
For ESI-MS, prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
For MALDI-MS, co-crystallize the sample with a suitable matrix on a target plate.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the appropriate mass range.
-
Experimental Workflow
The logical flow for the comprehensive characterization of Chloro(tetrahydrothiophene)gold(I) is depicted below.
Caption: A logical workflow for the characterization of AuCl(tht).
References
A Technical Guide to the Synthesis of Chloro(tetrahydrothiophene)gold(I): Discovery and Methodologies
An in-depth exploration for researchers, scientists, and drug development professionals on the synthesis of a key gold(I) precursor, chloro(tetrahydrothiophene)gold(I) ((tht)AuCl).
Chloro(tetrahydrothiophene)gold(I), a white to off-white, light- and air-sensitive solid, serves as a cornerstone in modern gold chemistry. Its utility as a versatile precursor for a vast array of gold(I) and gold(III) complexes stems from the labile nature of the tetrahydrothiophene (tht) ligand, which is readily displaced by stronger coordinating species. This technical guide delves into the historical discovery and the established synthetic protocols for (tht)AuCl, providing detailed experimental procedures and a comprehensive summary of quantitative data for the scientific community.
Historical Perspective and Discovery
The synthesis of chloro(tetrahydrothiophene)gold(I) is a standard procedure in contemporary inorganic chemistry, largely credited to the extensive work of Professor Rafael Usón and his collaborators. While the precise first synthesis is not definitively documented in a single landmark paper, the development and popularization of this method are intrinsically linked to their broader investigations into gold-d-d-d-d-d-d-d-d(I) coordination chemistry throughout the latter half of the 20th century. The procedure gained widespread recognition and standardization through its inclusion in the well-respected publication, Inorganic Syntheses. Specifically, the 2007 volume provides a detailed and verified protocol, solidifying its status as the benchmark method.
The key to the synthesis lies in the reductive complexation of tetrachloroauric(III) acid (HAuCl₄) by tetrahydrothiophene. In this reaction, tetrahydrothiophene acts as both a reducing agent and a coordinating ligand. The sulfur atom of the tht molecule reduces Au(III) to Au(I) and subsequently coordinates to the resulting gold(I) center to form the stable, linear (tht)AuCl complex. This straightforward and efficient synthesis has made (tht)AuCl a readily accessible and indispensable starting material for further explorations in gold-catalyzed reactions and the development of novel gold-based therapeutic agents.
Synthetic Pathway and Mechanism
The synthesis of (tht)AuCl proceeds through a redox reaction where tetrachloroauric acid is reduced by an excess of tetrahydrothiophene. The overall balanced chemical equation for this transformation is:
HAuCl₄ + 2 (CH₂)₄S → (tht)AuCl + (CH₂)₄SO + 2 HCl
In this process, one equivalent of tetrahydrothiophene reduces the gold(III) center to gold(I), and in doing so, is itself oxidized to tetrahydrothiophene sulfoxide ((CH₂)₄SO). A second equivalent of tetrahydrothiophene then acts as a ligand, coordinating to the gold(I) chloride to yield the final product.
Methodological & Application
Application Notes and Protocols: Synthesis of Gold Nanoparticles using Chloro(tetrahydrothiophene)gold(I)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of gold nanoparticles (AuNPs) utilizing Chloro(tetrahydrothiophene)gold(I) [(tht)AuCl] as a precursor. This gold(I) complex offers a versatile and reproducible route to AuNPs, which are of significant interest for a range of biomedical applications, including drug delivery, bioimaging, and diagnostics.
Introduction
Gold nanoparticles exhibit unique physicochemical properties, including surface plasmon resonance, high surface area-to-volume ratio, and biocompatibility, making them ideal candidates for drug delivery platforms.[1][2] The synthesis of AuNPs with controlled size and morphology is crucial for their application. Chloro(tetrahydrothiophene)gold(I) is a stable, yet labile, gold(I) precursor that allows for the controlled formation of AuNPs. The tetrahydrothiophene (tht) ligand is readily displaced by stronger binding ligands, such as thiols or amines, facilitating surface functionalization for targeted drug delivery.[3]
The use of a gold(I) precursor like (tht)AuCl can offer advantages over traditional methods that use gold(III) salts, such as tetrachloroauric acid (HAuCl₄). For instance, the reduction of Au(I) to Au(0) is a more straightforward process, which can lead to better control over nucleation and growth, resulting in a narrower particle size distribution.
Experimental Protocols
This section details the protocol for the synthesis of gold nanoparticles using Chloro(tetrahydrothiophene)gold(I) as the precursor, followed by a general protocol for surface functionalization for drug delivery applications.
Synthesis of Gold Nanoparticles from Chloro(tetrahydrothiophene)gold(I)
This protocol is based on the thermal decomposition of a gold(I)-amine complex in an organic solvent. The amine acts as both a reducing agent and a capping agent, controlling the size and stability of the nanoparticles.
Materials:
-
Chloro(tetrahydrothiophene)gold(I) [(tht)AuCl]
-
Oleylamine (or other long-chain alkylamine, e.g., octadecylamine)
-
Chloroform (or other suitable organic solvent)
-
Methanol
-
Three-neck round-bottom flask
-
Condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Schlenk line or nitrogen/argon inlet
Procedure:
-
Reaction Setup: Assemble a three-neck round-bottom flask with a condenser and a nitrogen or argon inlet. The setup should be placed on a heating mantle with a magnetic stirrer.
-
Reagent Preparation: In the flask, dissolve Chloro(tetrahydrothiophene)gold(I) in chloroform to a final concentration of 20 mM.
-
Addition of Capping Agent: Add oleylamine to the solution to a final concentration of 0.4 M. The solution should be stirred under a nitrogen or argon atmosphere.
-
Reaction: Heat the reaction mixture to 60°C with vigorous stirring. The reaction progress can be monitored by the color change of the solution, which will gradually turn from colorless to a ruby-red or purple color, indicating the formation of gold nanoparticles. The reaction is typically complete within 3 to 24 hours, depending on the desired particle size.
-
Purification: After the reaction is complete, cool the solution to room temperature. Add methanol to the solution to precipitate the gold nanoparticles.
-
Isolation: Centrifuge the mixture to pellet the gold nanoparticles. Discard the supernatant.
-
Washing: Resuspend the nanoparticle pellet in a small amount of chloroform and repeat the precipitation and centrifugation steps with methanol two more times to remove excess reagents.
-
Storage: After the final wash, resuspend the purified gold nanoparticles in a suitable solvent (e.g., chloroform, toluene) for storage and further use.
Surface Functionalization for Drug Delivery
This protocol describes a general method for ligand exchange to functionalize the surface of the synthesized AuNPs with a thiol-containing molecule, which can then be conjugated to a drug or targeting ligand.
Materials:
-
Purified gold nanoparticles in chloroform
-
Thiol-terminated polyethylene glycol (HS-PEG) or other thiol-containing ligand
-
Drug molecule with a suitable functional group for conjugation (e.g., NHS ester, maleimide)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Ligand Exchange: To the solution of purified AuNPs in chloroform, add an excess of the thiol-containing ligand (e.g., HS-PEG). The mixture is stirred at room temperature for 12-24 hours to allow for the exchange of the oleylamine capping agent with the new ligand.
-
Purification: Precipitate the functionalized AuNPs by adding methanol and centrifuge to collect the particles. Wash the particles with a mixture of chloroform and methanol to remove the displaced oleylamine and excess thiol ligand.
-
Drug Conjugation: The functionalized AuNPs (now in a suitable solvent like DCM or an aqueous buffer depending on the PEG ligand) are reacted with the activated drug molecule. The specific reaction conditions (pH, temperature, time) will depend on the conjugation chemistry being used.
-
Final Purification: After the conjugation reaction, the drug-loaded AuNPs are purified to remove any unconjugated drug molecules. This can be achieved by dialysis, centrifugal filtration, or size exclusion chromatography.
-
Characterization: The final product should be characterized to determine the size, surface charge, drug loading efficiency, and stability.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of gold nanoparticles using the described protocol.
| Precursor | Capping Agent | Concentration (tht)AuCl | Concentration Capping Agent | Temperature (°C) | Reaction Time (h) | Average Particle Size (nm) |
| (tht)AuCl | Oleylamine | 20 mM | 0.4 M | 60 | 3 | ~4.1 |
| (tht)AuCl | Oleylamine | 20 mM | 0.4 M | 60 | 6 | ~5.8 |
| (tht)AuCl | Oleylamine | 20 mM | 0.4 M | 60 | 12 | ~9.2 |
| (tht)AuCl | Oleylamine | 20 mM | 0.4 M | 60 | 18 | ~10.1 |
| (tht)AuCl | Oleylamine | 20 mM | 0.4 M | 60 | 24 | ~12.7 |
| (tht)AuCl | Octadecylamine | 20 mM | 0.4 M | 60 | 24 | ~100 |
Table 1: Influence of Reaction Time and Capping Agent on Gold Nanoparticle Size.
| Characterization Technique | Parameter | Typical Value |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | 520 - 530 nm (for ~10-20 nm spherical particles) |
| Transmission Electron Microscopy (TEM) | Morphology | Spherical |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Varies with surface coating |
| Zeta Potential | Surface Charge | Varies with capping agent and pH |
Table 2: Typical Characterization Data for Synthesized Gold Nanoparticles.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and functionalization of gold nanoparticles.
Caption: Workflow for the synthesis of gold nanoparticles.
Caption: Workflow for AuNP functionalization for drug delivery.
Applications in Drug Development
Gold nanoparticles synthesized from (tht)AuCl can be utilized in various drug delivery strategies.
-
Passive Targeting: Due to their small size, AuNPs can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. This passive accumulation increases the local concentration of the conjugated drug, enhancing its therapeutic efficacy while minimizing systemic toxicity.[4]
-
Active Targeting: The surface of the AuNPs can be functionalized with targeting ligands such as antibodies, peptides, or aptamers. These ligands specifically bind to receptors overexpressed on cancer cells, leading to targeted delivery of the therapeutic payload.[2][4]
-
Controlled Release: Drug molecules can be attached to the AuNP surface via linkers that are sensitive to specific stimuli present in the tumor microenvironment, such as low pH or specific enzymes. This allows for the controlled release of the drug at the target site, further improving treatment efficacy.[4]
-
Theranostics: Gold nanoparticles can also serve as contrast agents for various imaging modalities (e.g., computed tomography, photoacoustic imaging). By combining therapeutic and diagnostic capabilities into a single platform, these "theranostic" nanoparticles enable simultaneous diagnosis, treatment, and monitoring of therapeutic response.
References
- 1. scispace.com [scispace.com]
- 2. Recent Advances in Development of Gold Nanoparticles for Drug Delivery Systems – ScienceOpen [scienceopen.com]
- 3. Review of Gold Nanoparticles: Synthesis, Properties, Shapes, Cellular Uptake, Targeting, Release Mechanisms and Applications in Drug Delivery and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (tht)AuCl as a Catalyst for Intramolecular Hydroamination of Allenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (tetrahydrothiophene)gold(I) chloride, (tht)AuCl, as a precatalyst in the intramolecular hydroamination of allenes. This reaction is a powerful tool for the synthesis of various nitrogen-containing heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and drug development.
Introduction
Gold(I) complexes have emerged as highly effective catalysts for the activation of carbon-carbon multiple bonds, such as those in allenes, enabling nucleophilic attack under mild conditions. The intramolecular hydroamination of allenes provides an atom-economical route to construct cyclic amines. (tht)AuCl is a common and convenient air-stable precursor for the in-situ generation of catalytically active cationic gold(I) species. Typically, this is achieved by reacting (tht)AuCl with a ligand, such as a phosphine or an N-heterocyclic carbene (NHC), followed by halide abstraction with a silver salt. The resulting cationic gold(I) complex then acts as a potent π-acid to activate the allene moiety towards nucleophilic attack by the tethered amine.
Data Presentation
The following table summarizes representative quantitative data for the gold-catalyzed intramolecular hydroamination of allenes, leading to the formation of various N-heterocycles. While the specific precatalyst in these examples may be a phosphine-ligated gold(I) chloride, the general principles and reaction conditions are applicable to systems where the active catalyst is generated from (tht)AuCl and a suitable ligand.
| Entry | Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | N-Tosyl-4,5-hexadien-1-amine | (Ph₃P)AuCl / AgOTf (5 mol%) | Dioxane | 80 | 2 | 1-Tosyl-2-vinylpyrrolidine | 95 |
| 2 | N-Boc-4,5-hexadien-1-amine | (JohnPhos)AuCl / AgSbF₆ (5 mol%) | CH₂Cl₂ | 25 | 1 | 1-Boc-2-vinylpyrrolidine | 92 |
| 3 | N-Cbz-5,6-heptadien-1-amine | (IPr)AuCl / AgBF₄ (2 mol%) | Toluene | 60 | 4 | 1-Cbz-2-vinylpiperidine | 88 |
| 4 | N-Tosyl-6,7-octadien-1-amine | (Ph₃P)AuCl / AgOTf (5 mol%) | 1,2-DCE | 80 | 12 | 1-Tosyl-2-vinylazepane | 75 |
| 5 | N-Ms-4,5-hexadien-1-amine | (XPhos)AuCl / AgNTf₂ (3 mol%) | Dioxane | 70 | 3 | 1-Ms-2-vinylpyrrolidine | 90 |
Experimental Protocols
Materials and General Considerations:
-
(tetrahydrothiophene)gold(I) chloride ((tht)AuCl)
-
Selected phosphine or NHC ligand (e.g., PPh₃, JohnPhos, IPr, XPhos)
-
Silver salt for halide abstraction (e.g., AgOTf, AgSbF₆, AgBF₄, AgNTf₂)
-
Anhydrous solvent (e.g., Dioxane, CH₂Cl₂, Toluene, 1,2-Dichloroethane)
-
Allenic amine substrate
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and purification supplies (e.g., silica gel for column chromatography).
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.
General Procedure for Intramolecular Hydroamination:
-
Catalyst Preparation (In-situ): To a flame-dried Schlenk flask under an inert atmosphere, add (tht)AuCl (1.0 eq) and the desired ligand (1.0 eq). Add anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for ligand exchange. To this solution, add the silver salt (1.0 eq) and continue stirring for another 30 minutes. The formation of a precipitate (AgCl) indicates the generation of the active cationic gold(I) catalyst.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the allenic amine substrate in the anhydrous solvent.
-
Catalysis: Transfer the freshly prepared catalyst solution to the substrate solution via cannula.
-
Reaction Progression: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and filter it through a pad of Celite to remove the silver salts and any precipitated gold. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the intramolecular hydroamination of allenes.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for gold(I)-catalyzed intramolecular hydroamination.
Mechanism
The generally accepted mechanism for the gold(I)-catalyzed intramolecular hydroamination of allenes involves the following key steps, as depicted in the catalytic cycle diagram above:
-
Coordination: The cationic gold(I) catalyst, generated in situ from (tht)AuCl, a ligand, and a silver salt, coordinates to the allene moiety of the substrate to form a π-allene gold complex. This coordination activates the allene for nucleophilic attack.
-
Intramolecular Nucleophilic Attack: The tethered amine nucleophile attacks one of the double bonds of the activated allene. This can occur in an exo or endo fashion, with the exo cyclization typically being favored, leading to the formation of a vinylgold intermediate.
-
Protodeauration: The carbon-gold bond of the vinylgold intermediate is cleaved by a proton source, which can be adventitious water or the amine itself, to release the final cyclized product and regenerate the active gold(I) catalyst.
The efficiency and regioselectivity of the reaction can be influenced by the nature of the ligand on the gold catalyst, the substituents on the allene and the amine, and the reaction conditions.
Safety Information
-
Gold compounds, while generally less toxic than other heavy metals, should be handled with care.
-
Silver salts can be corrosive and light-sensitive.
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.
These application notes are intended to provide a starting point for researchers interested in utilizing (tht)AuCl as a catalyst for the intramolecular hydroamination of allenes. Optimization of the reaction conditions, including the choice of ligand, silver salt, solvent, and temperature, may be necessary for specific substrates.
Application Notes and Protocols for Chloro(tetrahydrothiophene)gold(I) in A3 Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Chloro(tetrahydrothiophene)gold(I), herein referred to as AuCl(THT), as a catalyst in A³ coupling reactions. This three-component reaction, involving an aldehyde, an amine, and an alkyne, is a powerful tool for the synthesis of propargylamines, which are key structural motifs in many biologically active compounds and pharmaceutical intermediates.
Introduction
The A³ coupling reaction is an atom-economical one-pot synthesis that efficiently constructs carbon-carbon and carbon-nitrogen bonds. Gold catalysts, in particular, have shown significant promise in mediating this transformation due to their unique reactivity. AuCl(THT) is a commercially available and relatively stable gold(I) precursor that serves as an effective catalyst for this reaction under mild conditions. The lability of the tetrahydrothiophene (THT) ligand allows for easy substrate coordination and initiation of the catalytic cycle.
Catalytic Performance of Chloro(tetrahydrothiophene)gold(I)
The catalytic efficacy of AuCl(THT) in the A³ coupling of benzaldehyde, piperidine, and phenylacetylene has been evaluated in various solvents. The choice of solvent significantly influences the reaction efficiency.
Solvent Screening Data
The following table summarizes the conversion of benzaldehyde to the corresponding propargylamine using 1 mol% of AuCl(THT) in different solvents over 24 hours. The reaction was carried out with 1 mmol of benzaldehyde, 1.1 mmol of piperidine, and 1.5 mmol of phenylacetylene in 2 mL of solvent.[1]
| Entry | Solvent | Conversion (%)[1] |
| 1 | Dichloromethane (DCM) | 65 |
| 2 | Tetrahydrofuran (THF) | 58 |
| 3 | Toluene | 45 |
| 4 | Acetonitrile (MeCN) | 75 |
| 5 | 2,2,2-Trifluoroethanol (TFE) | 84 |
| 6 | Water (H₂O) | 35 |
As evidenced by the data, polar aprotic solvents like acetonitrile and fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) provide superior results, leading to high conversions. TFE, in particular, has been shown to be an excellent solvent for gold-catalyzed A³ coupling reactions.[1]
Experimental Protocols
Protocol 1: Synthesis of Chloro(tetrahydrothiophene)gold(I)
This protocol is adapted from established literature procedures for the preparation of the catalyst.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
Tetrahydrothiophene (THT)
-
Ethanol
-
Water
Procedure:
-
Dissolve tetrachloroauric(III) acid in a minimal amount of water.
-
To this aqueous solution, add ethanol.
-
Slowly add a stoichiometric excess of tetrahydrothiophene (at least 2 equivalents) to the gold solution with stirring.
-
A white to off-white precipitate of Chloro(tetrahydrothiophene)gold(I) will form.
-
Continue stirring for 1-2 hours at room temperature to ensure complete reaction.
-
Collect the solid product by filtration, wash with ethanol and then water.
-
Dry the product under vacuum to yield Chloro(tetrahydrothiophene)gold(I) as a white, crystalline solid.
Protocol 2: General Procedure for A³ Coupling Reaction
This protocol outlines the general conditions for the A³ coupling reaction catalyzed by AuCl(THT).
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Amine (e.g., piperidine)
-
Alkyne (e.g., phenylacetylene)
-
Chloro(tetrahydrothiophene)gold(I) (AuCl(THT))
-
Solvent (e.g., 2,2,2-trifluoroethanol)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Add the amine (1.1 mmol, 1.1 equiv) and the alkyne (1.5 mmol, 1.5 equiv).
-
Add the solvent (2.0 mL).
-
Add Chloro(tetrahydrothiophene)gold(I) (0.01 mmol, 1 mol%).
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired propargylamine.
Reaction Mechanism and Workflow
The proposed catalytic cycle and experimental workflow for the AuCl(THT) catalyzed A³ coupling reaction are depicted below.
Caption: A streamlined workflow for the A3 coupling reaction.
Caption: The catalytic cycle of the A3 coupling reaction.
Safety Precautions
-
Gold compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Solvents such as dichloromethane and 2,2,2-trifluoroethanol are hazardous and should be handled with appropriate safety measures.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
These protocols and data provide a solid foundation for researchers to successfully employ Chloro(tetrahydrothiophene)gold(I) in A³ coupling reactions for the synthesis of a diverse range of propargylamines. Further optimization of reaction conditions may be necessary for specific substrates.
References
Application of (tht)AuCl in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold(I) chloride tetrahydrothiophene complex, denoted as (tht)AuCl, is a versatile and widely used precursor in homogeneous gold catalysis. The labile nature of the tetrahydrothiophene (tht) ligand allows for the facile generation of catalytically active gold(I) species in situ. This property has made (tht)AuCl a valuable tool in the synthesis of complex organic molecules, particularly bioactive heterocycles. This document provides detailed application notes and experimental protocols for the synthesis of bioactive oxazole derivatives, highlighting the utility of gold catalysis in medicinal chemistry and drug discovery.
Application Notes: Gold-Catalyzed Synthesis of Bioactive 5-Aryl-2-Methyloxazoles
The oxazole scaffold is a privileged motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Gold-catalyzed intermolecular reactions of terminal alkynes provide an efficient and atom-economical route to substituted oxazoles.
A notable application is the synthesis of 5-aryl-2-methyloxazoles, which have demonstrated significant antiproliferative activity against various cancer cell lines.[1] The gold-catalyzed approach offers several advantages over traditional methods, such as the Robinson-Gabriel synthesis, including milder reaction conditions and avoidance of hazardous reagents.[1] The general reaction involves the [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant, catalyzed by a gold(I) complex. While various gold(I) precursors can be used, the catalytically active species is often a cationic gold complex generated in situ from a precursor like (tht)AuCl in the presence of a ligand and a silver salt to abstract the chloride.
Mechanism of Action: Tubulin Polymerization Inhibition
Several studies have indicated that the anticancer activity of certain oxazole derivatives stems from their ability to inhibit tubulin polymerization.[2][3][4] Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[5][6] The 5-aryl-2-methyloxazoles, synthesized via gold catalysis, are believed to interact with the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[4] This mechanism is a validated target for cancer chemotherapy, with several clinically successful drugs acting as tubulin inhibitors.
Data Presentation
The following table summarizes the in vitro antiproliferative activities of selected 5-aryl-2-methyloxazoles, synthesized via a gold-catalyzed route, against human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).
| Compound ID | R Group (Aryl Substituent) | MCF-7 IC50 (μM) | A549 IC50 (μM) | Hela IC50 (μM) |
| 1a | Phenyl | > 50 | > 50 | > 50 |
| 1b | Naphthalen-2-yl | 4.6 | 15.4 | 12.8 |
| 1c | Quinolin-3-yl | 9.7 | 21.3 | 18.5 |
| 1d | 4-Methoxyphenyl | 2.2 | 10.1 | 8.9 |
Data extracted from Wu et al., 2013.[1]
Experimental Protocols
The following is a representative protocol for the synthesis of 5-aryl-2-methyloxazoles, adapted from the work of Zhang and coworkers for a similar gold-catalyzed oxazole synthesis.[2] This protocol can be applied to the synthesis of the bioactive compounds listed in the data table.
General Procedure for the Gold-Catalyzed Synthesis of 5-Aryl-2-Methyloxazoles:
Materials:
-
(tht)AuCl (or a suitable phosphine gold(I) chloride precursor)
-
Silver salt (e.g., AgOTf or AgNTf2)
-
Phosphine ligand (e.g., PPh3 or BrettPhos)
-
Terminal alkyne (e.g., 2-ethynylnaphthalene for compound 1b )
-
Acetonitrile (serves as both reactant and solvent)
-
Oxidant (e.g., 8-methylquinoline N-oxide)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Protocol:
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the gold precursor (e.g., (PPh3)AuCl, 1 mol%) and the silver salt (e.g., AgNTf2, 1 mol%).
-
Add anhydrous solvent (e.g., DCM) and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active cationic gold catalyst.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk tube, dissolve the terminal alkyne (1.0 eq) and the oxidant (1.3 eq) in acetonitrile (used in excess as the solvent and reactant).
-
To this solution, add the pre-activated catalyst solution from step 1 via cannula.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.
-
-
Work-up and Purification:
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 5-aryl-2-methyloxazole product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques, such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.
-
Mandatory Visualizations
Signaling Pathway of Tubulin Polymerization Inhibition by Bioactive Oxazoles
Caption: Mechanism of tubulin polymerization inhibition by bioactive oxazoles.
Experimental Workflow for Synthesis and Bioactivity Screening
Caption: Workflow for synthesis and screening of bioactive oxazoles.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient [2 + 2 + 1] Synthesis of 2,5-Disubstituted Oxazoles via Gold-Catalyzed Intermolecular Alkyne Oxidation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity [iris.unipa.it]
- 5. researchgate.net [researchgate.net]
- 6. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chloro(tetrahydrothiophene)gold(I) in Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloro(tetrahydrothiophene)gold(I), with the chemical formula (CH₂)₄SAuCl, is a widely utilized and commercially available organogold compound. While it is a foundational precursor in gold chemistry, its direct application in the deposition of high-purity gold thin films is not extensively documented in scientific literature. Instead, it serves as a critical starting material for the synthesis of more advanced gold(I) and gold(III) precursors tailored for specific deposition techniques such as Metal-Organic Chemical Vapor Deposition (MOCVD) and Focused Electron Beam Induced Deposition (FEBID). This document provides an overview of its role in thin film deposition, detailed protocols for the synthesis of a common derivative, and a general protocol for gold thin film deposition using a related gold precursor, illustrating the principles applicable to the field.
Role of Chloro(tetrahydrothiophene)gold(I) as a Precursor
Chloro(tetrahydrothiophene)gold(I) is favored as a starting material due to its relative stability and the labile nature of the tetrahydrothiophene (THT) ligand, which can be easily displaced by other ligands to form a diverse range of gold complexes. These derivative complexes are often designed to have improved volatility, lower decomposition temperatures, and cleaner decomposition pathways, which are crucial for producing high-quality gold films.
Synthesis of a Gold(I) Precursor for CVD from Chloro(tetrahydrothiophene)gold(I)
A common application of Chloro(tetrahydrothiophene)gold(I) is in the synthesis of other gold(I) complexes that are more suitable for Chemical Vapor Deposition (CVD). Below is a representative protocol for the synthesis of a gold(I) carbene complex, a class of compounds known for their utility in CVD.
Objective: To synthesize a gold(I) N-heterocyclic carbene (NHC) complex from Chloro(tetrahydrothiophene)gold(I).
Materials:
-
Chloro(tetrahydrothiophene)gold(I) [(THT)AuCl]
-
An N-heterocyclic carbene precursor (e.g., a sydnone)
-
A suitable base (e.g., Ag₂O)
-
An appropriate solvent (e.g., anhydrous acetonitrile)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Protocol:
-
Preparation of the Reaction Vessel: Under an inert atmosphere (e.g., nitrogen or argon), add Chloro(tetrahydrothiophene)gold(I) and the N-heterocyclic carbene precursor to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous acetonitrile to the flask via a syringe or cannula.
-
Reaction Initiation: While stirring, add the base (e.g., Ag₂O) to the mixture. The base facilitates the deprotonation of the NHC precursor, allowing it to coordinate to the gold center.
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any insoluble byproducts. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired gold(I)-NHC complex.
Logical Workflow for Gold(I)-NHC Precursor Synthesis
Caption: Workflow for synthesizing a gold(I)-NHC precursor.
General Protocol for Gold Thin Film Deposition by MOCVD
Deposition System: A cold-wall MOCVD reactor is typically used. The system consists of a precursor delivery system, a reaction chamber with a heated substrate holder, a vacuum system, and an exhaust gas treatment system.
Experimental Parameters for a Generic Gold(I) Precursor:
| Parameter | Typical Range/Value | Notes |
| Precursor | A volatile Gold(I) complex (e.g., a Gold(I)-NHC complex) | Chloro(tetrahydrothiophene)gold(I) itself has limited volatility for efficient vapor phase transport in standard MOCVD. |
| Precursor Temperature | 50 - 150 °C | This temperature is optimized to achieve sufficient vapor pressure without causing premature decomposition of the precursor. |
| Substrate Temperature | 150 - 350 °C | The substrate temperature must be high enough to induce the decomposition of the precursor and form a crystalline gold film. |
| Reactor Pressure | 0.1 - 10 Torr | Lower pressures facilitate mass transport of the precursor to the substrate and can lead to more uniform film growth. |
| Carrier Gas | Argon (Ar) or Nitrogen (N₂) | An inert gas is used to transport the precursor vapor from the delivery system to the reaction chamber. |
| Carrier Gas Flow Rate | 10 - 100 sccm | The flow rate affects the residence time of the precursor in the reactor and the deposition rate. |
| Substrate | Si, SiO₂, TiN, Glass | The choice of substrate depends on the intended application of the gold thin film. Surface preparation is critical for adhesion. |
Experimental Workflow for MOCVD of Gold Thin Films
Caption: General workflow for MOCVD of gold thin films.
Characterization of Gold Thin Films
After deposition, the properties of the gold thin films are characterized using various analytical techniques to ensure they meet the required specifications for the intended application.
| Property | Characterization Technique(s) | Information Obtained |
| Thickness & Morphology | Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM) | Film thickness, surface roughness, grain size, and overall film quality. |
| Crystallinity | X-ray Diffraction (XRD) | Crystalline phase and orientation of the gold film. |
| Purity & Composition | X-ray Photoelectron Spectroscopy (XPS), Auger Electron Spectroscopy (AES) | Elemental composition of the film, including the presence of any impurities (e.g., carbon, chlorine). |
| Electrical Resistivity | Four-Point Probe Measurement | A key parameter for applications in microelectronics, indicating the film's conductivity. |
Conclusion
Chloro(tetrahydrothiophene)gold(I) is a cornerstone of gold chemistry, primarily serving as a versatile starting material for the synthesis of more sophisticated precursors for thin film deposition. While direct deposition from Chloro(tetrahydrothiophene)gold(I) is not a common practice due to its material properties, the principles and protocols outlined for its derivatives provide a solid foundation for researchers and scientists in the field. The development of novel gold precursors, often originating from Chloro(tetrahydrothiophene)gold(I), continues to be an active area of research, aiming to achieve lower deposition temperatures, higher film purity, and greater control over film morphology for advanced applications in electronics, catalysis, and nanomedicine.
Application Notes and Protocols for the Generation of Cationic Gold Catalysts from (tht)AuCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of catalytically active cationic gold(I) complexes, starting from the common precursor (tetrahydrothiophene)gold(I) chloride, (tht)AuCl. The protocols outlined below are designed to be clear, reproducible, and applicable to a range of research and development activities where homogeneous gold catalysis is employed. Two primary classes of catalysts are covered: those stabilized by phosphine ligands and those bearing N-heterocyclic carbene (NHC) ligands.
Introduction
Cationic gold(I) complexes are powerful and versatile catalysts for a wide array of organic transformations, primarily due to their strong carbophilic Lewis acidity. The generation of these active cationic species typically involves the abstraction of a halide ligand from a neutral gold(I) precursor. (tht)AuCl serves as an excellent starting material for this purpose due to the labile nature of the tetrahydrothiophene (tht) ligand, which can be readily displaced by stronger donor ligands such as phosphines and N-heterocyclic carbenes. The subsequent removal of the chloride ligand, commonly achieved through precipitation of silver chloride upon treatment with a silver salt, yields the highly reactive cationic gold catalyst.
General Workflow
The generation of cationic gold catalysts from (tht)AuCl generally follows a two-step sequence. The first step involves the synthesis of a stable, neutral gold(I) chloride complex by ligand exchange. The second step is the halide abstraction to generate the active cationic species.
Caption: General workflow for cationic gold catalyst synthesis.
Part 1: Phosphine-Ligated Cationic Gold Catalysts
This section details the synthesis of a representative phosphine-ligated cationic gold catalyst, bis[tris(4-methoxyphenyl)phosphine]gold(I) hexafluorophosphate, from (tht)AuCl.
Protocol 1: Synthesis of [Au{P(C6H4-4-OMe)3}2]PF6
This protocol is divided into two stages: the synthesis of the neutral precursor, [AuCl{P(C6H4-4-OMe)3}], followed by its conversion to the cationic complex.
Stage 1: Synthesis of Chloro[tris(4-methoxyphenyl)phosphine]gold(I)
-
Materials:
-
(tht)AuCl (tetrahydrothiophene)gold(I) chloride
-
Tris(4-methoxyphenyl)phosphine
-
Dichloromethane (DCM)
-
Hexane
-
-
Procedure:
-
Dissolve (tht)AuCl (1.0 eq) in dichloromethane.
-
In a separate flask, dissolve tris(4-methoxyphenyl)phosphine (1.0 eq) in dichloromethane.
-
Slowly add the phosphine solution to the (tht)AuCl solution with stirring at room temperature.
-
Continue stirring for 2 hours.
-
Reduce the solvent volume in vacuo.
-
Precipitate the product by adding hexane.
-
Filter the white solid, wash with hexane, and dry under vacuum.
-
Stage 2: Synthesis of Bis[tris(4-methoxyphenyl)phosphine]gold(I) Hexafluorophosphate
-
Materials:
-
Chloro[tris(4-methoxyphenyl)phosphine]gold(I)
-
Tris(4-methoxyphenyl)phosphine
-
Ammonium hexafluorophosphate (NH4PF6)
-
Methanol
-
Dichloromethane (DCM)
-
-
Procedure:
-
Suspend chloro[tris(4-methoxyphenyl)phosphine]gold(I) (1.0 eq) and tris(4-methoxyphenyl)phosphine (1.0 eq) in methanol.
-
Add a solution of ammonium hexafluorophosphate (1.0 eq) in methanol to the suspension.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the resulting white precipitate.
-
Wash the solid with methanol and then water.
-
Recrystallize the crude product from a dichloromethane/methanol mixture to yield colorless crystals.
-
Data Summary: Phosphine-Ligated Gold Complexes
| Compound | Formula | Yield (%) | 31P NMR (δ, ppm) |
| [AuCl{P(C6H4-4-OMe)3}] | C21H21AuClO3P | 92 | 30.1 |
| [Au{P(C6H4-4-OMe)3}2]PF6 | C42H42AuF6O6P3 | 85 | 45.5 |
Part 2: N-Heterocyclic Carbene (NHC)-Ligated Cationic Gold Catalysts
This section provides a general protocol for the synthesis of an NHC-ligated cationic gold catalyst, exemplified by an IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) derivative.
Protocol 2: Synthesis of a Cationic (NHC)Gold(I) Complex
This synthesis also proceeds in two stages: formation of the neutral (NHC)AuCl complex, followed by halide abstraction.
Stage 1: Synthesis of (IMes)AuCl
-
Materials:
-
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)
-
Potassium tert-butoxide (KOtBu)
-
(tht)AuCl
-
Tetrahydrofuran (THF), anhydrous
-
Hexane
-
-
Procedure:
-
To a solution of IMes·HCl (1.0 eq) in anhydrous THF, add KOtBu (1.05 eq) at 0 °C under an inert atmosphere.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
In a separate flask, dissolve (tht)AuCl (1.0 eq) in anhydrous THF.
-
Add the solution of (tht)AuCl to the NHC solution at room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure.
-
Extract the residue with dichloromethane and filter to remove inorganic salts.
-
Concentrate the filtrate and precipitate the product with hexane.
-
Filter the solid, wash with hexane, and dry in vacuo to obtain (IMes)AuCl as a white solid.
-
Stage 2: Generation of the Cationic [(IMes)Au]+ Species
-
Materials:
-
(IMes)AuCl
-
Silver tetrafluoroborate (AgBF4) or Silver hexafluorophosphate (AgPF6)
-
A non-coordinating solvent (e.g., dichloromethane, toluene)
-
A coordinating solvent for trapping the cationic species (e.g., acetonitrile)
-
-
Procedure for in situ Generation:
-
Dissolve (IMes)AuCl (1.0 eq) in the desired reaction solvent under an inert atmosphere.
-
Add the silver salt (1.0 eq) and stir the mixture at room temperature, protected from light.
-
The formation of a white precipitate (AgCl) indicates the generation of the cationic gold species.
-
The resulting solution containing the cationic catalyst can be used directly for catalysis. For isolation, proceed as follows.
-
-
Procedure for Isolation of [(IMes)Au(MeCN)]PF6:
-
Dissolve (IMes)AuCl (1.0 eq) in a mixture of dichloromethane and acetonitrile.
-
Add AgPF6 (1.0 eq) and stir the mixture at room temperature for 1 hour, protected from light.
-
Filter the mixture through Celite to remove the AgCl precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by adding diethyl ether.
-
Filter the white solid, wash with diethyl ether, and dry under vacuum.
-
Data Summary: NHC-Ligated Gold Complexes
| Compound | Formula | Yield (%) | 13C NMR (Ccarbene, δ, ppm) |
| (IMes)AuCl | C21H24AuClN2 | >90 | ~180 |
| [(IMes)Au(MeCN)]PF6 | C23H27AuF6N3P | >95 | ~185 |
Logical Relationships in Catalyst Generation
The following diagram illustrates the key transformations and relationships in the generation of cationic gold catalysts.
Caption: Key transformations in cationic gold catalyst synthesis.
Safety Precautions
-
Gold compounds can be toxic and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Silver salts are light-sensitive and can stain skin and surfaces. Handle them in a fume hood and protect them from light.
-
Organic solvents are flammable and should be used in a well-ventilated area or fume hood.
-
Reactions under inert atmosphere require appropriate techniques to exclude air and moisture.
Application Notes and Protocols for Chloro(tetrahydrothiophene)gold(I) in Tandem Catalytic Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homogeneous gold catalysis has emerged as a powerful tool in modern organic synthesis, enabling the construction of complex molecular architectures under mild conditions.[1] Chloro(tetrahydrothiophene)gold(I) [(tht)AuCl] is a stable and commercially available precatalyst that, upon activation, generates a highly reactive cationic gold(I) species. This active catalyst is particularly effective in promoting tandem reactions, where multiple bond-forming events occur in a single pot, thereby increasing efficiency and reducing waste.[2] These tandem processes are of significant interest in drug development, as they provide rapid access to diverse heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.[3]
This document provides detailed application notes and experimental protocols for the use of Chloro(tetrahydrothiophene)gold(I) in a notable tandem catalytic process: the one-pot synthesis of 2,4,5-trisubstituted oxazoles from amides, aldehydes, and alkynes.
Application: One-Pot Synthesis of 2,4,5-Trisubstituted Oxazoles
The synthesis of highly substituted oxazoles is of great importance in medicinal chemistry due to their presence in a wide array of bioactive molecules and natural products.[3] The following tandem process, catalyzed by a cationic gold(I) species generated from Chloro(tetrahydrothiophene)gold(I), offers an atom- and step-economical method to access these valuable compounds.[4][5]
Catalytic Cycle and Reaction Mechanism
The proposed mechanism for this tandem reaction involves several key steps, initiated by the in situ formation of the active cationic gold(I) catalyst.
Caption: Proposed catalytic cycle for the gold(I)-catalyzed synthesis of 2,4,5-trisubstituted oxazoles.
The reaction is initiated by the abstraction of the chloride ligand from the gold precatalyst by a silver salt, typically silver triflate (AgOTf), to generate the active cationic gold(I) species (I).[3] This species then reacts with the terminal alkyne to form a gold acetylide intermediate (II).[3] Concurrently, the amide and aldehyde undergo condensation to form an acyliminium intermediate (III). The gold acetylide then adds to the imine, forming a propargyl amide intermediate (IV).[1] The cationic gold(I) catalyst coordinates to the alkyne moiety of this intermediate, facilitating a 5-exo-dig cyclization to yield a vinyl-gold species (V).[1] Finally, tautomerization and protodeauration occur to afford the 2,4,5-trisubstituted oxazole product and regenerate the active gold(I) catalyst.[1]
Quantitative Data Summary
The efficiency of this tandem process has been demonstrated across a range of substrates, with good to excellent yields. The following table summarizes the results obtained under optimized reaction conditions.
| Entry | Amide (R1) | Aldehyde (R3) | Alkyne (R2) | Product | Yield (%) |
| 1 | Benzamide | Cyclohexanecarboxaldehyde | Phenylacetylene | 4a | 95 |
| 2 | Benzamide | Isovaleraldehyde | Phenylacetylene | 4b | 65 |
| 3 | Benzamide | Benzaldehyde | Phenylacetylene | 4c | 85 |
| 4 | Benzamide | 4-Chlorobenzaldehyde | Phenylacetylene | 4d | 82 |
| 5 | 4-Methoxybenzamide | Cyclohexanecarboxaldehyde | Phenylacetylene | 4e | 92 |
| 6 | 4-Chlorobenzamide | Cyclohexanecarboxaldehyde | Phenylacetylene | 4f | 88 |
| 7 | Benzamide | Cyclohexanecarboxaldehyde | 4-Methoxyphenylacetylene | 4g | 90 |
| 8 | Benzamide | Cyclohexanecarboxaldehyde | 4-Chlorophenylacetylene | 4h | 85 |
| 9 | Benzamide | Cyclohexanecarboxaldehyde | 1-Hexyne | 4i | 75 |
| 10 | 4-Chloronicotinamide | Cyclohexanecarboxaldehyde | Phenylacetylene | 4p | 62 |
| 11 | Benzamide | Cyclohexanecarboxaldehyde | (Triisopropylsilyl)acetylene | 4q | 55 |
| 12 | Acetamide | Cyclohexanecarboxaldehyde | Phenylacetylene | 4r | 58 |
Data sourced from Querard, P., et al. (2015).[4][5]
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Toluene should be dried over sodium/benzophenone ketyl and distilled prior to use. All other reagents should be of analytical grade and used as received. Thin-layer chromatography (TLC) on silica gel plates can be used to monitor the progress of the reaction.
General Procedure for the Synthesis of 2,4,5-Trisubstituted Oxazoles
Caption: Experimental workflow for the synthesis of 2,4,5-trisubstituted oxazoles.
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the amide (0.2 mmol, 1.0 equiv), aldehyde (0.3 mmol, 1.5 equiv), alkyne (0.3 mmol, 1.5 equiv), and 0.5 mL of dry toluene under an argon atmosphere.
-
Catalyst Preformation: In a separate vial, add Chloro(tetrahydrothiophene)gold(I) (or Triphenylphosphinegold(I) chloride) (0.02 mmol, 10 mol%) and silver triflate (0.04 mmol, 20 mol%) to 0.5 mL of dry toluene. Stir the mixture at room temperature for 10 minutes. A white precipitate of silver chloride will form.
-
Reaction Initiation: Add the preformed catalyst solution to the Schlenk tube containing the reactants.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 150 °C. Stir the reaction mixture for 6 hours.
-
Work-up: After the reaction is complete (as monitored by TLC), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,4,5-trisubstituted oxazole.
Conclusion
The use of Chloro(tetrahydrothiophene)gold(I) as a precatalyst in tandem reactions offers a highly effective and versatile strategy for the synthesis of complex organic molecules. The one-pot synthesis of 2,4,5-trisubstituted oxazoles detailed herein exemplifies the power of this approach, providing a robust and atom-economical route to a medicinally relevant class of heterocycles. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the application of gold catalysis in their own research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Gold-catalyzed amide synthesis from aldehydes and amines in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Gold-catalyzed tandem reactions of amide–aldehyde–alkyne coupling and cyclization-synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold-catalyzed tandem reactions of amide–aldehyde–alkyne coupling and cyclization-synthesis of 2,4,5-trisubstituted oxazoles - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02933C [pubs.rsc.org]
Application Notes and Protocols for the Preparation of Gold Surfaces via Thiol Self-Assembly
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of gold surfaces using self-assembled monolayers (SAMs) of thiol-containing molecules. The information is intended to guide researchers in creating well-defined and stable surfaces for a variety of applications, including biosensing, drug delivery, and fundamental surface science studies.
Introduction
The spontaneous adsorption of organosulfur compounds, particularly thiols, onto gold surfaces is a widely utilized method for creating highly ordered, two-dimensional structures known as self-assembled monolayers (SAMs). This process is driven by the strong, specific interaction between sulfur and gold. The resulting organic thin films offer a versatile platform for tailoring the chemical and physical properties of a surface, such as wettability, biocompatibility, and chemical reactivity.
While the specific term "Chlorogold" can refer to chloroauric acid (HAuCl₄), its primary use is in the synthesis of gold nanoparticles rather than the direct preparation of bulk gold substrates for SAM formation. The protocols outlined below assume a pre-existing gold surface, typically prepared by physical vapor deposition. The term "thiolan-1-ium" suggests a cationic derivative of thiolane (tetrahydrothiophene). Although specific data for this compound is not prevalent in the literature, the general principles and protocols for alkanethiols are applicable and will be detailed here.
Key Principles of Thiol SAM Formation on Gold
The formation of a thiol SAM on a gold surface is a multi-step process:
-
Chemisorption: Thiol molecules (-SH) readily bind to the gold surface, leading to the formation of a strong gold-thiolate (Au-S) bond.[1] This initial adsorption is a rapid process.[2]
-
Surface Diffusion and Reorganization: Initially, the adsorbed molecules may be disordered on the surface. Over time (minutes to hours), they diffuse and reorganize into a more ordered, crystalline or semi-crystalline structure.[1]
-
Interchain Interactions: Van der Waals forces between adjacent alkyl chains in alkanethiols contribute to the stability and dense packing of the monolayer.[1]
The quality and ordering of the resulting SAM are highly dependent on the cleanliness of the gold substrate, the purity of the thiol, the solvent used, and the immersion time.
Experimental Protocols
Gold Substrate Cleaning
A pristine gold surface is paramount for the formation of a high-quality SAM.[3] Various methods can be employed, with the choice depending on the nature of the contaminants and the required level of cleanliness.
Protocol 3.1.1: Solvent Cleaning (Basic)
-
Sequentially sonicate the gold substrate in acetone and then absolute ethanol, each for 10-15 minutes.[4]
-
Rinse the substrate thoroughly with absolute ethanol.
-
Dry the substrate under a stream of high-purity nitrogen gas.[4]
Protocol 3.1.2: Piranha Solution Cleaning (Aggressive)
Safety Note: Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is extremely corrosive and reactive. It must be handled with extreme caution in a fume hood with appropriate personal protective equipment (PPE).
-
Prepare the piranha solution by slowly adding one part of 30% hydrogen peroxide (H₂O₂) to three parts of concentrated sulfuric acid (H₂SO₄). Always add the peroxide to the acid.
-
Immerse the gold substrate in the freshly prepared piranha solution for 1-2 minutes.[4] You should observe bubbling as it cleans the surface.[4]
-
Carefully remove the substrate and rinse extensively with deionized water, followed by absolute ethanol.
-
Dry the substrate under a stream of high-purity nitrogen gas.
Protocol 3.1.3: UV/Ozone Cleaning
-
Place the gold substrate in a UV/ozone cleaner.
-
Expose the substrate to UV radiation for 15-20 minutes. This process effectively removes organic contaminants by photo-oxidation.
-
Use the cleaned substrate immediately for SAM formation.
Preparation of Thiol Solution and SAM Formation
Protocol 3.2.1: Thiol Solution Preparation
-
Prepare a 1 mM solution of the desired thiol in a suitable solvent. High-purity, 200-proof ethanol is commonly used for alkanethiols.[3]
-
Ensure all glassware is thoroughly cleaned to prevent contamination.[3]
-
To minimize oxidation of the thiol, it is recommended to use degassed solvents and to backfill the container with an inert gas like nitrogen or argon.[3]
Protocol 3.2.2: SAM Formation by Immersion
-
Immediately after cleaning and drying, immerse the gold substrate into the prepared thiol solution.[3]
-
Place the substrate in a sealed container to prevent solvent evaporation and contamination.[3]
-
Allow the self-assembly process to proceed for at least 12-24 hours to ensure the formation of a well-ordered monolayer.[5]
-
After immersion, remove the substrate from the solution and rinse thoroughly with the same solvent used for the solution preparation to remove any non-chemisorbed molecules.[3][5]
-
Dry the functionalized substrate under a stream of high-purity nitrogen gas.[3][5]
Characterization of Thiol SAMs on Gold
Several surface-sensitive techniques can be used to characterize the quality, thickness, and properties of the formed SAM.
-
Contact Angle Goniometry: This technique measures the wettability of the surface, which is directly related to the terminal functional group of the SAM. A hydrophobic surface (e.g., terminated with -CH₃) will exhibit a high water contact angle, while a hydrophilic surface (e.g., terminated with -OH or -COOH) will have a low contact angle.
-
Ellipsometry: This optical technique is used to measure the thickness of the SAM with sub-nanometer resolution.[6][7]
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical state of the surface, confirming the presence of the thiol monolayer and the nature of the gold-sulfur bond.
-
Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): These techniques can provide atomic or molecular resolution images of the SAM, revealing its packing and ordering.
Quantitative Data Summary
The following tables summarize typical quantitative data for alkanethiol SAMs on gold.
Table 1: Ellipsometric Thickness of Alkanethiol SAMs on Gold
| Thiol Molecule | Number of Carbon Atoms | Typical Thickness (Å) |
| Butanethiol | 4 | ~7 |
| Hexanethiol | 6 | ~9 |
| Octanethiol | 8 | ~11 |
| Decanethiol | 10 | ~13 |
| Dodecanethiol | 12 | ~15 |
| Hexadecanethiol | 16 | ~20 |
| Octadecanethiol | 18 | ~22 |
Data compiled from various sources, actual thickness may vary based on measurement conditions and surface packing.
Table 2: Water Contact Angles for Gold Surfaces Modified with Different SAMs
| Terminal Group | Example Thiol | Advancing Water Contact Angle (θₐ) | Receding Water Contact Angle (θᵣ) |
| Methyl (-CH₃) | Dodecanethiol | ~110-115° | ~100-105° |
| Hydroxyl (-OH) | 11-Mercapto-1-undecanol | ~10-20° | <10° |
| Carboxylic Acid (-COOH) | 11-Mercaptoundecanoic acid | ~10-20° | <10° |
| Nitrile (-CN) | 11-Mercaptoundecanenitrile | ~60-70° | ~50-60° |
| Bare Gold (cleaned) | - | ~60-80° | ~20-40° |
Contact angles are highly sensitive to surface roughness and cleanliness. The values presented are typical for well-prepared SAMs on smooth gold surfaces.[5][8][9]
Stability of Thiol SAMs on Gold
Thiol SAMs on gold exhibit good stability in air and in many solvents. However, they can be susceptible to degradation under certain conditions:
-
Thermal Desorption: At elevated temperatures, thiols can desorb from the gold surface. The stability generally increases with the length of the alkyl chain due to stronger van der Waals interactions.[10]
-
Electrochemical Desorption: Applying a sufficiently negative potential to the gold electrode in an electrolyte solution can cause the reductive desorption of the thiol monolayer.[10][11] Conversely, a positive potential can lead to oxidative desorption.[10] The electrochemical stability window depends on the thiol, the substrate (Au, Pt, Cu), and the pH.[10]
-
Oxidation: Prolonged exposure to ambient conditions, especially with light and oxygen, can lead to the oxidation of the thiolate to sulfonate and other species, which may desorb from the surface.[12]
Visualizations
Caption: Experimental workflow for the preparation and characterization of thiol SAMs on gold surfaces.
Caption: Logical relationship of thiol self-assembly on a gold surface.
References
- 1. google.com [google.com]
- 2. Self-Assembly of n-Alkanethiol Monolayers. A Study by IR−Visible Sum Frequency Spectroscopy (SFG) | Semantic Scholar [semanticscholar.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. afm4nanomedbio.eu [afm4nanomedbio.eu]
- 5. aimspress.com [aimspress.com]
- 6. Spectroscopic ellipsometry of self assembled monolayers: interface effects. The case of phenyl selenide SAMs on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Removal of Thiol-SAM on a Gold Surface for Re-Use of an Interdigitated Chain-Shaped Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Phosphine Ligand Exchange with (tht)AuCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed step-by-step guide for the synthesis of phosphine-gold(I) chloride complexes, denoted as (R₃P)AuCl, through a ligand exchange reaction with chloro(tetrahydrothiophene)gold(I), commonly abbreviated as (tht)AuCl. This protocol is broadly applicable for a variety of phosphine ligands and is a fundamental procedure in inorganic and medicinal chemistry for accessing a wide range of gold(I) catalysts and therapeutic candidates. The straightforward nature of the reaction, involving the displacement of the labile tetrahydrothiophene (tht) ligand by a more strongly coordinating phosphine ligand, allows for high yields and purity of the desired products.
Introduction
Gold(I) complexes are of significant interest due to their diverse applications in catalysis, materials science, and medicine. The linear, two-coordinate geometry of Au(I) centers, typically featuring aurophilic interactions, imparts unique reactivity. Phosphine ligands are crucial in tuning the steric and electronic properties of these complexes, thereby influencing their stability, solubility, and catalytic activity.
The precursor, (tht)AuCl, is a convenient and commercially available starting material for the synthesis of various gold(I) compounds. The tetrahydrothiophene ligand is weakly coordinated to the gold center and is readily displaced by a wide array of stronger donor ligands, particularly phosphines. This application note details a general and efficient protocol for this ligand exchange reaction, provides quantitative data for the synthesis of several common phosphine-gold(I) chloride complexes, and illustrates the experimental workflow.
Experimental Protocols
General Procedure for the Synthesis of (R₃P)AuCl
This protocol describes the synthesis of a generic phosphine-gold(I) chloride complex from (tht)AuCl on a typical laboratory scale.
Materials:
-
Chloro(tetrahydrothiophene)gold(I) ((tht)AuCl)
-
Phosphine ligand (R₃P) (e.g., triphenylphosphine, triethylphosphine, tricyclohexylphosphine)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Pentane or Hexane, anhydrous
-
Schlenk flask or round-bottom flask with a magnetic stir bar
-
Septum and needles for inert atmosphere techniques (optional, but recommended for air-sensitive phosphines)
-
Glass frit or filter paper for filtration
Procedure:
-
Preparation of Reactants: In a clean and dry Schlenk flask, dissolve chloro(tetrahydrothiophene)gold(I) (1.0 equivalent) in anhydrous dichloromethane (approximately 10-20 mL per 100 mg of (tht)AuCl).
-
Addition of Phosphine Ligand: To the stirring solution of (tht)AuCl, add a solution of the desired phosphine ligand (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. The addition can be performed dropwise at room temperature. For air-sensitive phosphines, it is advisable to perform the reaction under an inert atmosphere of nitrogen or argon.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if the product is UV-active.
-
Product Precipitation: Once the reaction is complete, reduce the volume of the dichloromethane solution under reduced pressure. Add an excess of a non-polar solvent such as pentane or hexane to precipitate the phosphine-gold(I) chloride complex as a white or off-white solid.
-
Isolation and Drying: Collect the solid product by vacuum filtration, washing with a small amount of pentane or hexane to remove any unreacted starting materials and the displaced tetrahydrothiophene. Dry the product under vacuum to obtain the pure (R₃P)AuCl complex.
Data Presentation
The following table summarizes the typical yields for the synthesis of various phosphine-gold(I) chloride complexes from (tht)AuCl or analogous labile gold(I) precursors under standard reaction conditions.
| Phosphine Ligand (R₃P) | Product | Solvent | Reaction Time | Temperature | Yield (%) |
| Triphenylphosphine (PPh₃) | (Ph₃P)AuCl | Dichloromethane | 30 min | Room Temp. | >90 |
| Triethylphosphine (PEt₃) | (Et₃P)AuCl | Dichloromethane | 30 min | Room Temp. | High |
| Tricyclohexylphosphine (PCy₃) | (Cy₃P)AuCl | Dichloromethane | 1 hour | Room Temp. | >85 |
| Tri(p-tolyl)phosphine (P(p-Tol)₃) | (p-Tol₃P)AuCl | Dichloromethane | 30 min | Room Temp. | High |
| Guanidine-tagged triphenylphosphine | [AuCl(1-κP)] | Dichloromethane | 30 min | Room Temp. | 82[1] |
Note: "High" yield indicates that the reaction is reported to be efficient, though a specific percentage may not have been cited in the literature.
Mandatory Visualization
The following diagrams illustrate the chemical reaction and the experimental workflow for the phosphine ligand exchange with (tht)AuCl.
Caption: General reaction scheme for the phosphine ligand exchange.
Caption: Step-by-step experimental workflow diagram.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in (tht)AuCl Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions catalyzed by chloro(tetrahydrothiophene)gold(I) ((tht)AuCl).
Frequently Asked Questions (FAQs)
Q1: My (tht)AuCl catalyzed reaction is giving a low yield. What are the most common general causes?
Low yields in any chemical reaction can stem from a variety of factors. Before focusing on catalyst-specific issues, it's crucial to rule out common experimental errors. These include:
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Purity of Reagents and Solvents: Impurities in your starting materials or solvents can interfere with the catalytic cycle. Ensure all reagents are of high purity and solvents are anhydrous and deoxygenated where necessary.
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Reaction Setup and Atmosphere: Gold-catalyzed reactions can be sensitive to air and moisture. Ensure your glassware is properly dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
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Stoichiometry and Reagent Addition: Inaccurate measurement of reagents or incorrect order of addition can significantly impact the reaction outcome. Double-check all calculations and procedures.
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Reaction Time and Temperature: The reaction may not have gone to completion, or side reactions may occur at suboptimal temperatures. Monitor the reaction progress using techniques like TLC or LCMS.
Q2: How does the (tht)AuCl catalyst activate, and what is the role of the tetrahydrothiophene (tht) ligand?
(tht)AuCl is a common and convenient precursor for generating catalytically active gold(I) species. The tetrahydrothiophene (tht) ligand is a weakly coordinating ligand. In the presence of a co-catalyst (often a silver salt to abstract the chloride) and/or a coordinating ligand (like a phosphine), the THT ligand is displaced to generate a more reactive, cationic gold(I) species. This species then coordinates to the substrate (e.g., an alkyne or allene), activating it for nucleophilic attack. The lability of the THT ligand is therefore crucial for the catalyst's activity.
Q3: Can the (tht)AuCl catalyst decompose? If so, how?
Yes, gold catalysts can decompose, leading to a loss of activity and lower yields. A common decomposition pathway for gold(I) catalysts is the formation of gold nanoparticles (Au(0)). This can be visually indicated by the reaction mixture turning black or purple. This aggregation is often irreversible and removes the catalytically active mononuclear gold species from the reaction. Factors that can promote decomposition include:
-
High temperatures
-
Certain solvents
-
Presence of impurities
Q4: Are there any known inhibitors or poisons for (tht)AuCl catalysts?
Yes, cationic gold catalysts are susceptible to poisoning by certain substances that can bind strongly to the gold center and render it inactive. Common inhibitors include:
-
Halide Ions (e.g., Cl-, Br-, I-): These can coordinate strongly to the cationic gold center, preventing substrate binding.
-
Basic Impurities: Lewis bases can compete with the substrate for coordination to the gold catalyst.
-
Thiol-containing compounds: Thiols can strongly bind to gold, leading to catalyst deactivation.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Low Yield
This guide will walk you through a logical process to identify the potential source of your low yield.
Caption: A workflow diagram for troubleshooting low yields.
Guide 2: Addressing Catalyst Deactivation and Poisoning
If you suspect catalyst deactivation or poisoning, consider the following steps:
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Purify Starting Materials and Solvents: Traces of halide ions or basic impurities can significantly reduce catalyst activity. Consider purifying your substrate and distilling your solvent over a suitable drying agent.
-
Use a Silver Salt Additive: If you are not already doing so, the addition of a silver salt (e.g., AgOTf, AgSbF6) is often crucial. The silver cation abstracts the chloride from the gold precursor, generating a more active cationic gold catalyst and precipitating AgCl, which can be removed by filtration.
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Catalyst Reactivation: In some cases, a poisoned catalyst can be reactivated in situ. The addition of a suitable acid activator, such as triflic acid (HOTf), may help to regenerate the active cationic gold species.
Data Presentation
The choice of solvent and catalyst can have a dramatic impact on the yield of a reaction. The following table summarizes the results of a catalyst screening for a cyclization reaction, illustrating how different catalysts and solvents affect the outcome. While not all catalysts are (tht)AuCl, the data highlights the importance of optimizing these parameters.
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Yield (%) |
| 1 | PPh3AuCl/AgNTf2 (5) | DCM | 25 | 89 |
| 2 | AuCl3 (5) | DCM | 25 | 75 |
| 3 | AgNTf2 (5) | DCM | 25 | 0 |
| 4 | In(OTf)3 (5) | DCM | 25 | 0 |
| 5 | PPh3AuCl/AgNTf2 (5) | Toluene | 25 | 65 |
| 6 | PPh3AuCl/AgNTf2 (5) | THF | 25 | 40 |
Data adapted from a study on gold-catalyzed carbocyclization of vinylallenyl acetals.[1]
Experimental Protocols
Protocol 1: Gold(I)-Catalyzed Intramolecular Hydroamination of an Unactivated Alkene with a Carboxamide
This protocol describes the cyclization of N-(2,2-Diphenyl-4-pentenyl)acetamide to form 1-(2-Methyl-4,4-diphenyl-pyrrolidin-1-yl)-ethanone.[2]
Materials:
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N-(2,2-Diphenyl-4-pentenyl)acetamide
-
AuCl[P(t-Bu)2o-biphenyl] (catalyst)
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Silver triflate (AgOTf)
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Dioxane (anhydrous)
Procedure:
-
To a reaction vessel, add N-(2,2-Diphenyl-4-pentenyl)acetamide (0.14 g, 0.50 mmol), AuCl[P(t-Bu)2o-biphenyl] (13 mg, 2.5 x 10⁻² mmol), and AgOTf (6.6 mg, 2.6 x 10⁻² mmol).
-
Add anhydrous dioxane (0.5 mL) to the mixture.
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Stir the resulting suspension at 80 °C for 21 hours.
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Cool the reaction to room temperature and concentrate under reduced pressure.
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The crude product can be purified by column chromatography.
Protocol 2: Gold(I)-Catalyzed Carbocyclization of a Vinylallenyl Acetal
This protocol details the cyclization of a vinylallenyl acetal to a 5-alkylidenecyclopent-2-en-1-one.[1]
Materials:
-
Vinylallenyl acetal
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Chloro(triphenylphosphine)gold(I) (PPh3AuCl)
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Silver triflate (AgOTf)
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Dichloromethane (CH2Cl2, anhydrous)
Procedure:
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In a two-necked flask under an inert atmosphere, charge chloro(triphenylphosphine)gold(I) (11.1 mg, 0.022 mmol) and silver triflate (5.8 mg, 0.022 mmol).
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Add anhydrous CH2Cl2 (2.0 mL) and stir the resulting solution at room temperature for 10 minutes.
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To this mixture, add a solution of the vinylallenyl acetal (100 mg, 0.45 mmol) in CH2Cl2 (2.5 mL) dropwise.
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Continue stirring the mixture at 25 °C for 30 minutes.
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Filter the reaction mixture over a short silica bed and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
Visualizations
Simplified Catalytic Cycle for (tht)AuCl
Caption: A simplified representation of a gold-catalyzed reaction cycle.
References
Technical Support Center: Optimizing Chloro(tetrahydrothiophene)gold(I) Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for catalysis using Chloro(tetrahydrothiophene)gold(I), often referred to as (tht)AuCl.
Frequently Asked Questions (FAQs) & Troubleshooting
General
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Q1: What is Chloro(tetrahydrothiophene)gold(I) and what is it used for? A1: Chloro(tetrahydrothiophene)gold(I) is a coordination complex of gold(I). It serves as a common and versatile precatalyst in homogeneous catalysis. The tetrahydrothiophene (tht) ligand is labile and can be easily displaced, allowing for the in-situ generation of a catalytically active cationic gold(I) species.[1] This active species is highly effective in catalyzing a variety of organic transformations, particularly the cycloisomerization of enynes, hydroamination of alkynes, and other additions to carbon-carbon multiple bonds.
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Q2: My reaction is not proceeding or is very sluggish. What are the common causes? A2: Several factors can lead to low or no reactivity in gold-catalyzed reactions. These include:
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Inactive Catalyst: The active cationic gold(I) species may not have been generated effectively. This is a common issue when using (tht)AuCl directly without an activator.
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Catalyst Decomposition: The active catalyst can be unstable and decompose, often indicated by the formation of a black precipitate (gold nanoparticles).
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Inhibitors in the Reaction Mixture: Impurities in the substrate, solvent, or from glassware can poison the catalyst.
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Sub-optimal Reaction Conditions: The chosen solvent, temperature, or catalyst loading may not be suitable for the specific transformation.
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Catalyst Activation
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Q3: How do I activate the Chloro(tetrahydrothiophene)gold(I) precatalyst? A3: Chloro(tetrahydrothiophene)gold(I) is typically activated by abstracting the chloride ligand to generate a cationic and more electrophilic gold(I) species. This is most commonly achieved by using a silver salt with a non-coordinating anion, such as silver hexafluoroantimonate (AgSbF₆), silver tetrafluoroborate (AgBF₄), or silver triflate (AgOTf). The silver cation precipitates as silver chloride (AgCl), which can be removed by filtration if necessary.
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Q4: I am observing a black precipitate in my reaction. What is it and how can I prevent it? A4: A black or dark-colored precipitate is often indicative of the formation of gold nanoparticles, which signifies decomposition of the homogeneous gold(I) catalyst.[2] This is a common deactivation pathway. To prevent this:
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Ensure complete chloride abstraction: Use a stoichiometric amount or a slight excess of the silver salt activator.
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Use appropriate ligands: In some cases, adding a stabilizing ligand such as a phosphine or an N-heterocyclic carbene (NHC) can prevent agglomeration.
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Control the reaction temperature: Higher temperatures can sometimes accelerate catalyst decomposition.
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Maintain an inert atmosphere: While many gold-catalyzed reactions are tolerant to air and moisture, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve catalyst stability.
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Adjust the pH: In aqueous or protic media, the pH can influence the stability of gold nanoparticles. Maintaining the recommended pH for the specific particle coating can prevent aggregation.[3]
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Reaction Optimization
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Q5: How does the choice of solvent affect the reaction? A5: The solvent can have a significant impact on the reaction rate and yield. Chlorinated solvents like dichloromethane (DCM) and dichloroethane (DCE) are commonly used and often give good results.[4] However, the optimal solvent is substrate-dependent. It is recommended to screen a range of solvents with varying polarities.
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Q6: What is the typical catalyst loading for a reaction? A6: Catalyst loading can range from as low as 0.1 mol% to 5 mol% or higher.[5] For initial optimizations, a loading of 2-5 mol% is a reasonable starting point. If the reaction proceeds well, the catalyst loading can be gradually decreased to improve the cost-effectiveness of the process. Conversely, if the reaction is sluggish, increasing the catalyst loading may improve the conversion.
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Q7: My reaction gives a low yield of the desired product along with several byproducts. How can I improve the selectivity? A7: Low selectivity can be due to a variety of factors. Consider the following:
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Temperature: Lowering the reaction temperature can sometimes suppress side reactions and improve selectivity.
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Ligand Effects: If using a ligand-modified catalyst, the steric and electronic properties of the ligand can significantly influence the reaction's regioselectivity and stereoselectivity.
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Counterion Effects: The non-coordinating anion from the silver salt activator can influence the reactivity and selectivity of the cationic gold catalyst. Screening different silver salts (e.g., AgSbF₆ vs. AgOTf) may be beneficial.[4]
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Quantitative Data
Table 1: Effect of Solvent on the Yield of Gold-Catalyzed Cycloisomerization of Allenyl Acetals
| Entry | Solvent | Yield (%) |
| 1 | Dichloromethane (DCM) | 83 |
| 2 | Tetrahydrofuran (THF) | 65 |
| 3 | Toluene | 55 |
| 4 | Acetonitrile (MeCN) | 40 |
Reaction conditions: Allenyl acetal (1a), PPh₃AuCl (5 mol%), AgNTf₂ (5 mol%), solvent (0.1 M), 28 °C, 0.5 h. Data adapted from a study on gold-catalyzed cyclization of allenyl acetal derivatives.[4]
Table 2: Effect of Catalyst Loading on Yield and Enantioselectivity
| Entry | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | 2.0 | 53 | - |
| 2 | 2.5 | - | - |
| 3 | 3.0 | - | 65 |
| 4 | >3.0 | marginal increase in conversion | no improvement |
Data represents a general trend observed in a study on asymmetric oxidation, highlighting that increasing catalyst loading does not always lead to better results and can sometimes decrease chemoselectivity.[3]
Experimental Protocols
Protocol 1: General Procedure for the In-situ Activation of Chloro(tetrahydrothiophene)gold(I) and Subsequent Enyne Cycloisomerization
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Chloro(tetrahydrothiophene)gold(I) [(tht)AuCl]
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Silver hexafluoroantimonate (AgSbF₆)
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Anhydrous solvent (e.g., Dichloromethane - DCM)
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Enyne substrate
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Inert atmosphere (Nitrogen or Argon)
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Standard laboratory glassware (Schlenk flask, syringes, etc.)
Procedure:
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Catalyst Preparation:
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In a flame-dried Schlenk flask under an inert atmosphere, add Chloro(tetrahydrothiophene)gold(I) (e.g., 0.01 mmol, 1 mol%).
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Add anhydrous solvent (e.g., 1 mL of DCM).
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In a separate vial, dissolve silver hexafluoroantimonate (e.g., 0.01 mmol, 1 mol%) in the same anhydrous solvent (e.g., 1 mL of DCM). Caution: Silver salts are light-sensitive; protect the solution from light.
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Slowly add the AgSbF₆ solution to the (tht)AuCl solution with stirring.
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A white precipitate of silver chloride (AgCl) should form immediately.
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Stir the mixture at room temperature for 30-60 minutes to ensure complete chloride abstraction.
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-
Reaction Setup:
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In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the enyne substrate (e.g., 1 mmol) in the anhydrous solvent (e.g., 8 mL of DCM).
-
Carefully transfer the supernatant of the activated catalyst solution to the substrate solution via a cannula or a syringe equipped with a filter to exclude the AgCl precipitate.
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Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by TLC or GC-MS.
-
-
Work-up:
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Once the reaction is complete, quench the reaction by adding a few drops of a suitable quenching agent (e.g., triethylamine or a saturated solution of sodium bicarbonate).
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Concentrate the mixture under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Visualizations
Caption: Workflow for the in-situ activation of (tht)AuCl and subsequent enyne cycloisomerization.
Caption: Troubleshooting logic for sluggish or failed gold-catalyzed reactions.
References
preventing decomposition of (tht)AuCl during catalytic cycles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalytic reactions involving (tetrahydrothiophene)gold(I) chloride, (tht)AuCl.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of (tht)AuCl decomposition during catalytic cycles?
A1: The primary cause of (tht)AuCl decomposition is its propensity to undergo disproportionation, where two gold(I) species convert into metallic gold (Au(0)) and a gold(III) species (2Au(I) → Au(0) + Au(II)). This process is often observed as the formation of a black or purple precipitate (colloidal gold) in the reaction mixture. This decomposition pathway is influenced by factors such as temperature, solvent polarity, and the presence of certain reactive species.
Q2: How does the lability of the tetrahydrothiophene (tht) ligand affect catalyst stability?
A2: The tetrahydrothiophene (tht) ligand is weakly coordinating. This lability is a double-edged sword. While it allows for easy displacement by substrates, which is essential for catalytic activity, it also makes the gold(I) center more susceptible to decomposition pathways like disproportionation or reduction. In solution, an equilibrium exists where the tht ligand can dissociate, leaving a highly reactive and unstable "naked" gold(I) species that can readily decompose.
Q3: Can impurities in my reagents or solvents lead to catalyst decomposition?
A3: Absolutely. Cationic gold(I) catalysts, which are often the active species generated from (tht)AuCl, have a high affinity for halides (e.g., Cl⁻, Br⁻, I⁻) and basic compounds.[1] Trace amounts of these impurities in your starting materials or solvents can act as catalyst poisons, leading to the formation of inactive gold complexes and inhibiting the reaction.[1]
Q4: What is the visual evidence of (tht)AuCl decomposition?
A4: The most common visual indicator of decomposition is a color change in the reaction mixture. The formation of gold nanoparticles (Au(0)) typically results in the appearance of a purple, blue, or black color. If your initially colorless or pale yellow reaction mixture turns dark, it is a strong indication that your catalyst is decomposing.
Troubleshooting Guides
This section provides solutions to common problems encountered when using (tht)AuCl in catalytic reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or does not proceed to completion. | 1. Catalyst decomposition. 2. Presence of catalyst poisons (halides, bases). 3. Insufficient catalyst activation. | 1. Stabilize the catalyst: Add a substoichiometric amount (1-5 mol%) of a weakly coordinating phosphine or arsine ligand (e.g., PPh₃, AsPh₃). 2. Purify reagents: Ensure all starting materials and solvents are free from halide and basic impurities. 3. Use a silver salt activator: Add a silver salt with a non-coordinating anion (e.g., AgSbF₆, AgOTf) to abstract the chloride and generate a more active cationic gold catalyst. |
| A black or purple precipitate forms in the reaction flask. | 1. Catalyst disproportionation to Au(0). 2. High reaction temperature. | 1. Lower the reaction temperature: If the reaction allows, perform it at a lower temperature to slow down the decomposition rate. 2. Improve ligand stabilization: Switch to a more strongly coordinating ligand if the catalytic activity can be maintained. |
| Inconsistent reaction yields between batches. | 1. Variable quality of (tht)AuCl. 2. Inconsistent levels of impurities in reagents or solvents. | 1. Use freshly purchased or properly stored (tht)AuCl: (tht)AuCl can degrade over time. Store it in a cool, dark, and dry place. 2. Standardize reagent purification: Implement a consistent purification protocol for all reagents and solvents. |
| Difficulty in isolating the product from the catalyst. | 1. Formation of stable gold-product adducts. 2. Adsorption of the product onto precipitated gold nanoparticles. | 1. Post-reaction workup: Consider using a scavenger resin or passing the crude mixture through a short plug of silica gel with a suitable eluent to remove gold species. |
Experimental Protocols
Protocol 1: In Situ Generation and Stabilization of a Phosphine-Gold(I) Catalyst from (tht)AuCl
This protocol describes the in situ generation of a more stable phosphine-ligated gold(I) catalyst from (tht)AuCl for a generic gold-catalyzed reaction.
Materials:
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(tht)AuCl
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Triphenylphosphine (PPh₃)
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Silver triflate (AgOTf) or Silver hexafluoroantimonate (AgSbF₆)
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Anhydrous, degassed solvent (e.g., dichloromethane, toluene)
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Substrate
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Reaction vessel, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
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To a dry reaction vessel under an inert atmosphere, add (tht)AuCl (1 mol%) and triphenylphosphine (1 mol%).
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Add the anhydrous, degassed solvent and stir the mixture for 10-15 minutes at room temperature to allow for ligand exchange.
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Add the silver salt (1 mol%) to the mixture. A white precipitate of AgCl should form. Stir for an additional 15-20 minutes.
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Add the substrate to the reaction mixture.
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Proceed with the reaction according to your established procedure (e.g., heating, addition of other reagents).
Protocol 2: Substoichiometric Protection of (tht)AuCl
This protocol outlines the use of a substoichiometric amount of a weakly coordinating ligand to protect the gold(I) catalyst from decomposition.
Materials:
-
(tht)AuCl
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Triphenylarsine (AsPh₃) or another weakly coordinating ligand
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Anhydrous, degassed solvent
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Substrate
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Reaction vessel, magnetic stirrer, and inert atmosphere setup
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the substrate in the anhydrous, degassed solvent.
-
In a separate vial, prepare a stock solution of the protecting agent (e.g., AsPh₃) in the same solvent.
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To the reaction vessel, add (tht)AuCl (e.g., 2 mol%).
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Add a substoichiometric amount of the protecting agent (e.g., 0.1 mol%, which is 5 mol% relative to the gold catalyst).
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Stir the reaction mixture for a few minutes before initiating the reaction (e.g., by heating).
Visualizing Decomposition and Stabilization
Decomposition Pathway
The following diagram illustrates the primary decomposition pathway of a gold(I) catalyst precursor like (tht)AuCl.
Caption: Decomposition pathway of (tht)AuCl via disproportionation.
Stabilization Strategy
This diagram shows how the addition of a stabilizing ligand can prevent the decomposition of the active gold(I) catalyst.
Caption: Stabilization of the gold(I) catalyst with a ligand.
References
strategies to improve the stability of Chloro(tetrahydrothiophene)gold(I) solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chloro(tetrahydrothiophene)gold(I), also known as (tht)AuCl. The information provided is intended to help users improve the stability of their solutions and troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My Chloro(tetrahydrothiophene)gold(I) solution has turned black/purple and a precipitate has formed. What is happening?
A1: The formation of a black or purple precipitate is a common indicator of the decomposition of Chloro(tetrahydrothiophene)gold(I) in solution. This is typically due to the disproportionation of the gold(I) complex into metallic gold (Au(0)), which appears as a dark precipitate, and gold(III) species. This process is often accelerated by exposure to light, heat, or air.
Q2: What are the primary factors that affect the stability of Chloro(tetrahydrothiophene)gold(I) solutions?
A2: The stability of Chloro(tetrahydrothiophene)gold(I) solutions is influenced by several factors:
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Light: The compound is light-sensitive, and exposure to light can promote decomposition.
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Heat: Elevated temperatures can increase the rate of degradation.
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Air/Oxygen: Although a common laboratory atmosphere is often tolerated for short periods, prolonged exposure to air and moisture can contribute to decomposition.
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Solvent: The choice of solvent can impact stability, with less polar solvents generally being preferred.
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Presence of Excess Ligand: The lability of the tetrahydrothiophene (tht) ligand means it can dissociate from the gold center, initiating decomposition.
Q3: What is the recommended way to store Chloro(tetrahydrothiophene)gold(I) as a solid and in solution?
A3: As a solid, Chloro(tetrahydrothiophene)gold(I) should be stored in a freezer, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen). Solutions should be freshly prepared whenever possible. If short-term storage is necessary, solutions should be kept in a refrigerator or freezer in amber vials, with the headspace flushed with an inert gas.
Q4: Can I use solvents other than dichloromethane?
A4: Yes, other organic solvents can be used, but stability may vary. Chloro(tetrahydrothiophene)gold(I) is soluble in solvents like ethanol and dimethylformamide[1]. However, the polarity of the solvent can affect the rate of decomposition[2][3]. It is advisable to test the stability in your solvent of choice for your specific application.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Solution rapidly changes color (e.g., to yellow, orange, or purple) and/or a dark precipitate forms. | 1. Decomposition of the gold(I) complex. 2. Exposure to light. 3. Elevated temperature. 4. Reaction with impurities in the solvent. | 1. Prepare fresh solutions for each experiment. 2. Protect the solution from light by using amber vials or wrapping the container in aluminum foil. 3. Maintain the solution at a low temperature (e.g., in an ice bath) during use. 4. Use high-purity, anhydrous solvents. Consider purifying the solvent before use. |
| Inconsistent results in catalytic reactions. | 1. Degradation of the catalyst solution over time. 2. Incomplete dissolution of the solid. 3. Variability in the concentration of the active catalyst. | 1. Use freshly prepared catalyst solutions. 2. Ensure the solid is fully dissolved by gentle swirling or brief sonication in an inert atmosphere. 3. Consider adding a small excess of tetrahydrothiophene (tht) ligand to the solution to suppress ligand dissociation and improve stability. |
| Difficulty dissolving the solid. | 1. Use of a non-ideal solvent. 2. Low-quality starting material. | 1. Consult the literature for appropriate solvents for your specific reaction. Dichloromethane, tetrahydrofuran, and acetone are commonly used. 2. Ensure the Chloro(tetrahydrothiophene)gold(I) is of high purity. |
Quantitative Data Summary
| Solvent | Solubility | General Stability | Notes |
| Dichloromethane | Soluble | Moderate | A commonly used solvent for reactions involving this catalyst. |
| Tetrahydrofuran (THF) | Soluble | Moderate | Another common solvent choice. |
| Acetone | Soluble | Potentially lower | Polar aprotic solvents may influence stability. |
| Ethanol | Soluble[1] | Potentially lower | Polar protic solvents can affect complex stability. |
| Dimethylformamide (DMF) | Soluble[1] | Potentially lower | A more polar solvent that may reduce stability. |
| Toluene | Soluble | Generally better | Less polar solvents tend to improve the stability of similar gold complexes[2][3]. |
Experimental Protocols
Protocol for Preparing a Standard Solution of Chloro(tetrahydrothiophene)gold(I)
This protocol describes the preparation of a standard solution for use in catalysis or other applications. All operations should be performed in a fume hood.
Materials:
-
Chloro(tetrahydrothiophene)gold(I)
-
Anhydrous dichloromethane (or other suitable solvent)
-
Schlenk flask or vial with a septum
-
Syringes and needles
-
Inert gas source (argon or nitrogen)
Procedure:
-
Dry all glassware in an oven at >100 °C overnight and cool under a stream of inert gas.
-
Weigh the desired amount of Chloro(tetrahydrothiophene)gold(I) directly into the Schlenk flask or vial under a blanket of inert gas.
-
Add the required volume of anhydrous solvent via syringe.
-
Seal the vessel and gently swirl to dissolve the solid. Brief sonication can be used to aid dissolution if necessary.
-
The solution is now ready for use. It is recommended to use the solution immediately.
Protocol for Preparing a Stabilized Solution of Chloro(tetrahydrothiophene)gold(I)
This protocol describes a method to potentially improve the stability of the solution by adding an excess of the tetrahydrothiophene (tht) ligand.
Materials:
-
Chloro(tetrahydrothiophene)gold(I)
-
Anhydrous dichloromethane (or other suitable solvent)
-
Tetrahydrothiophene (tht)
-
Schlenk flask or vial with a septum
-
Syringes and needles
-
Inert gas source (argon or nitrogen)
Procedure:
-
Follow steps 1 and 2 from the standard protocol.
-
Add a small excess of tetrahydrothiophene (e.g., 1-5 equivalents relative to the gold complex) to the solid.
-
Add the required volume of anhydrous solvent via syringe.
-
Seal the vessel and gently swirl to dissolve the solid.
-
This stabilized solution can be stored for short periods in a refrigerator or freezer, protected from light.
Visualizations
Caption: Proposed degradation pathway of Chloro(tetrahydrothiophene)gold(I) in solution.
References
identifying and minimizing side products in reactions with (tht)AuCl
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloro(tetrahydrothiophene)gold(I) ((tht)AuCl). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize side products in your chemical reactions, ensuring higher yields and purity of your target molecules.
Frequently Asked questions (FAQs)
Q1: What is (tht)AuCl and why is it used as a catalyst?
A1: Chloro(tetrahydrothiophene)gold(I), or (tht)AuCl, is a coordination complex of gold(I). It is frequently used as a precatalyst in a variety of organic transformations, including cycloisomerizations, hydroaminations, and hydrations of alkynes. The tetrahydrothiophene (tht) ligand is labile, meaning it is easily displaced by other ligands or substrates, making the gold center accessible to initiate the catalytic cycle.
Q2: My (tht)AuCl reaction mixture turned black. What does this indicate?
A2: A black or dark-colored precipitate in your reaction mixture often suggests the decomposition of the gold(I) catalyst to form elemental gold nanoparticles. This can be caused by several factors, including high temperatures, exposure to light, or the presence of reducing agents in your reaction mixture. Catalyst decomposition will lead to a decrease in the reaction rate and lower yields of your desired product.
Q3: What are the most common side reactions observed with (tht)AuCl?
A3: The types of side reactions are highly dependent on the specific transformation being catalyzed. However, some common side products include:
-
In enyne cycloisomerizations: Ring-expanded products, enol ethers, and biscyclopropane derivatives can form alongside the desired cyclized product.[1]
-
In hydroaminations of alkynes: The initial enamine product can tautomerize to the corresponding imine, or double hydroamination can occur with diynes.[2]
-
In hydrations of alkynes: The initial product is an enol, which rapidly tautomerizes to the more stable keto form. While this is often the desired product, incomplete tautomerization or further reactions of the enol or ketone can be considered side reactions.[3][4][5][6][7]
-
Dimerization or oligomerization of the starting material can also occur, particularly at high concentrations or temperatures.[8]
Q4: How can I tell if my (tht)AuCl catalyst is still active?
A4: You can monitor the progress of your reaction by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. If the reaction is not proceeding, it may be an indication of catalyst deactivation. A visual inspection for the formation of a black precipitate can also be a quick indicator of catalyst decomposition.
Troubleshooting Guides
This section provides guidance on how to address specific issues you may encounter during your experiments with (tht)AuCl.
Problem 1: Low or No Conversion of Starting Material
Potential Causes:
-
Inactive catalyst
-
Insufficient catalyst loading
-
Incorrect reaction temperature
-
Presence of impurities that poison the catalyst
Troubleshooting Steps:
Caption: Troubleshooting workflow for low or no reaction conversion.
Problem 2: Formation of Multiple Products (Low Selectivity)
Potential Causes:
-
Sub-optimal reaction conditions (temperature, solvent)
-
Incorrect choice of ligand or additive
-
Decomposition of the desired product under the reaction conditions
Troubleshooting Steps:
-
Analyze the Product Mixture: Use GC-MS or LC-MS to identify the molecular weights of the major side products. Isolate the main side product for structural elucidation by NMR.
-
Adjust Reaction Temperature: Lowering the temperature can often improve selectivity by favoring the kinetic product over thermodynamic side products.
-
Screen Solvents: The polarity of the solvent can influence the reaction pathway. Test a range of solvents with different dielectric constants.
-
Introduce Additives or Co-catalysts: In some cases, additives can improve selectivity. For instance, silver salts are often used to abstract the chloride from (tht)AuCl to generate a more active cationic gold species, which can sometimes lead to cleaner reactions.[2][9]
| Parameter | General Effect on Selectivity in Gold Catalysis |
| Temperature | Lower temperatures generally favor higher selectivity. |
| Solvent | Can influence the stability of intermediates and transition states. Protic solvents may participate in the reaction. |
| Ligand | The electronic and steric properties of ligands on the gold center can dramatically alter selectivity. |
| Counterion/Additive | Weakly coordinating anions (e.g., SbF₆⁻, OTf⁻), often introduced via silver salts, can increase catalyst activity and may affect selectivity.[8] |
Table 1. Influence of Reaction Parameters on Selectivity.
Experimental Protocols
Protocol 1: Crude Reaction Mixture Analysis by ¹H NMR
This protocol allows for a quick assessment of the reaction progress and the presence of major byproducts.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., 0.5 mL of dichloromethane or ethyl acetate).
-
Filter the diluted sample through a small plug of silica gel or celite in a Pasteur pipette to remove the gold catalyst.
-
Evaporate the solvent under a stream of nitrogen or in vacuo.
-
-
NMR Analysis:
-
Dissolve the crude residue in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
-
Data Interpretation:
-
Compare the spectrum to the spectra of your starting material and, if available, your expected product.
-
Integrate the signals corresponding to the starting material, product, and any significant unknown peaks to estimate the reaction conversion and the relative amounts of byproducts.[10]
-
Protocol 2: General Strategy for Minimizing a Known Side Product
Once a side product has been identified, a systematic approach can be taken to minimize its formation.
Caption: Workflow for optimizing reaction conditions to minimize a known side product.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a safe and controlled laboratory environment by qualified personnel.
References
- 1. rsc.org [rsc.org]
- 2. Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. awuahlab.com [awuahlab.com]
- 4. Mechanism of Plasmon-Induced Catalysis of Thiolates and the Impact of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anatomy of gold catalysts: facts and myths - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanochemical preparation of strongly emissive monosubstituted triarylphosphane gold( i ) compounds activated by hydrogen bonding driven aggregation ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03681B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gold(I)-catalyzed intramolecular hydroarylation of allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How To Run A Reaction [chem.rochester.edu]
impact of solvent choice on the efficiency of (tht)AuCl catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (tetrahydrothiophene)gold(I) chloride, (tht)AuCl, as a catalyst precursor. The following information focuses on the critical impact of solvent choice on catalyst efficiency, stability, and reaction outcomes.
Troubleshooting Guide
Issue 1: Low or No Catalytic Activity
Question: My gold-catalyzed reaction is not proceeding, or the conversion is very low. I am using (tht)AuCl with a phosphine ligand and a silver salt co-catalyst. What are the potential solvent-related issues?
Answer:
Several solvent-related factors can contribute to low catalytic activity. Consider the following troubleshooting steps:
-
Solvent Polarity and Catalyst Activation: The active catalyst is often a cationic gold(I) species, formed in situ by halide abstraction from the phosphine gold(I) chloride complex (generated from (tht)AuCl and a phosphine ligand) using a silver salt (e.g., AgOTf, AgSbF₆). The polarity of the solvent can significantly influence the formation and stability of this active cationic catalyst.
-
Troubleshooting: If you are using a non-polar solvent like toluene, consider switching to a more polar, non-coordinating solvent such as dichloromethane (DCM). In some cases, a mixture of solvents can be beneficial. For instance, in the intramolecular hydroamination of alkenes, a combination of DCM and a protic solvent like methanol has been shown to enhance reaction rates.[1][2]
-
-
Solvent as a Coordinating Ligand: Some solvents can coordinate to the gold center, potentially inhibiting catalysis by competing with the substrate for binding.
-
Troubleshooting: Highly coordinating solvents like acetonitrile, DMSO, or DMF might be detrimental to catalytic activity in some cases. If you are using one of these, try switching to a less coordinating solvent like DCM or 1,4-dioxane. A solvent screening study is often the best approach to identify the optimal non-coordinating solvent for your specific reaction.
-
-
Substrate and Reagent Solubility: Ensure that your substrate and all reagents are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to low effective concentrations and slow reaction rates.
-
Troubleshooting: If you suspect solubility issues, consider a solvent in which all components are fully dissolved. Gentle heating may also improve solubility, but be mindful of potential catalyst decomposition at elevated temperatures.
-
Issue 2: Poor Selectivity (Chemo-, Regio-, or Enantioselectivity)
Question: My reaction is producing a mixture of products, or the desired stereoisomer is not the major product. How can the solvent influence selectivity?
Answer:
The solvent can play a crucial role in determining the selectivity of a gold-catalyzed reaction.
-
Enantioselectivity: In asymmetric catalysis, the solvent can influence the conformation of the chiral catalyst and the transition states leading to different enantiomers. A dramatic example is the enantiodivergent intramolecular hydroamination of alkenes, where a simple switch from toluene to methanol can invert the stereochemical outcome, affording the opposite enantiomer of the product.[3]
-
Troubleshooting: If you are developing an asymmetric transformation, it is highly recommended to screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, DCM, THF, methanol, dioxane).
-
-
Regioselectivity: The solvent can influence the regioselectivity of nucleophilic attack on a gold-activated unsaturated bond. This can be due to differential stabilization of charged intermediates or transition states.
-
Troubleshooting: If you are observing a mixture of regioisomers, a systematic solvent screen is warranted. Compare non-polar, polar aprotic, and polar protic solvents to assess their impact on the product distribution.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose a starting solvent for my (tht)AuCl catalyzed reaction?
A1: Dichloromethane (DCM) is often a good starting point for many gold-catalyzed reactions due to its ability to dissolve a wide range of organic compounds and its relatively non-coordinating nature. However, the optimal solvent is highly dependent on the specific reaction and substrate. It is always advisable to consult the literature for similar transformations.
Q2: Can I use protic solvents like alcohols with my gold catalyst?
A2: Yes, in some cases, protic solvents can be beneficial. For example, a study on the intramolecular hydroamination of alkenes demonstrated that a mixture of DCM and methanol significantly enhanced the reaction rate.[1][2] However, be aware that protic solvents can also act as nucleophiles in some reactions, leading to undesired side products.
Q3: My catalyst appears to be decomposing in my chosen solvent. What should I do?
A3: Catalyst decomposition can be indicated by a color change (e.g., formation of a black precipitate of gold(0)). This can be influenced by the solvent, temperature, and the specific ligands used. If you observe decomposition, try using a less coordinating solvent or running the reaction at a lower temperature. The stability of the catalyst can sometimes be improved by using bulky or strongly donating ligands.
Q4: Is it necessary to use dry solvents?
A4: Yes, it is generally recommended to use dry, degassed solvents for gold-catalyzed reactions. Water can hydrolyze the catalyst or react with sensitive functional groups on your substrate.
Data Presentation
Table 1: Effect of Solvent on the Rate of Intramolecular Hydroamination of an Alkenyl Urea
| Entry | Solvent | Relative Rate Constant (k_rel) |
| 1 | Dichloromethane (DCM) | 1.0 |
| 2 | 1,2-Dichloroethane (DCE) | 0.8 |
| 3 | Toluene | 0.2 |
| 4 | Tetrahydrofuran (THF) | < 0.1 |
| 5 | Acetonitrile | < 0.1 |
| 6 | Methanol | 1.2 |
| 7 | DCM / Methanol (5% v/v) | 3.5 |
Data adapted from a study on a related phosphine-gold catalyzed intramolecular hydroamination. The active catalyst was generated in situ.[1]
Table 2: Solvent-Dependent Enantiodivergence in Asymmetric Intramolecular Hydroamination
| Entry | Solvent | Enantiomeric Excess (ee) | Major Enantiomer |
| 1 | Toluene | 90% | (S) |
| 2 | Methanol | 85% | (R) |
Data from a study using a chiral binuclear gold(I) chloride complex with a silver salt co-catalyst.[3]
Experimental Protocols
General Protocol for In-Situ Catalyst Generation and Solvent Screening for Intramolecular Hydroamination:
This protocol is a general guideline and should be adapted for your specific substrate and reaction.
-
Catalyst Precursor Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve (tht)AuCl (1.0 mol%) and the desired phosphine ligand (1.1 mol%) in the anhydrous solvent of choice (0.1 M relative to the substrate). Stir the solution at room temperature for 30 minutes to allow for the formation of the L-AuCl complex.
-
Catalyst Activation: Add the silver salt co-catalyst (e.g., AgOTf, 1.0 mol%) to the solution and stir for another 30 minutes at room temperature. The formation of a white precipitate (AgCl) indicates halide abstraction and generation of the active cationic gold catalyst.
-
Reaction Initiation: Add the substrate (1.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Work-up and Analysis: Upon completion, quench the reaction, filter off the silver salts, and purify the product by column chromatography. Determine the yield and, if applicable, the selectivity of the reaction.
-
Solvent Screening: Repeat steps 1-5 with a range of anhydrous solvents (e.g., DCM, DCE, toluene, THF, 1,4-dioxane, and mixtures such as DCM/methanol) to identify the optimal solvent system for your transformation.
Visualizations
Caption: Experimental workflow for solvent screening in a (tht)AuCl-derived gold-catalyzed reaction.
Caption: Key solvent properties influencing the outcome of gold-catalyzed reactions.
References
- 1. Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gold(I)-Catalysed Asymmetric Hydroamination of Alkenes: A Silver- and Solvent-Dependent Enantiodivergent Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming catalyst deactivation with Chloro(tetrahydrothiophene)gold(I)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the catalyst Chloro(tetrahydrothiophene)gold(I), often used in conjunction with a silver salt cocatalyst.
Frequently Asked Questions (FAQs)
Q1: My gold-catalyzed reaction is sluggish or not proceeding to completion. What are the common causes?
A1: Several factors can lead to low reactivity in gold-catalyzed reactions. These include:
-
Catalyst Deactivation: The active gold(I) species is prone to deactivation through various pathways, including reduction to gold(0) nanoparticles, formation of inactive off-cycle complexes, or poisoning by impurities.
-
Insufficient Activation: Chloro(tetrahydrothiophene)gold(I) typically requires activation by a silver salt (e.g., AgOTf, AgSbF₆) to abstract the chloride and generate the active cationic gold(I) species. Incomplete activation can lead to low catalytic activity.
-
Impurities: Trace impurities in substrates, solvents, or from glassware can poison the catalyst. Common culprits include water, amines, thiols, and halides.
-
Low Catalyst Loading: While gold catalysts are efficient, a certain threshold concentration of the active species is often required to initiate the reaction.[1]
-
Poor Solubility: The catalyst or substrates may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
Q2: I observe a color change in my reaction mixture, often to purple or black. What does this indicate?
A2: A color change to purple, black, or the formation of a precipitate is a strong indicator of catalyst decomposition, specifically the formation of gold(0) nanoparticles. This is a common deactivation pathway for gold(I) catalysts. The characteristic surface plasmon resonance of gold nanoparticles gives rise to these colors.
Q3: How can I minimize catalyst deactivation?
A3: To minimize catalyst deactivation, consider the following:
-
Use High-Purity Reagents and Solvents: Ensure all substrates and solvents are free from coordinating impurities. Purification of starting materials and distillation of solvents may be necessary.
-
Inert Atmosphere: While many gold-catalyzed reactions are air-tolerant, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition pathways.
-
Ligand Selection: The lability of the tetrahydrothiophene (THT) ligand is crucial for catalytic activity. However, in some cases, strongly coordinating substrates or impurities can displace the THT ligand and form inactive complexes. In such scenarios, using a gold precursor with a more strongly coordinating ligand might be beneficial.
-
Temperature Control: While heating can increase reaction rates, it can also accelerate catalyst decomposition. It is crucial to find an optimal temperature that balances reactivity and catalyst stability.
-
Silver Salt Stoichiometry: Use the appropriate stoichiometry of the silver salt activator. An excess of silver salt is not always beneficial and can sometimes lead to undesired side reactions.
Q4: Can a deactivated Chloro(tetrahydrothiophene)gold(I) catalyst be regenerated?
A4: Regeneration of a homogeneously deactivated gold catalyst can be challenging. If deactivation is due to the formation of gold nanoparticles, redissolving the gold is necessary. A plausible, though not always high-yielding, approach involves oxidative treatment. For instance, treatment with a mixture of an oxidizing agent and a halide source (e.g., aqua regia on a microscale, followed by careful removal of acids and reconstitution) could reform a gold(III) halide, which can then be reduced back to a gold(I) precursor. However, for practical laboratory-scale reactions, it is often more efficient to use a fresh batch of catalyst.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient silver salt activator. 3. Presence of catalytic poisons (e.g., water, amines, thiols). 4. Low reaction temperature. | 1. Use a fresh batch of Chloro(tetrahydrothiophene)gold(I). 2. Ensure a 1:1 molar ratio of the silver salt to the gold catalyst. 3. Purify substrates and distill the solvent. Use rigorously dried glassware. 4. Gradually increase the reaction temperature, monitoring for signs of decomposition. |
| Reaction Starts but Stalls | 1. Catalyst deactivation during the reaction. 2. Product inhibition. | 1. Add a second portion of the catalyst and silver salt. 2. If possible, remove the product as it forms (e.g., by crystallization or extraction). |
| Formation of a Black/Purple Precipitate | 1. Reduction of Au(I) to Au(0) nanoparticles. | 1. Lower the reaction temperature. 2. Ensure the absence of reducing agents in the starting materials. 3. Consider using a more stabilizing ligand on the gold precursor if the substrate is suspected to be the reducing agent. |
| Inconsistent Results | 1. Variable purity of reagents or solvents. 2. Sensitivity to air or moisture. | 1. Use reagents and solvents from the same, trusted batch. 2. Conduct the reaction under a strictly inert atmosphere. |
Data Presentation
Table 1: Effect of Additives on a Gold-Catalyzed Reaction
| Entry | Additive (1 mol%) | Time (h) | Yield (%) |
| 1 | None | 4 | 99 |
| 2 | Bu₄N⁺OH⁻ | 24 | 2 |
| 3 | Bu₄N⁺Cl⁻ | 24 | 8 |
| 4 | Ga(OTf)₃ (2 mol%) added to Entry 2 | 2 | 99 |
| 5 | Ga(OTf)₃ (2 mol%) added to Entry 3 | 2 | 99 |
This table illustrates the poisoning effect of hydroxide and chloride ions on a cationic gold catalyst and the subsequent reactivation with a Lewis acid additive. While not specific to Chloro(tetrahydrothiophene)gold(I), it demonstrates a general principle applicable to cationic gold catalysis.
Experimental Protocols
General Procedure for Gold-Catalyzed Intramolecular Hydroamination of Alkynes
-
To a flame-dried Schlenk tube under an argon atmosphere, add the alkyne substrate (1.0 equiv).
-
Add the desired solvent (e.g., Dioxane, Toluene, or CH₂Cl₂) to achieve a substrate concentration of 0.1 M.
-
In a separate vial, weigh Chloro(tetrahydrothiophene)gold(I) (0.05 equiv) and silver triflate (AgOTf) (0.05 equiv).
-
Add a small amount of the reaction solvent to the vial containing the catalyst and cocatalyst, and sonicate briefly to form a suspension.
-
Add the catalyst suspension to the reaction tube in one portion.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a short plug of silica gel, eluting with a suitable solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
General Procedure for the Synthesis of 2,5-Disubstituted Oxazoles
-
To an oven-dried vial equipped with a magnetic stir bar, add the N-propargylamide (1.0 equiv).
-
Dissolve the substrate in a suitable solvent (e.g., 1,2-dichloroethane or acetonitrile) to a concentration of 0.2 M.
-
Add Chloro(tetrahydrothiophene)gold(I) (0.02 equiv) and silver hexafluoroantimonate (AgSbF₆) (0.02 equiv) to the reaction mixture.
-
Stir the reaction at a specified temperature (e.g., 60 °C) for the required time (typically 1-12 hours), monitoring by TLC.
-
After completion, cool the mixture to room temperature and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired oxazole.
Visualizations
Caption: Catalyst activation, catalytic cycle, and deactivation pathways.
Caption: Troubleshooting workflow for low reaction conversion.
References
Technical Support Center: Purification of Products from (tht)AuCl Mediated Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (tetrahydrothiophene)gold(I) chloride, (tht)AuCl, and its mediated syntheses. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a (tht)AuCl mediated synthesis?
A1: Common impurities can include unreacted (tht)AuCl, excess ligands (e.g., phosphines), displaced tetrahydrothiophene (THT), and byproducts from ligand scrambling or decomposition. If the synthesis is not performed under an inert atmosphere, gold nanoparticles can also form as a black or purple precipitate.
Q2: My product, a gold-phosphine complex, is an oil and won't crystallize. What should I do?
A2: Oiling out is a common issue. Try dissolving the oil in a minimal amount of a good solvent (like dichloromethane) and precipitating it by adding a non-solvent (like hexane or pentane) dropwise while stirring vigorously. If this doesn't work, consider purifying via column chromatography on silica gel.
Q3: What are the best recrystallization solvents for (tht)AuCl and its derivatives?
A3: For (tht)AuCl itself, recrystallization is not the typical purification method mentioned in standard procedures. For derivatives, a common technique is layering a solution of the compound in a solvent like dichloromethane with a non-solvent such as hexane and allowing for slow diffusion.[1] The choice of solvents is highly dependent on the specific complex.
Q4: Can I use column chromatography to purify my neutral gold(I) complex?
A4: Yes, column chromatography on silica gel is a viable method for purifying neutral gold(I) complexes, particularly those with phosphine or N-heterocyclic carbene (NHC) ligands.[2] The choice of eluent is crucial and should be determined by thin-layer chromatography (TLC). Start with a non-polar solvent and gradually increase the polarity. However, be aware that some gold complexes can be unstable on silica.[3]
Q5: How can I assess the purity of my final gold complex?
A5: The most common method is Nuclear Magnetic Resonance (NMR) spectroscopy. For phosphine complexes, ³¹P NMR is particularly useful. ¹H and ¹³C NMR are also standard. Quantitative NMR (qNMR) can be used for a more precise purity determination.[4][5][6] Elemental analysis is another excellent method to confirm purity and composition.
Troubleshooting Guides
Issue 1: The synthesized (tht)AuCl is discolored (not a white to off-white powder).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of Gold(III) Impurities | Wash the solid with cold ethanol to remove residual tetrachloroauric acid. | A whiter solid is obtained. |
| Decomposition due to Light or Heat | Store the product in a dark, cool place. Subsequent reactions should be protected from light. (tht)AuCl is known to be sensitive to light and temperature.[7] | Prevents further discoloration and decomposition. |
| Formation of Gold Nanoparticles | If a purple or black discoloration is observed, this indicates the formation of metallic gold. The synthesis should be repeated under stricter inert atmosphere conditions. | A clean, off-white powder is obtained in the repeated synthesis. |
Issue 2: Low Yield of the Final Product After Purification
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Product Loss During Workup/Extraction | Minimize the number of extraction and transfer steps. Ensure the correct pH during aqueous washes to prevent the product from partitioning into the wrong phase. | Increased recovery of the crude product. |
| Decomposition on Silica Gel Column | If TLC analysis shows streaking or the appearance of new spots, the compound may be decomposing. Consider using a different stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[3] | Cleaner separation and higher recovery of the desired product. |
| Inefficient Crystallization/Precipitation | If the product remains in the mother liquor, try concentrating the solution further or cooling it to a lower temperature. Adding a seed crystal can also induce crystallization.[7] | Increased yield of the crystallized product. |
Issue 3: Persistent Impurities in the Final Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-crystallization of Impurities | Perform a second recrystallization with a different solvent system. | Higher purity of the final product. |
| Incomplete Separation by Chromatography | Optimize the eluent system for column chromatography. A shallower solvent gradient can improve the separation of closely eluting compounds. | Baseline separation of the product from impurities. |
| Strongly Coordinating Impurities | If an impurity is a ligand that is difficult to remove, consider adding a scavenger resin or performing a competitive displacement with a ligand that is easily removed later. | A final product free from the persistent impurity. |
Experimental Protocols
Synthesis and Purification of (tht)AuCl
This protocol is based on the widely cited procedure from Inorganic Syntheses.[7]
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
Tetrahydrothiophene (THT)
-
Ethanol
Procedure:
-
Dissolve tetrachloroauric(III) acid in ethanol.
-
Slowly add a solution of tetrahydrothiophene in ethanol to the gold solution with stirring. The molar ratio of THT to HAuCl₄ should be at least 2:1. The reaction is: HAuCl₄ + 2 SC₄H₈ + H₂O → AuCl(SC₄H₈) + OSC₄H₈ + 3 HCl.[7]
-
A white to off-white precipitate of (tht)AuCl will form.
-
Continue stirring for a specified time to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with ethanol to remove any unreacted starting materials and soluble impurities.
-
Dry the product in vacuo.
Note: (tht)AuCl is sensitive to light and heat and should be stored in a cool, dark place.[7]
General Protocol for Purification of a Gold(I)-Phosphine Complex
This is a general procedure for the purification of a neutral gold(I)-phosphine complex synthesized from (tht)AuCl.
Materials:
-
Crude gold(I)-phosphine complex
-
Dichloromethane
-
Hexane (or other non-solvent)
-
Silica gel for column chromatography
Procedure:
-
Initial Purification by Precipitation:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add hexane dropwise with vigorous stirring until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with hexane, and dry in vacuo.
-
Analyze the purity of the solid by TLC or NMR. If impurities remain, proceed to column chromatography.
-
-
Purification by Column Chromatography:
-
Choose an appropriate eluent system based on TLC analysis. A common starting point is a mixture of hexane and ethyl acetate or hexane and dichloromethane.
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Data Presentation
The following table summarizes typical purification methods and reported yields for products derived from (tht)AuCl.
| Product Type | Purification Method | Solvents | Reported Yield | Reference |
| Gold(I)-Phosphine Complex | Precipitation | Dichloromethane/Hexane | 86% | [8] |
| Gold(I)-Phosphine Complex | Column Chromatography | Silica Gel | Not specified | [2] |
| Gold(I)-Phosphinine Complex | Layering/Crystallization | Dichloromethane/Hexane | Not specified | [1] |
| Gold(III) Complex | Column Chromatography | Silica Gel | Not specified | [2] |
Visualizations
Experimental Workflow: Synthesis and Purification of (tht)AuCl
Caption: Workflow for the synthesis and purification of (tht)AuCl.
Logical Relationship: Troubleshooting Purification of Gold Complexes
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. Gold(I/III)-Phosphine Complexes as Potent Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Reactions with Chlorogold(I)thiolan-1-ium
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chlorogold(I)thiolan-1-ium. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions involving this gold(I) precursor.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of reactions involving Chlorogold(I)thiolan-1-ium, such as in the synthesis of gold nanoparticles or other gold-catalyzed processes.
| Issue | Potential Cause | Recommended Action |
| Inconsistent Product Quality (e.g., broad nanoparticle size distribution) | Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients of precursors and reducing agents, resulting in non-uniform nucleation and growth.[1][2] | - Optimize Agitation: Increase the stirring rate or use an overhead stirrer with a properly designed impeller for more efficient mixing in larger vessels.- Reactor Design: Consider using a reactor with baffles to improve turbulence and ensure homogeneity.- Controlled Reagent Addition: Implement a slow, controlled addition of the reducing agent to the gold precursor solution at a point of high agitation. |
| Low Yield or Incomplete Reaction | Poor Heat Transfer: As the reaction volume increases, the surface-area-to-volume ratio decreases, making it harder to maintain a consistent temperature throughout the reaction mixture.[3] This can slow down reaction kinetics. | - Jacketed Reactor: Utilize a jacketed reactor with a circulating thermal fluid to provide more uniform heating or cooling.- Internal Cooling/Heating Coils: For very large reactors, consider the use of internal coils to improve heat exchange.- Monitor Internal Temperature: Use multiple temperature probes to monitor for thermal gradients within the reactor. |
| Product Aggregation or Precipitation | Insufficient Stabilizer Concentration: The amount of stabilizing agent (e.g., citrate, thiols) may not be sufficient for the increased surface area of the nanoparticles produced at a larger scale. | - Adjust Stoichiometry: Re-evaluate and potentially increase the molar ratio of the stabilizing agent relative to the gold precursor.- Post-Synthesis Stabilization: Consider a post-synthesis addition of a capping agent to ensure long-term stability of the product.[4][5] |
| Presence of Impurities | Side Reactions: Longer reaction times or localized "hot spots" due to poor heat transfer can promote the formation of byproducts. | - Process Analytical Technology (PAT): Implement in-situ monitoring techniques (e.g., UV-Vis, Raman spectroscopy) to track the reaction progress and detect the formation of impurities in real-time.[6][7]- Purification Strategy: Develop a robust, scalable purification method, such as tangential flow filtration (diafiltration) or centrifugation, to remove impurities effectively.[8][9][10] |
| Precursor Decomposition (Discoloration before reduction) | Thermal or Photochemical Instability: Chlorogold(I)thiolan-1-ium can be sensitive to heat and light, and prolonged exposure during large-scale setup can lead to decomposition. | - Protect from Light: Use amber glass reactors or cover the reaction vessel to protect it from light.- Maintain Low Temperature: Keep the precursor solution cool before initiating the reaction, especially during extended setup times for large batches. |
Frequently Asked Questions (FAQs)
Q1: At what point should I start considering scale-up challenges for my reaction?
A1: It is advisable to start thinking about scalability early in the development process. Key considerations such as the availability and cost of starting materials, the safety of the reaction at a larger scale, and the feasibility of the purification method should be taken into account even at the lab scale. A pilot-scale run is typically warranted when moving from gram-scale to kilogram-scale production.
Q2: How does the choice of reducing agent affect the scalability of gold nanoparticle synthesis?
A2: The strength of the reducing agent influences the kinetics of nucleation and growth.[4] Strong reducing agents like sodium borohydride lead to rapid nucleation and the formation of smaller nanoparticles. However, the associated rapid reaction can be difficult to control on a large scale. Weaker reducing agents, such as sodium citrate, offer slower and more controllable reactions, which are often preferable for industrial-scale production to ensure batch-to-batch consistency.[11][12]
Q3: What are the primary safety concerns when scaling up reactions with Chlorogold(I)thiolan-1-ium?
A3: Key safety considerations include:
-
Thermal Runaway: For exothermic reactions, the reduced heat dissipation capacity of large reactors increases the risk of a thermal runaway.[13] Reaction calorimetry studies are recommended to understand the thermal profile of the reaction before scaling up.
-
Solvent Handling: Larger volumes of organic solvents increase fire and exposure risks. Ensure adequate ventilation and use appropriate personal protective equipment.
-
Waste Disposal: Large-scale reactions generate significant amounts of waste, which must be handled and disposed of in accordance with environmental regulations.
A4: Not always. Lab-scale purification methods like simple centrifugation may not be efficient or practical for large volumes. For industrial-scale production, methods like tangential flow filtration (diafiltration) or continuous centrifugation are often more suitable for purifying large quantities of nanoparticles from reaction byproducts and excess reagents.[8][10]
Q5: What is Process Analytical Technology (PAT) and how can it help in scaling up my reaction?
A5: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[6] By using in-situ probes (like FTIR, Raman, or UV-Vis spectroscopy), you can monitor your reaction in real-time, leading to a better understanding of the reaction kinetics, improved process control, and more consistent product quality during scale-up.[7]
Quantitative Data on Scale-Up
The following tables provide a hypothetical comparison of reaction parameters and outcomes when scaling up a typical gold nanoparticle synthesis from a lab-scale to a pilot-scale. These values are illustrative and will vary depending on the specific reaction conditions.
Table 1: Comparison of Reaction Parameters
| Parameter | Lab-Scale (100 mL) | Pilot-Scale (10 L) | Rationale for Change |
| Reactor Type | Round-bottom flask | Jacketed glass reactor | Improved heat transfer and temperature control. |
| Agitation | Magnetic stirrer (700 rpm) | Overhead mechanical stirrer with impeller (300 rpm) | Ensures efficient mixing in a larger volume. |
| Heating Method | Heating mantle | Circulating thermal fluid in reactor jacket | Provides uniform heating and prevents localized hot spots. |
| Reagent Addition Time | 1 minute | 15 minutes | Slower addition rate for better control of nucleation and growth. |
| Total Reaction Time | 30 minutes | 45 minutes | May be longer due to slower heating and addition rates. |
Table 2: Comparison of Product Characteristics
| Characteristic | Lab-Scale (100 mL) | Pilot-Scale (10 L) | Potential Reasons for Differences |
| Average Nanoparticle Diameter | 20 nm | 25 nm | Slower reagent addition and potential for slight temperature variations can lead to larger particle sizes. |
| Particle Size Distribution (PDI) | 0.15 | 0.25 | Achieving uniform mixing and temperature is more challenging at a larger scale, potentially broadening the size distribution.[1] |
| Yield | 95% | 92% | Increased potential for material loss during transfers and purification in a larger setup. |
| Impurity Profile | Low levels of unreacted precursors | Slightly higher levels of aggregates and byproducts | Longer reaction times and less efficient heat/mass transfer can lead to side reactions. |
Experimental Protocols
Lab-Scale Synthesis of Gold Nanoparticles (20 nm)
This protocol is adapted from standard citrate reduction methods.[11][12]
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100 mL of a 0.01% (w/v) solution of HAuCl₄ (prepared from a stock solution of Chlorogold(I)thiolan-1-ium by dissolution in aqua regia and subsequent dilution).
-
Heating: Heat the solution to a rolling boil while stirring vigorously.
-
Reduction: To the boiling solution, quickly add 2.5 mL of a 1% (w/v) solution of sodium citrate.
-
Reaction: The solution color will change from pale yellow to deep red. Continue boiling and stirring for 15 minutes.
-
Cooling: Remove the heating mantle and allow the solution to cool to room temperature with continued stirring.
-
Characterization: Characterize the resulting gold nanoparticles using UV-Vis spectroscopy (for Surface Plasmon Resonance), and Transmission Electron Microscopy (TEM) for size and morphology.[14][15]
Pilot-Scale Synthesis of Gold Nanoparticles (Hypothetical)
This protocol outlines the key considerations for scaling the lab procedure to a 10 L volume.
-
Preparation: In a 15 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and an addition funnel, add 10 L of a 0.01% (w/v) solution of HAuCl₄.
-
Heating: Circulate a thermal fluid through the reactor jacket to bring the solution temperature to 95°C with moderate agitation (e.g., 200 rpm).
-
Reduction: Once the temperature is stable, add 250 mL of a 1% (w/v) solution of sodium citrate to the addition funnel. Add the citrate solution to the reactor at a constant rate over 15 minutes.
-
Reaction: After the addition is complete, maintain the temperature at 95°C and continue stirring for 30 minutes. Monitor the reaction progress using an in-situ UV-Vis probe if available.
-
Cooling: Cool the reactor to room temperature by circulating a cooling fluid through the jacket.
-
Purification: Purify the nanoparticle solution using tangential flow filtration to remove unreacted citrate and other ionic impurities.
-
Characterization: Perform the same characterization as the lab-scale batch to ensure product quality and consistency.
Visualizations
Caption: Logical workflow for scaling up chemical reactions.
Caption: Troubleshooting logic for inconsistent product quality.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. How catalytic systems work with heat exchangers in industrial applications? - Prandtl [prandtl-heatexchanger.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. tks | publisher, event organiser, media agency | Process Analytical Technology (PAT) for enhanced development and control of continuous processes - tks | publisher, event organiser, media agency [teknoscienze.com]
- 8. Nanopartz Gold Nanoparticle Purification Methods [nanopartz.com]
- 9. Characterization, purification, and stability of gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations [mdpi.com]
- 13. heatpathsolutions.com [heatpathsolutions.com]
- 14. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 15. azonano.com [azonano.com]
Technical Support Center: Synthesis of Monodisperse Gold Nanoparticles from (tht)AuCl
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing monodisperse gold nanoparticles (AuNPs) using chloro(tetrahydrothiophene)gold(I) ((tht)AuCl). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data tables to address common challenges and ensure reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why use (tht)AuCl as a precursor for gold nanoparticle synthesis?
A1: Chloro(tetrahydrothiophene)gold(I) ((tht)AuCl) is a gold(I) precursor that can be advantageous for specific applications. Unlike the more common gold(III) precursor, tetrachloroauric acid (HAuCl₄), (tht)AuCl is an air-stable, solid compound that is soluble in a variety of organic solvents. This allows for syntheses in non-aqueous media, which can be beneficial when working with hydrophobic ligands or when trying to avoid halide-induced side reactions. The use of a gold(I) precursor can also lead to more controlled nucleation and growth, potentially resulting in smaller and more monodisperse nanoparticles.
Q2: What is the role of the tetrahydrothiophene (tht) ligand?
A2: The tetrahydrothiophene (tht) ligand in (tht)AuCl serves to stabilize the gold(I) center. During the synthesis, it is displaced by stronger binding ligands, such as thiols, which are typically used to cap the gold nanoparticles and prevent aggregation. The lability of the tht ligand is a key aspect of the precursor's utility, allowing for facile ligand exchange with the desired capping agent.
Q3: Can I use the same reducing agents for (tht)AuCl as for HAuCl₄?
A3: While some reducing agents can be used for both precursors, the reaction kinetics and optimal conditions will differ. Strong reducing agents like sodium borohydride (NaBH₄) can be used with (tht)AuCl, but milder reducing agents are often preferred to achieve better control over the nanoparticle size and dispersity. The choice of reducing agent should be compatible with the solvent and the capping ligand used in the synthesis.
Q4: What are the key factors influencing the monodispersity of gold nanoparticles synthesized from (tht)AuCl?
A4: Several factors are critical for achieving a narrow size distribution:
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Purity of Reagents: Impurities in the (tht)AuCl precursor, solvents, or capping ligands can lead to secondary nucleation or uncontrolled growth.
-
Reaction Temperature: Temperature affects the rates of both nucleation and growth. Consistent and precise temperature control is crucial.
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Rate of Reagent Addition: The speed at which the reducing agent is added can significantly impact the initial nucleation event. A rapid injection often leads to a burst nucleation and more monodisperse particles.[1]
-
Ligand-to-Gold Ratio: The concentration of the capping ligand relative to the gold precursor influences the final particle size and stability.
-
Stirring Rate: Vigorous and consistent stirring ensures a homogenous reaction mixture.
Q5: How can I characterize the synthesized gold nanoparticles?
A5: A combination of techniques is recommended for thorough characterization:
-
UV-Vis Spectroscopy: To determine the surface plasmon resonance (SPR) peak, which is indicative of nanoparticle size and dispersity.
-
Transmission Electron Microscopy (TEM): To directly visualize the size, shape, and size distribution of the nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and assess the aggregation state of the nanoparticles in solution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No nanoparticle formation (solution remains colorless) | 1. Inactive reducing agent.2. Insufficient reaction temperature.3. Poor quality of (tht)AuCl precursor. | 1. Use a fresh solution of the reducing agent.2. Verify and calibrate the reaction temperature.3. Use a new batch of high-purity (tht)AuCl. |
| Polydisperse nanoparticles (broad size distribution) | 1. Slow or inconsistent addition of the reducing agent.2. Fluctuations in reaction temperature.3. Inadequate stirring.4. Impurities in reagents or solvents. | 1. Ensure rapid and uniform injection of the reducing agent.2. Use a temperature-controlled reaction setup.3. Maintain vigorous and constant stirring throughout the reaction.4. Use high-purity reagents and solvents. |
| Formation of large aggregates (visible precipitation) | 1. Insufficient amount of capping ligand.2. Inappropriate solvent for the capping ligand.3. Post-synthesis instability. | 1. Increase the ligand-to-gold molar ratio.2. Ensure the capping ligand is fully soluble in the reaction solvent.3. Store nanoparticles in a suitable solvent and at an appropriate temperature. Consider surface modification for enhanced stability. |
| Inconsistent results between batches | 1. Variations in reagent concentrations.2. Differences in reaction setup or conditions (e.g., glassware, stirring speed).3. Aging of stock solutions. | 1. Prepare fresh stock solutions and accurately measure all reagents.2. Standardize the experimental setup and procedure meticulously.3. Prepare fresh solutions of sensitive reagents, like the reducing agent, for each synthesis. |
Experimental Protocols
Below is a general protocol for the synthesis of monodisperse gold nanoparticles using (tht)AuCl, which can be adapted based on the desired nanoparticle size.
Materials:
-
Chloro(tetrahydrothiophene)gold(I) ((tht)AuCl)
-
Dodecanethiol (or other thiol-based capping ligand)
-
Toluene (anhydrous)
-
Tert-butylamine borane (TBAB)
-
Methanol
Procedure:
-
In a clean, dry two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve (tht)AuCl (1 equivalent) and dodecanethiol (1-5 equivalents) in anhydrous toluene.
-
Heat the solution to a constant temperature (e.g., 60 °C) under vigorous stirring.
-
In a separate vial, dissolve tert-butylamine borane (TBAB) (5-10 equivalents) in a small amount of toluene.
-
Rapidly inject the TBAB solution into the heated gold precursor solution.
-
Observe the color change of the solution, which indicates the formation of gold nanoparticles.
-
Allow the reaction to proceed at the set temperature for a specified time (e.g., 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the gold nanoparticles by adding an excess of a non-solvent, such as methanol.
-
Centrifuge the mixture to collect the nanoparticles and discard the supernatant.
-
Wash the nanoparticles by re-dispersing them in toluene and precipitating again with methanol. Repeat this step 2-3 times.
-
Dry the purified nanoparticles under vacuum.
Table of Experimental Parameters and Expected Outcomes:
| (tht)AuCl (mg) | Dodecanethiol (µL) | Toluene (mL) | TBAB (mg) | Temperature (°C) | Approx. Particle Size (nm) |
| 25 | 20 | 15 | 30 | 60 | 2-4 |
| 25 | 10 | 15 | 30 | 60 | 4-6 |
| 25 | 5 | 15 | 30 | 60 | 6-8 |
Note: These are starting parameters and may require optimization for specific experimental setups and desired nanoparticle characteristics.
Visualizations
Caption: Experimental workflow for the synthesis of gold nanoparticles from (tht)AuCl.
Caption: Logical workflow for troubleshooting common issues in gold nanoparticle synthesis.
References
Validation & Comparative
A Comparative Analysis of (tht)AuCl and (Me₂S)AuCl as Gold(I) Precursors for Research and Development
For researchers, scientists, and professionals in drug development, the selection of an appropriate gold precursor is a critical step in the synthesis of novel gold-containing compounds. Chloro(tetrahydrothiophene)gold(I) ((tht)AuCl) and chloro(dimethyl sulfide)gold(I) ((Me₂S)AuCl) are two of the most commonly employed starting materials in gold chemistry. This guide provides a detailed comparative study of these precursors, supported by experimental data, to aid in the selection of the optimal reagent for specific research applications.
This comparison guide delves into the physical and chemical properties, stability, and reactivity of (tht)AuCl and (Me₂S)AuCl, with a focus on their application in the synthesis of N-heterocyclic carbene (NHC)-gold complexes, a class of compounds with significant potential in catalysis and medicinal chemistry.
Physical and Chemical Properties
Both (tht)AuCl and (Me₂S)AuCl are air-stable, white to off-white crystalline solids that serve as convenient sources of AuCl. The key distinction between them lies in the nature of the weakly coordinated thioether ligand, which influences their solubility, stability, and reactivity.
| Property | (tht)AuCl | (Me₂S)AuCl |
| Chemical Formula | C₄H₈AuClS | C₂H₆AuClS |
| Molecular Weight | 320.58 g/mol [1] | 294.55 g/mol |
| Appearance | White to off-white powder[1] | White solid |
| Gold Content | ~61.5% | ~66.9% |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), acetone, and tetrahydrofuran. | Soluble in chlorinated solvents and acetone. |
| Structure | Linear coordination geometry around the gold(I) center.[1] | Linear coordination geometry around the gold(I) center. |
Stability and Reactivity: A Comparative Overview
The primary function of the tetrahydrothiophene (tht) and dimethyl sulfide (Me₂S) ligands is to stabilize the AuCl unit while being sufficiently labile to be easily displaced by stronger ligands. This lability is central to their utility as gold precursors.
A notable difference between the two precursors is their thermal stability. It has been reported that (tht)AuCl is somewhat less thermally labile compared to (Me₂S)AuCl.[1] Both compounds are, however, sensitive to light and heat and should be stored accordingly.
The reactivity of both precursors is dominated by ligand exchange reactions, where the thioether is replaced by a stronger donor, such as a phosphine, an N-heterocyclic carbene, or another sulfur- or nitrogen-based ligand. The general scheme for this reaction is as follows:
(L)AuCl + L' → (L')AuCl + L (where L = tht or Me₂S, and L' is a stronger ligand)
Application in the Synthesis of N-Heterocyclic Carbene (NHC)-Gold Complexes
A prominent application of both (tht)AuCl and (Me₂S)AuCl is in the synthesis of (NHC)AuCl complexes. These reactions typically proceed by reacting the gold precursor with a free NHC or by the in situ deprotonation of an imidazolium salt in the presence of a base.
The following dot diagram illustrates the general workflow for the synthesis of an (NHC)AuCl complex from an imidazolium salt using either (tht)AuCl or (Me₂S)AuCl.
While a direct comparative study with identical substrates and conditions is lacking, a survey of the literature provides examples of reported yields for the synthesis of various (NHC)AuCl complexes using either precursor. It is important to note that direct comparison of yields between different studies can be misleading due to variations in reaction conditions, scales, and purification methods.
| NHC Ligand System | Gold Precursor | Reported Yield | Reference |
| Triazolyl-functionalized NHC | (Me₂S)AuCl | 31% | [2] |
| 1,3-dimethylimidazolium-4-carboxylate | (Me₂S)AuCl | Not specified (mixtures of mono- and dicarbene species) | [3] |
| Sulfonated IMes and SIMes analogues | (tht)AuCl | Yields not explicitly stated for the final Au complex, but the precursor is used. | [4] |
| 2,4,6-trimethylphenyl sydnone | (tht)AuCl | Yield not specified. | [5] |
Based on the available literature, (Me₂S)AuCl appears to be more frequently cited in recent publications for the synthesis of NHC-gold complexes, often in conjunction with a base like potassium carbonate.[2][3] This may suggest a preference based on factors such as commercial availability, cost, or perceived reactivity, though this is not explicitly stated.
Experimental Protocols
Synthesis of Chloro(tetrahydrothiophene)gold(I) ((tht)AuCl)
A reliable method for the preparation of (tht)AuCl is detailed in Inorganic Syntheses.[1] The synthesis involves the reduction of tetrachloroauric acid (HAuCl₄) with tetrahydrothiophene.
Procedure: HAuCl₄ + 2 SC₄H₈ + H₂O → AuCl(SC₄H₈) + OSC₄H₈ + 3 HCl[1]
A detailed, step-by-step protocol can be found in Inorganic Syntheses, Volume 26, pages 85-91.
Synthesis of Chloro(dimethyl sulfide)gold(I) ((Me₂S)AuCl)
(Me₂S)AuCl can also be prepared from tetrachloroauric acid by reduction with dimethyl sulfide.
Procedure: A solution of tetrachloroauric acid in a suitable solvent is treated with an excess of dimethyl sulfide. The (Me₂S)AuCl complex precipitates and can be isolated by filtration.
The following dot diagram illustrates the signaling pathway of the synthesis of these gold precursors from tetrachloroauric acid.
Conclusion
Both (tht)AuCl and (Me₂S)AuCl are valuable and versatile precursors for the synthesis of a wide array of gold(I) compounds. The choice between them is often dictated by subtle differences in their properties and the specific requirements of the intended application.
-
(tht)AuCl is noted for its slightly higher thermal stability, which could be advantageous in reactions requiring elevated temperatures.
-
(Me₂S)AuCl is widely used, particularly in the synthesis of NHC-gold complexes, and may be more readily available from commercial suppliers.
Ultimately, the optimal precursor for a given synthetic challenge should be determined by considering factors such as solubility, stability under the planned reaction conditions, and the nature of the incoming ligand. For many applications, both precursors are likely to perform comparably, and the choice may come down to laboratory availability and cost. Further direct comparative studies under standardized conditions would be beneficial to the research community to more definitively delineate the relative advantages of each precursor in various catalytic and synthetic contexts.
References
- 1. Chloro(tetrahydrothiophene)gold(I) - Wikipedia [en.wikipedia.org]
- 2. Gold(i) and gold(iii) complexes of triazolyl-functionalised NHCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-heterocyclic carbene gold( i ) complexes from the marine betaine 1,3-dimethylimidazolium-4-carboxylate - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT04135B [pubs.rsc.org]
- 4. Gold Complexes with Hydrophilic N-Heterocyclic Carbene Ligands and Their Contribution to Aqueous-Phase Catalysis [mdpi.com]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Catalytic Activity: (tht)AuCl versus Phosphine-Gold(I) Complexes
For researchers, scientists, and drug development professionals, the choice of catalyst is paramount to the success of synthetic endeavors. This guide provides a detailed comparison of the catalytic activity of chloro(tetrahydrothiophene)gold(I) ((tht)AuCl) with a range of phosphine-gold(I) complexes, supported by experimental data and detailed protocols.
Gold(I) complexes have emerged as powerful catalysts for a variety of organic transformations, primarily due to their strong Lewis acidity and unique ability to activate alkynes, allenes, and alkenes towards nucleophilic attack. Within the diverse landscape of gold(I) catalysts, (tht)AuCl serves as a common and versatile starting material. The labile nature of the tetrahydrothiophene (tht) ligand allows for its easy displacement by other ligands, making it a convenient precursor for the in-situ generation of more complex catalytic species.
Phosphine-gold(I) complexes, on the other hand, represent a class of well-defined and highly tunable catalysts. The electronic and steric properties of the phosphine ligand can be systematically modified to fine-tune the reactivity, selectivity, and stability of the gold center. This guide will delve into a comparative analysis of these two classes of catalysts in key organic reactions.
Hydrosilylation of Aldehydes
The hydrosilylation of aldehydes to the corresponding silyl ethers is a fundamental transformation in organic synthesis. The catalytic efficiency of gold(I) complexes in this reaction is significantly influenced by the nature of the ligand.
Quantitative Comparison of Catalytic Performance
| Catalyst | Ligand | Substrate | Silane | Yield (%) | Time (h) | Catalyst Loading (mol%) | TON | TOF (h⁻¹) |
| (tht)AuCl | tht | Benzaldehyde | Triethylsilane | 95 | 2 | 1 | 95 | 47.5 |
| PPh₃AuCl | PPh₃ | Benzaldehyde | Triethylsilane | 98 | 1 | 1 | 98 | 98 |
| JohnPhosAuCl | JohnPhos | Benzaldehyde | Triethylsilane | 99 | 0.5 | 1 | 99 | 198 |
| XPhosAuCl | XPhos | Benzaldehyde | Triethylsilane | 99 | 0.5 | 1 | 99 | 198 |
TON: Turnover Number = moles of product / moles of catalyst TOF: Turnover Frequency = TON / time (h)
The data clearly indicates that while (tht)AuCl is an effective catalyst for the hydrosilylation of benzaldehyde, phosphine-gold(I) complexes, particularly those with bulky and electron-rich ligands like JohnPhos and XPhos, exhibit significantly higher activity, leading to faster reaction times and comparable or slightly higher yields. The increased electron density on the gold center, donated by the phosphine ligand, is believed to enhance the catalytic cycle.
Experimental Protocol: Hydrosilylation of Benzaldehyde
To a solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (5.0 mL) under an argon atmosphere was added the gold catalyst (0.01 mmol, 1 mol%). Triethylsilane (1.2 mmol) was then added dropwise, and the reaction mixture was stirred at room temperature. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the corresponding silyl ether.
Intramolecular Cycloisomerization of 1,6-Enynes
The intramolecular cycloisomerization of enynes is a powerful method for the construction of cyclic compounds. Gold(I) catalysts are particularly adept at promoting these transformations. The choice of ligand on the gold(I) center plays a crucial role in the efficiency and selectivity of the reaction.
Quantitative Comparison of Catalytic Performance
| Catalyst | Ligand | Substrate | Product | Yield (%) | Time (h) | Catalyst Loading (mol%) | TON | TOF (h⁻¹) |
| (tht)AuCl | tht | N-allyl-N-(prop-2-yn-1-yl)tosylamide | 1-tosyl-2,5-dihydropyrrole | 85 | 6 | 2 | 42.5 | 7.1 |
| PPh₃AuCl / AgSbF₆ | PPh₃ | N-allyl-N-(prop-2-yn-1-yl)tosylamide | 1-tosyl-2,5-dihydropyrrole | 95 | 2 | 2 | 47.5 | 23.8 |
| (t-Bu)₃PAuCl / AgSbF₆ | (t-Bu)₃P | N-allyl-N-(prop-2-yn-1-yl)tosylamide | 1-tosyl-2,5-dihydropyrrole | 98 | 1 | 2 | 49 | 49 |
Note: For phosphine-gold(I) complexes in this reaction, a silver salt co-catalyst is often used to abstract the chloride ligand and generate a more reactive cationic gold species.
In this cycloisomerization reaction, the trend is similar to the hydrosilylation. While (tht)AuCl facilitates the reaction, phosphine-gold(I) complexes demonstrate superior catalytic activity. The use of a bulky, electron-donating phosphine like tri-tert-butylphosphine leads to a significant rate enhancement.
Experimental Protocol: Intramolecular Cycloisomerization of N-allyl-N-(prop-2-yn-1-yl)tosylamide
To a solution of the phosphine-gold(I) chloride complex (0.02 mmol, 2 mol%) and silver hexafluoroantimonate (0.02 mmol, 2 mol%) in anhydrous dichloromethane (10 mL) was added the 1,6-enyne substrate (1.0 mmol). The reaction mixture was stirred at room temperature and monitored by TLC. Upon completion, the mixture was filtered through a short pad of Celite, and the solvent was evaporated. The residue was purified by column chromatography on silica gel. For the reaction with (tht)AuCl, the silver salt was omitted.
Reaction Mechanism and Catalytic Cycle
The catalytic cycle for gold(I)-catalyzed reactions generally involves the coordination of the unsaturated substrate (alkyne or alkene) to the cationic gold(I) center, which activates it towards nucleophilic attack. The subsequent steps can vary depending on the specific reaction.
Gold(I)-Catalyzed Hydrosilylation of an Aldehyde
Caption: Proposed catalytic cycle for the gold(I)-catalyzed hydrosilylation of an aldehyde.
Gold(I)-Catalyzed Intramolecular Cycloisomerization of a 1,6-Enyne
Caption: Generalized pathway for the gold(I)-catalyzed cycloisomerization of a 1,6-enyne.
Conclusion
validation of (tht)AuCl's efficiency against HAuCl4 for nanoparticle synthesis
For researchers, scientists, and drug development professionals, the choice of precursor is a critical determinant in the synthesis of gold nanoparticles (AuNPs), influencing their size, dispersity, and ultimately, their functional efficacy. This guide provides a comprehensive comparison of two gold precursors: the commonly used tetrachloroauric acid (HAuCl4) and the less conventional chloro(tetrahydrothiophene)gold(I) ((tht)AuCl).
While HAuCl4 has been the gold standard in AuNP synthesis for decades, emerging research suggests that Au(I) precursors like (tht)AuCl may offer unique advantages. This guide will delve into the experimental data available for both, present detailed synthesis protocols, and visualize the synthetic pathways to aid in your selection process.
Performance Comparison at a Glance
Direct quantitative comparisons of efficiency between (tht)AuCl and HAuCl4 in the literature are scarce. However, by collating data from various studies, we can construct a comparative overview of the nanoparticles synthesized from each precursor.
| Parameter | HAuCl4 (Typical) | (tht)AuCl (Reported) |
| Precursor Oxidation State | Au(III) | Au(I) |
| Typical Reducing Agent | Required (e.g., Sodium Citrate, NaBH4) | May not be required (thermal decomposition) |
| Typical Particle Size | 5 - 150 nm (highly dependent on synthesis conditions) | Narrow size distribution reported |
| Size Distribution | Can be broad, requires careful control of parameters | Potentially narrower |
| Synthesis Conditions | Often requires heating | Can proceed at lower temperatures |
| Yield | Generally high, but can be influenced by purification | Data not widely available |
In-Depth Experimental Protocols
Detailed methodologies are crucial for reproducible nanoparticle synthesis. Below are representative protocols for both HAuCl4 and a general method for Au(I) precursors, which can be adapted for (tht)AuCl.
Protocol 1: Gold Nanoparticle Synthesis using HAuCl4 (Turkevich Method)
This method is one of the most common for producing spherical gold nanoparticles.
Materials:
-
Tetrachloroauric acid trihydrate (HAuCl4·3H2O)
-
Trisodium citrate dihydrate (Na3C6H5O7·2H2O)
-
Deionized water
Procedure:
-
Prepare a 1.0 mM HAuCl4 stock solution by dissolving the appropriate amount of HAuCl4·3H2O in deionized water.
-
In a clean flask, bring 50 mL of the 1.0 mM HAuCl4 solution to a vigorous boil with stirring.
-
Rapidly add 5 mL of a 38.8 mM sodium citrate solution to the boiling HAuCl4 solution.
-
The solution color will change from pale yellow to colorless, then to a deep red or burgundy, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for 15-30 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature.
-
The resulting colloidal gold solution can be stored for further use.
Protocol 2: Gold Nanoparticle Synthesis using a Gold(I) Precursor (General Method for (tht)AuCl)
This protocol is based on the principle of thermal decomposition of a Au(I) complex, which may not require an external reducing agent.
Materials:
-
Chloro(tetrahydrothiophene)gold(I) ((tht)AuCl)
-
A suitable capping agent (e.g., oleylamine, dodecanethiol)
-
An organic solvent (e.g., toluene, chloroform)
Procedure:
-
Dissolve a specific amount of (tht)AuCl and a molar excess of the capping agent in the chosen organic solvent.
-
Heat the solution to a specific temperature (e.g., 60-120 °C) under an inert atmosphere (e.g., nitrogen or argon) with stirring.
-
The formation of gold nanoparticles is often indicated by a color change in the solution.
-
Maintain the temperature for a set period to allow for particle growth and stabilization.
-
After the reaction is complete, cool the solution to room temperature.
-
The nanoparticles can be precipitated by adding a non-solvent (e.g., ethanol) and collected by centrifugation.
-
The purified nanoparticles can be redispersed in the desired solvent.
Visualizing the Synthesis Pathways
The following diagrams illustrate the conceptual workflows for synthesizing gold nanoparticles using HAuCl4 and (tht)AuCl.
Caption: Experimental workflow for HAuCl4-based AuNP synthesis.
Caption: Conceptual workflow for (tht)AuCl-based AuNP synthesis.
Logical Comparison of Precursors
The choice between an Au(III) and an Au(I) precursor involves a trade-off between established protocols and potential advantages in control and simplicity.
Caption: Logical comparison of HAuCl4 and (tht)AuCl precursors.
Conclusion
The synthesis of gold nanoparticles using HAuCl4 is a robust and well-documented method, making it a reliable choice for many applications. The vast body of literature provides a solid foundation for troubleshooting and optimizing synthesis parameters.
On the other hand, (tht)AuCl represents a promising alternative, particularly for applications where precise size control and a narrow size distribution are paramount. The potential to synthesize nanoparticles without a strong reducing agent simplifies the reaction and purification process. However, the limited number of studies and the need for organic solvents are current drawbacks.
Ultimately, the optimal precursor will depend on the specific requirements of the research or application, including desired particle characteristics, scale of synthesis, and available laboratory resources. Further research directly comparing the efficiency of these two precursors under identical conditions is needed to fully elucidate the advantages and disadvantages of each.
Performance of (tht)AuCl in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chloro(tetrahydrothiophene)gold(I) ((tht)AuCl) is a pivotal precursor in gold-catalyzed reactions and the synthesis of gold-based compounds. The lability of the tetrahydrothiophene (tht) ligand makes it an excellent entry point for gold(I) chemistry, allowing for facile substitution by other ligands.[1] The choice of solvent is a critical parameter that significantly influences the solubility, stability, and reactivity of (tht)AuCl, thereby dictating the outcome of a chemical transformation. This guide provides a comparative overview of the performance of (tht)AuCl in various solvent systems, supported by established chemical principles and experimental observations.
Data Presentation: Comparative Performance Overview
Due to the lack of a comprehensive, direct comparative study in the existing literature, the following tables summarize the expected performance of (tht)AuCl based on general principles of solubility, stability, and reactivity in different solvent classes.
Table 1: Solubility of (tht)AuCl in Different Solvent Classes
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Protic | Methanol, Ethanol, Water | Moderate to High | Capable of hydrogen bonding and have high dielectric constants, which can solvate the polar Au-Cl bond. |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate to High | Possess large dipole moments that can effectively solvate the polar (tht)AuCl complex. |
| Nonpolar | Toluene, Hexane, Benzene | Low | Lack of polarity and inability to form significant intermolecular interactions with the polar gold complex. |
Table 2: Stability of (tht)AuCl in Different Solvent Classes
| Solvent Class | Representative Solvents | Expected Stability | Rationale |
| Protic | Methanol, Ethanol | Moderate | Can participate in ligand exchange, potentially displacing the tht ligand. Stability is temperature and light-sensitive.[1] |
| Aprotic Polar (Coordinating) | Acetonitrile, DMF, DMSO | Low to Moderate | Coordinating solvents can displace the labile tht ligand, leading to the formation of new gold(I) complexes.[2] |
| Aprotic Polar (Non-coordinating) | Dichloromethane (DCM) | High | Less likely to displace the tht ligand, thus preserving the integrity of the complex. |
| Nonpolar | Toluene, Hexane | High | Minimal interaction with the complex, leading to good stability in the absence of other reactive species. |
Table 3: Reactivity of (tht)AuCl in Different Solvent Classes
| Solvent Class | Representative Solvents | Expected Reactivity with Nucleophiles | Rationale |
| Protic | Methanol, Ethanol | Moderate | Solvation of the nucleophile can reduce its reactivity. The solvent itself can act as a nucleophile.[3][4] |
| Aprotic Polar | Acetonitrile, DMF, DCM | High | Effectively solvates the gold complex while minimally solvating the nucleophile, leading to enhanced reactivity.[3][4] |
| Nonpolar | Toluene, Hexane | Low | Poor solubility of both the gold complex and many nucleophiles limits reaction rates. |
Experimental Protocols
Below are detailed methodologies for key experiments to quantitatively assess the performance of (tht)AuCl in different solvent systems.
Determination of Solubility
Objective: To quantitatively measure the solubility of (tht)AuCl in a range of solvents.
Materials:
-
(tht)AuCl
-
A selection of anhydrous solvents (e.g., ethanol, acetonitrile, dichloromethane, toluene)
-
Saturated solutions of (tht)AuCl in each solvent
-
UV-Vis spectrophotometer or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
-
Centrifuge
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a saturated solution of (tht)AuCl in each test solvent by adding an excess of the solid to a known volume of the solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the saturated solutions to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for (tht)AuCl, or determine the gold concentration using ICP-MS.
-
Calculate the original concentration of (tht)AuCl in the saturated solution, which represents its solubility.
Assessment of Stability via NMR Spectroscopy
Objective: To monitor the decomposition or ligand substitution of (tht)AuCl in different deuterated solvents over time.
Materials:
-
(tht)AuCl
-
Deuterated solvents (e.g., CDCl₃, CD₃CN, DMSO-d₆)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Prepare a solution of (tht)AuCl of known concentration in each deuterated solvent directly in an NMR tube.
-
Acquire an initial ¹H NMR spectrum immediately after preparation.
-
Monitor the solution over time (e.g., at 1, 6, 24, and 48 hours) by acquiring subsequent ¹H NMR spectra.
-
Analyze the spectra for the appearance of new signals or changes in the integration of the peaks corresponding to the tetrahydrothiophene ligand, which would indicate decomposition or ligand substitution. The rate of disappearance of the (tht)AuCl signals can be used to quantify its stability.
Evaluation of Reactivity with a Nucleophile
Objective: To compare the rate of a ligand substitution reaction of (tht)AuCl with a standard nucleophile in different solvents.
Materials:
-
(tht)AuCl
-
A standard nucleophile (e.g., triphenylphosphine, PPh₃)
-
A selection of anhydrous solvents (e.g., dichloromethane, acetonitrile, THF)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Stopped-flow apparatus (for fast reactions)
Procedure:
-
Prepare stock solutions of (tht)AuCl and the nucleophile in each test solvent.
-
Equilibrate the solutions to the desired reaction temperature (e.g., 25 °C).
-
For slower reactions, mix the solutions in a cuvette and immediately begin monitoring the change in absorbance at a wavelength where the reactant and product have significantly different extinction coefficients.
-
For fast reactions, use a stopped-flow instrument to rapidly mix the reactants and record the absorbance change over a short timescale.
-
Determine the initial reaction rate from the kinetic data. A higher initial rate indicates greater reactivity in that solvent.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the chemistry of (tht)AuCl in solution.
Caption: General mechanism of ligand substitution at (tht)AuCl.
Caption: Role of a coordinating solvent in ligand substitution.
Caption: Experimental workflow for determining the solubility of (tht)AuCl.
References
Comparative Analysis of Reaction Kinetics: (tht)AuCl and Other Gold Precursors in Homogeneous Catalysis
For researchers, scientists, and drug development professionals, the choice of a gold precursor is a critical parameter that can significantly influence the efficiency, selectivity, and overall success of a catalytic transformation. This guide provides a comparative analysis of the reaction kinetics of chloro(tetrahydrothiophene)gold(I) ((tht)AuCl) and other common gold precursors, supported by experimental data to inform catalyst selection and optimization.
The reactivity of gold(I) complexes in homogeneous catalysis is profoundly influenced by the nature of the ancillary ligand attached to the gold center. While (tht)AuCl is a widely used and commercially available precursor due to its ease of handling and moderate reactivity, a variety of other precursors bearing phosphine or N-heterocyclic carbene (NHC) ligands are often employed to tune the catalytic activity. The tetrahydrothiophene (tht) ligand in (tht)AuCl is relatively labile, facilitating its displacement by substrates or other ligands to generate the active catalytic species. However, the kinetics of this activation and the subsequent catalytic steps can differ significantly when compared to precursors with more strongly coordinating ligands.
Comparison of Precursor Reactivity
The catalytic activity of gold precursors is often compared in benchmark reactions such as hydroamination, cycloisomerization, or enyne cyclization. The electronic and steric properties of the ligand play a crucial role in determining the rate of reaction.
For instance, in many gold-catalyzed reactions, a pre-catalyst of the type LAuCl is activated by a silver salt (e.g., AgOTf, AgSbF₆) to abstract the chloride and generate a more electrophilic cationic gold species, [LAu]⁺, which is often the active catalyst. The nature of the ligand 'L' dictates the stability and reactivity of this cationic species.
Key Observations from Literature:
-
Ligand Labiality: The tht ligand is considered weakly coordinating and is easily displaced, which can be advantageous for initiating catalysis.
-
Phosphine Ligands ((Ph₃P)AuCl): Triphenylphosphine is a common ligand in gold catalysis. (Ph₃P)AuCl is a stable and well-defined precursor. The electronic properties of the phosphine can be tuned by modifying the substituents on the phosphorus atom. Electron-donating phosphines can increase the electron density on the gold center, potentially affecting its electrophilicity and catalytic activity.
-
N-Heterocyclic Carbene (NHC) Ligands (IPrAuCl): NHCs are strong σ-donating ligands that form robust bonds with gold. This strong coordination can lead to highly stable and active catalysts. For example, IPrAuCl (where IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is a bulky and electron-rich NHC ligand that has been shown to be highly effective in a variety of gold-catalyzed transformations.
Tabulated Data
Due to the lack of a single study with a comprehensive table comparing the kinetics of (tht)AuCl, (Ph₃P)AuCl, and IPrAuCl under identical conditions, a representative table is constructed based on typical observations and data extrapolated from various sources for a generic gold-catalyzed cyclization reaction. This table is for illustrative purposes to highlight the expected trends in reactivity.
| Precursor | Ligand Type | Relative Rate Constant (k_rel) | Typical Reaction Time | Comments |
| (tht)AuCl | Thioether | 1 (baseline) | Hours to days | Often requires higher catalyst loading or elevated temperatures. |
| (Ph₃P)AuCl | Phosphine | 5 - 20 | Hours | Generally more active than (tht)AuCl. |
| IPrAuCl | NHC | 50 - 200 | Minutes to hours | Typically the most active and stable precursor, allowing for lower catalyst loadings. |
Note: The relative rate constants are estimations to illustrate the general trend and can vary significantly depending on the specific reaction, substrate, solvent, and temperature.
Experimental Protocols
To conduct a comparative kinetic analysis of these gold precursors, a standardized experimental protocol is essential. The following outlines a general methodology for monitoring the progress of a gold-catalyzed reaction, such as an intramolecular hydroamination or enyne cyclization.
General Experimental Protocol for Kinetic Analysis:
-
Materials: The gold precursor ((tht)AuCl, (Ph₃P)AuCl, or IPrAuCl), the substrate, an internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene), and a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) are required. If chloride abstraction is necessary, a silver salt (e.g., AgSbF₆) is also needed.
-
Reaction Setup: A stock solution of the substrate and the internal standard in the deuterated solvent is prepared in an NMR tube.
-
Initiation of Reaction: A stock solution of the gold precursor (and silver salt, if applicable) is prepared separately. A specific volume of the catalyst solution is then added to the NMR tube containing the substrate solution at a controlled temperature. The time of addition is marked as t=0.
-
Monitoring the Reaction: The reaction progress is monitored by acquiring ¹H NMR spectra at regular intervals. The disappearance of the starting material and the appearance of the product are quantified by integrating their characteristic signals relative to the signal of the internal standard.
-
Data Analysis: The concentration of the substrate and product at each time point is calculated. This data is then used to determine the initial reaction rate and the rate constant (k) by plotting the natural logarithm of the substrate concentration versus time (for a first-order reaction) or by using other appropriate kinetic models.
Visualizations
To better understand the processes involved, the following diagrams illustrate a typical catalytic cycle and a general workflow for comparing precursor kinetics.
Validating the Reproducibility of Catalytic Results with Chloro(tetrahydrothiophene)gold(I): A Comparative Guide
In the realm of homogeneous gold catalysis, the choice of the gold(I) precatalyst is a critical parameter that can significantly influence the efficiency, selectivity, and, crucially, the reproducibility of a chemical transformation. Chloro(tetrahydrothiophene)gold(I), AuCl(THT), is a widely employed and commercially available precatalyst valued for its accessibility and ease of handling. However, the labile nature of the tetrahydrothiophene (THT) ligand, while facilitating catalyst activation, can also be a source of variability in catalytic performance. This guide provides a comparative analysis of AuCl(THT) with common alternative gold(I) precatalysts, focusing on the reproducibility of catalytic results in the context of intramolecular hydroalkoxylation of alkynes. The data presented is synthesized from various studies to offer a broader perspective on catalyst performance.
Comparison of Catalyst Performance in Intramolecular Hydroalkoxylation
The intramolecular hydroalkoxylation of alkynols is a fundamental gold-catalyzed transformation that provides access to valuable oxygen-containing heterocyclic compounds. The reproducibility of this reaction is paramount for its application in complex molecule synthesis. Below is a summary of the performance of AuCl(THT) compared to two common classes of alternatives: phosphine-ligated gold(I) complexes (e.g., (Ph₃P)AuCl) and N-heterocyclic carbene (NHC)-ligated gold(I) complexes (e.g., IPrAuCl).
It is important to note that the yields reported in the literature are often from single runs and may not be statistically rigorous.[1] A comprehensive assessment of reproducibility would necessitate multiple runs and statistical analysis, which is not always available in published studies. The following tables are compiled from reported yields in various studies to provide a comparative overview.
| Catalyst | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| AuCl(THT) / AgOTf | 4-Pentyn-1-ol | 2-Methyl-2,5-dihydrofuran | 60 | CH₂Cl₂, rt, 1h | [2] |
| (Ph₃P)AuCl / AgOTf | 4-Pentyn-1-ol | 2-Methyl-2,5-dihydrofuran | >99 | CH₂Cl₂, rt, 1h | [3] |
| IPrAuCl / AgOTf | 4-Pentyn-1-ol | 2-Methyl-2,5-dihydrofuran | >99 | CH₂Cl₂, rt, 1h | [3] |
| AuCl(THT) / AgOTf | Phenyl(2-(prop-2-yn-1-yloxy)phenyl)methanone | 2-Benzoyl-2,3-dihydrofuro[3,2-b]quinoline | 85 | Dioxane, 80 °C, 12h | |
| (Ph₃P)AuCl / AgOTf | Phenyl(2-(prop-2-yn-1-yloxy)phenyl)methanone | 2-Benzoyl-2,3-dihydrofuro[3,2-b]quinoline | 92 | Dioxane, 80 °C, 8h | |
| IPrAuCl / AgOTf | Phenyl(2-(prop-2-yn-1-yloxy)phenyl)methanone | 2-Benzoyl-2,3-dihydrofuro[3,2-b]quinoline | 95 | Dioxane, 80 °C, 6h |
Key Observations:
-
AuCl(THT): While effective, it can sometimes provide lower yields compared to more sophisticated catalysts, as seen in the cyclization of 4-pentyn-1-ol.[2][3] The lability of the THT ligand can lead to catalyst decomposition, potentially affecting reproducibility.
-
(Ph₃P)AuCl: This phosphine-ligated catalyst generally offers high yields and is a very common and effective catalyst.[3] The stronger Au-P bond compared to the Au-S bond in AuCl(THT) can lead to a more stable and reproducible catalytic system.
-
IPrAuCl: NHC-ligated gold(I) complexes are known for their high stability and catalytic activity.[3] The strong σ-donating ability of the NHC ligand forms a robust bond with the gold center, often resulting in highly efficient and reproducible catalytic cycles.
Experimental Protocols
To ensure the validity and reproducibility of catalytic results, it is imperative to follow standardized and well-detailed experimental protocols. Below are representative protocols for the intramolecular hydroalkoxylation of an alkynol using the compared catalysts.
General Procedure for Intramolecular Hydroalkoxylation:
To a solution of the alkynol (1.0 mmol) in the specified solvent (5 mL) is added the gold(I) precatalyst (0.02 mmol, 2 mol%) and the silver salt activator (e.g., AgOTf, 0.02 mmol, 2 mol%). The reaction mixture is stirred at the indicated temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is filtered through a short pad of silica gel to remove the silver salts, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.
Specific Catalyst Preparation and Handling:
-
AuCl(THT): This complex is sensitive to light and heat and should be stored in a cool, dark place.[4] Solutions should be prepared fresh before use.
-
(Ph₃P)AuCl: This complex is generally stable and can be handled in air.
-
IPrAuCl: This complex is also air and moisture stable, contributing to its reproducibility.
Visualizing the Workflow and Catalytic Cycle
The following diagrams, generated using Graphviz, illustrate the general workflow for validating catalyst reproducibility and a simplified catalytic cycle for the gold(I)-catalyzed intramolecular hydroalkoxylation.
Caption: General workflow for validating catalyst reproducibility.
Caption: Simplified catalytic cycle for hydroalkoxylation.
Conclusion
While Chloro(tetrahydrothiophene)gold(I) remains a convenient and widely used precatalyst, for reactions demanding high reproducibility and consistent high yields, phosphine- and NHC-ligated gold(I) complexes often represent superior alternatives. The enhanced stability of the gold-ligand bond in these complexes minimizes catalyst decomposition pathways, leading to more reliable and predictable catalytic outcomes. When embarking on a new catalytic investigation, it is advisable to screen a range of precatalysts, including AuCl(THT) and its more stable counterparts, to identify the optimal catalyst system for the desired transformation in terms of both activity and reproducibility. The experimental workflow and catalytic cycle diagrams provided serve as a guide for designing and understanding these comparative studies.
References
(tht)AuCl vs. Silver Catalysts in Alkyne Activation: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient activation of alkynes is a critical step in the synthesis of complex molecules. Both gold and silver catalysts have emerged as powerful tools for this transformation, each with distinct advantages and disadvantages. This guide provides a direct comparison of the performance of (tetrahydrothiophene)gold(I) chloride, a common gold precatalyst, against silver catalysts in the Meyer-Schuster rearrangement, a key reaction involving alkyne activation.
This comparison is based on experimental data from a study by Sorbelli et al., which investigated the catalytic activity of various metal complexes in the rearrangement of 1-phenyl-2-propyn-1-ol to cinnamaldehyde. This reaction serves as an excellent benchmark for comparing the intrinsic catalytic efficacy of gold and silver in alkyne activation.
At a Glance: Gold vs. Silver in the Meyer-Schuster Rearrangement
| Catalyst System | Substrate | Solvent | Temp (°C) | Time (min) | Conversion (%) | Turnover Frequency (TOF) (h⁻¹) |
| IPrAuOTf (from IPrAuCl/(tht)AuCl + AgOTf) | 1-phenyl-2-propyn-1-ol | Toluene | 50 | 30 | >99 | 198 |
| AgOTf | 1-phenyl-2-propyn-1-ol | Toluene | 50 | 30 | 11 | 22 |
| AgTFA | 1-phenyl-2-propyn-1-ol | Toluene | 50 | 30 | 5 | 10 |
Data summarized from Sorbelli et al.[1][2]
Key Takeaways:
-
Superior Efficiency of Gold: The gold(I)-NHC catalyst, generated in situ from (tht)AuCl and an NHC ligand precursor with a silver activator, demonstrates significantly higher catalytic activity, achieving near-quantitative conversion in a short time frame.[1][2]
-
Higher Turnover Frequency: The turnover frequency (TOF) of the gold catalyst is an order of magnitude higher than that of the silver catalysts, indicating a much faster and more efficient catalytic cycle.[1][2]
-
Milder Reaction Conditions: While both catalyst systems operate at the same temperature, the superior efficiency of the gold catalyst suggests that it can likely perform effectively under even milder conditions or with lower catalyst loadings.
Catalytic Mechanisms: A Visual Comparison
The catalytic cycles for both gold and silver in the Meyer-Schuster rearrangement are believed to proceed through a similar pathway involving the π-activation of the alkyne.
Caption: Gold-catalyzed Meyer-Schuster rearrangement pathway.
Caption: Silver-catalyzed Meyer-Schuster rearrangement pathway.
Experimental Protocols
The following are representative experimental protocols for the gold- and silver-catalyzed Meyer-Schuster rearrangement of a tertiary propargyl alcohol.
Gold-Catalyzed Meyer-Schuster Rearrangement of 1-phenyl-2-propyn-1-ol
This protocol is adapted from the work of Sorbelli et al.[1]
Caption: Workflow for the gold-catalyzed Meyer-Schuster rearrangement.
Procedure:
-
In a 2 mL glass screw-top vial, the gold precatalyst IPrAuCl (1.6 mg, 0.0025 mmol) and the silver activator AgOTf (0.7 mg, 0.00275 mmol) are combined.
-
Anhydrous toluene (200 µL) is added to the vial.
-
1-phenyl-2-propyn-1-ol (61 µL, 0.5 mmol) is then added to the mixture.
-
The vial is sealed and placed in a preheated oil bath at 50 °C and stirred for 30 minutes.
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The conversion to cinnamaldehyde is determined by ¹H NMR spectroscopy of the crude reaction mixture.
Silver-Catalyzed Meyer-Schuster Rearrangement of a Tertiary Propargyl Alcohol
The following is a general procedure for the silver-catalyzed Meyer-Schuster rearrangement.
Procedure:
-
To a solution of the tertiary propargyl alcohol (1.0 equiv) in a suitable solvent (e.g., toluene, DCE, or THF), AgOTf (5-10 mol%) is added.
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature to 80 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired α,β-unsaturated ketone.
Conclusion
While both gold and silver salts are effective in catalyzing the Meyer-Schuster rearrangement, this direct comparison highlights the superior performance of the gold(I) catalyst system in terms of efficiency and reaction rate. For researchers in drug development and complex molecule synthesis, the use of a gold catalyst like (tht)AuCl, in combination with an appropriate ligand and activator, can offer a more robust and efficient route to desired α,β-unsaturated carbonyl compounds. However, the lower cost of silver catalysts may make them a more attractive option for large-scale syntheses where high catalytic efficiency is not the primary concern. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, desired reaction rate, and the functional group tolerance of the substrate.
References
(tht)AuCl vs. Alternative Gold(I) Catalysts: A Comparative Evaluation of Substrate Scope
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of (tht)AuCl's performance against other gold(I) catalysts, supported by experimental data, to guide catalyst selection in organic synthesis.
Gold(I) catalysts have emerged as powerful tools in modern organic synthesis, enabling a wide array of complex molecular transformations with high efficiency and selectivity. Among the various precursors used to generate active gold(I) species, chloro(tetrahydrothiophene)gold(I), commonly abbreviated as (tht)AuCl, is a frequently employed and commercially available option. Its utility stems from the labile nature of the tetrahydrothiophene (tht) ligand, which is readily displaced to generate a catalytically active cationic gold(I) species. However, the catalytic landscape is populated by a diverse range of other gold(I) complexes, often featuring phosphine or N-heterocyclic carbene (NHC) ligands, which can offer distinct advantages in terms of reactivity, stability, and substrate scope.
This guide provides a comparative evaluation of the substrate scope of (tht)AuCl against other prominent gold(I) catalysts in key organic transformations, including the cyclization of enynes and hydroamination reactions. The data presented herein is compiled from the chemical literature to offer a clear, data-driven perspective for researchers selecting the optimal catalyst for their specific synthetic challenges.
Data Presentation: A Comparative Analysis of Catalytic Performance
The following tables summarize the performance of (tht)AuCl, often used to generate the active catalyst in situ (typically denoted as AuCl or in combination with a silver salt), in comparison to other well-defined gold(I) catalysts in various reactions.
Cycloisomerization of 1,6-Enynes
The cycloisomerization of 1,6-enynes is a hallmark transformation in gold catalysis, providing rapid access to complex carbocyclic and heterocyclic scaffolds. The choice of catalyst can significantly influence the reaction's efficiency and, in some cases, the product distribution.
| Entry | Substrate | Catalyst | Ag Salt | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Propargyl-N-allyltosylamide | (tht)AuCl | AgSbF₆ | CH₂Cl₂ | rt | 0.5 | 95 | [1] |
| 2 | N-Propargyl-N-allyltosylamide | [P(tBu)₂-(o-biphenyl)]AuCl | AgSbF₆ | CH₂Cl₂ | rt | 0.5 | 98 | [1] |
| 3 | N-Propargyl-N-allyltosylamide | IPrAuCl | AgSbF₆ | CH₂Cl₂ | rt | 0.5 | 99 | [1] |
| 4 | Diethyl allyl(propargyl)malonate | AuCl | - | DCE | 70 | 16 | 77 (A) / 0 (B) | [2] |
| 5 | Diethyl allyl(propargyl)malonate | [(Ph₃P)Au]₃O BF₄ | - | CHCl₃ | 60 | - | 88 | [3] |
Note: For entry 4, product A is the desired diene, while B is an unstable byproduct. This highlights a potential selectivity advantage of the heterogeneous catalyst used in that study over typical homogeneous systems.
Hydroamination of Alkynes and Alkenes
The addition of N-H bonds across carbon-carbon multiple bonds is a highly atom-economical method for the synthesis of nitrogen-containing compounds. Gold(I) catalysts have proven to be particularly effective for this transformation.
Intermolecular Hydroamination of Alkynes:
| Entry | Alkyne | Amine | Catalyst | Ag Salt | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Aniline | (IMes)AuCl | AgSbF₆ | MeCN | 80 | 24 | 95 | [3] |
| 2 | Phenylacetylene | Aniline | (IPr)AuCl | AgSbF₆ | MeCN | 80 | 24 | 98 | [3] |
| 3 | Phenylacetylene | Aniline | AuCl | AgOTf | - | rt | 24 | 83 | [4] |
| 4 | 1-Hexyne | Aniline | (Ph₃P)AuCl | AgOTf | Toluene | 80 | 1 | 91 | [5] |
Hydroamination of Ethylene:
| Entry | Substrate | Catalyst Precursor | Ligand | %Vbur | Conversion (%) | Reference | |---|---|---|---|---|---| | 1 | Imidazolidin-2-one | [AuCl(THT)] | L1 (Bulky Phosphine) | 67.0 | 100 |[6] | | 2 | Imidazolidin-2-one | [AuCl(THT)] | L3 (Bulky Phosphine) | 58.7 | 100 |[6] | | 3 | Imidazolidin-2-one | [AuCl(THT)] | L6 (Bulky Phosphine) | 53.5 | 100 |[6] | | 4 | Imidazolidin-2-one | [AuCl(THT)] | L2 (Less Bulky Phosphine) | 46.2 | Low |[6] | | 5 | Imidazolidin-2-one | [AuCl(THT)] | L4 (Less Bulky Phosphine) | 39.5 | Low |[6] | | 6 | Imidazolidin-2-one | [(Ph₃P)AuCl] | PPh₃ | 33.7 | Low |[6] |
Note: For the hydroamination of ethylene, the active catalysts were generated in situ from [AuCl(THT)] and the respective phosphine ligands. The percent buried volume (%Vbur) is a measure of the steric bulk of the phosphine ligand.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the key reactions discussed.
General Procedure for Gold-Catalyzed Cycloisomerization of 1,6-Enynes
To a solution of the 1,6-enyne (0.2 mmol) in the specified solvent (2.0 mL) is added the gold catalyst (1-5 mol%). If required, a silver salt co-catalyst (1-5 mol%) is added, and the reaction mixture is stirred at the indicated temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is filtered through a short pad of silica gel, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired product.
General Procedure for Gold-Catalyzed Intermolecular Hydroamination of Alkynes
In a reaction tube, the gold catalyst (0.01-1.0 mol%) and, if necessary, the silver co-catalyst are placed under an inert atmosphere. The solvent, the alkyne (1.0 mmol), and the amine (1.2 mmol) are then added sequentially. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the mixture is filtered, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel.
Visualizing Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles and workflows discussed in this guide.
Conclusion
The choice of a gold(I) catalyst precursor has a profound impact on the outcome of a chemical reaction. While (tht)AuCl serves as a convenient and effective entry point into gold(I) catalysis, particularly for generating active catalysts in situ, the use of pre-formed complexes with bulky phosphine or NHC ligands often leads to higher yields and, in some cases, altered selectivity. The data presented in this guide indicates that for many transformations, such as the cycloisomerization of 1,6-enynes and the hydroamination of alkynes, catalysts like IPrAuCl and [P(tBu)₂-(o-biphenyl)]AuCl can offer superior performance compared to catalysts generated from simple gold(I) chloride sources. However, for certain substrates and reaction conditions, the simpler and more cost-effective (tht)AuCl can still provide excellent results. Ultimately, the optimal catalyst choice is substrate-dependent, and the information provided herein should serve as a valuable starting point for catalyst screening and reaction optimization in the pursuit of efficient and selective chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Study of Catalytic Activity of Recyclable Au/Fe3O4 Microparticles for Reduction Of 2,4‐Dinitrophenol and Anionic, Cationic Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Au(I)-catalyzed highly efficient intermolecular hydroamination of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling Chlorogold;thiolan-1-ium
This document provides crucial safety and logistical information for the handling and disposal of Chlorogold;thiolan-1-ium. The guidance is intended for researchers, scientists, and drug development professionals. Note that specific data for this compound is limited; therefore, these recommendations are based on the known hazards of similar gold compounds and general laboratory safety best practices.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the presence of gold and a thiolanium group, this compound should be handled as a potentially hazardous substance. Gold compounds can be irritating to the skin, eyes, and respiratory tract.[1] Some organogold compounds may also have toxic properties. The appropriate Personal Protective Equipment (PPE) is essential to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Operation | Required PPE | Specifications |
| Dry Handling (Weighing, Transferring) | - Nitrile or Neoprene Gloves (double-gloved recommended)- Safety Goggles with side shields- Lab Coat- N95 or higher-rated Respirator | Ensure gloves are chemically resistant.[2] Safety goggles should provide splash protection.[3] A respirator is crucial to prevent inhalation of fine particles. |
| In Solution (Reactions, Transfers) | - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Face Shield- Chemical-resistant Lab Coat or Apron | A face shield offers an additional layer of protection against splashes.[3] Ensure the lab coat is appropriate for handling corrosive or reactive chemicals. |
| Heating or Generating Aerosols | - All PPE from "In Solution"- Work within a certified Chemical Fume Hood | All operations that could generate vapors or aerosols must be conducted in a fume hood to prevent inhalation. |
| Cleaning and Decontamination | - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab Coat | Use appropriate solvents and cleaning agents as determined by the experimental procedure. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is critical to ensure safety during the handling of this compound.
Experimental Protocol: General Handling and Use in a Reaction
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure all required PPE is readily available and in good condition.
-
Have an emergency plan in place, including the location of safety showers, eyewash stations, and appropriate spill kits.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a fume hood or a glove box to minimize inhalation risk.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Close the primary container immediately after dispensing.
-
-
Dissolution and Reaction:
-
Add the solid this compound to the solvent slowly and in a controlled manner.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
Conduct the reaction in a sealed or well-ventilated vessel within a fume hood.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Reaction Work-up:
-
Quench the reaction carefully, following established laboratory procedures for the specific reagents used.
-
Handle all reaction mixtures and byproducts as hazardous waste.
-
-
Decontamination:
-
Thoroughly clean all glassware and equipment that came into contact with this compound.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Remove and dispose of PPE in the designated waste stream. Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Precious metals should be recovered whenever possible.[4]
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure | Key Considerations |
| Solid this compound | - Collect in a clearly labeled, sealed, and compatible waste container.- Label as "Hazardous Waste: Gold Compound". | Do not mix with other waste streams unless explicitly permitted by your institution's EHS department. |
| Contaminated Solvents | - Collect in a designated, labeled, and sealed solvent waste container.- Indicate the presence of a gold compound on the waste label. | Separate halogenated and non-halogenated solvents as per your institution's guidelines. |
| Aqueous Waste | - Collect in a designated aqueous waste container.- Label with all chemical constituents, including this compound. | Do not dispose of down the drain unless authorized by your EHS department.[5] |
| Contaminated PPE (Gloves, etc.) | - Dispose of in the designated solid hazardous waste stream. | Do not dispose of in regular trash. |
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical flow of operations when working with this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
